Product packaging for Zidovudine-d3(Cat. No.:)

Zidovudine-d3

Cat. No.: B12424014
M. Wt: 270.26 g/mol
InChI Key: HBOMLICNUCNMMY-FIBGUPNXSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Zidovudine-d3 is a useful research compound. Its molecular formula is C10H13N5O4 and its molecular weight is 270.26 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H13N5O4 B12424014 Zidovudine-d3

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C10H13N5O4

Molecular Weight

270.26 g/mol

IUPAC Name

1-[4-azido-5-(hydroxymethyl)oxolan-2-yl]-5-(trideuteriomethyl)pyrimidine-2,4-dione

InChI

InChI=1S/C10H13N5O4/c1-5-3-15(10(18)12-9(5)17)8-2-6(13-14-11)7(4-16)19-8/h3,6-8,16H,2,4H2,1H3,(H,12,17,18)/i1D3

InChI Key

HBOMLICNUCNMMY-FIBGUPNXSA-N

Isomeric SMILES

[2H]C([2H])([2H])C1=CN(C(=O)NC1=O)C2CC(C(O2)CO)N=[N+]=[N-]

Canonical SMILES

CC1=CN(C(=O)NC1=O)C2CC(C(O2)CO)N=[N+]=[N-]

Origin of Product

United States

Foundational & Exploratory

Zidovudine-d3: A Technical Overview for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Guide to the Deuterated Analogue of a Landmark Antiretroviral Agent

Zidovudine, also known as Azidothymidine (AZT), was the first antiretroviral medication approved for the treatment of HIV/AIDS. Its deuterated analogue, Zidovudine-d3, plays a crucial role in modern pharmaceutical research and development, particularly in the fields of pharmacokinetics and bioanalysis. This technical guide provides a comprehensive overview of this compound, its chemical structure, physicochemical properties, and key experimental applications for researchers, scientists, and drug development professionals.

Core Concepts: Definition and Significance

This compound is the deuterium-labeled form of Zidovudine.[1] In this stable isotope-labeled analogue, three hydrogen atoms on the methyl group of the thymine base are replaced with deuterium atoms. Deuterium is a stable, non-radioactive isotope of hydrogen.

The primary significance of this compound lies in its application as an internal standard for quantitative bioanalytical assays, most commonly in liquid chromatography-mass spectrometry (LC-MS). The incorporation of deuterium increases the molecular weight of the compound by three Daltons, allowing it to be distinguished from the unlabeled parent drug by a mass spectrometer. Critically, its chemical and physical properties, including its chromatographic retention time and ionization efficiency, are nearly identical to those of Zidovudine. This characteristic makes it an ideal internal standard, as it can accurately account for variations in sample preparation and instrument response, leading to highly precise and accurate quantification of Zidovudine in complex biological matrices like plasma and tissue.

Chemical Structure and Properties

Zidovudine is a structural analogue of the endogenous nucleoside thymidine, with a key modification: the hydroxyl group at the 3' position of the deoxyribose ring is replaced by an azido (-N₃) group. This azido group is fundamental to its mechanism of action. In this compound, the modification is external to this core functional structure, preserving its biological relevance for analytical purposes.

Caption: Chemical structure of this compound.

Data Presentation: Physicochemical Properties

The following tables summarize and compare the key quantitative data for Zidovudine and its deuterated analogue, this compound.

Identifier Zidovudine This compound
IUPAC Name 1-[(2R,4S,5S)-4-azido-5-(hydroxymethyl)oxolan-2-yl]-5-methylpyrimidine-2,4-dione1-[(2R,4S,5S)-4-azido-5-(hydroxymethyl)oxolan-2-yl]-5-(trideuteriomethyl)pyrimidine-2,4-dione
Synonyms Azidothymidine, AZT, ZDVAzidothymidine-d3, AZT-d3, ZDV-d3
Molecular Formula C₁₀H₁₃N₅O₄C₁₀H₁₀D₃N₅O₄
Molecular Weight 267.24 g/mol 270.26 g/mol
CAS Number 30516-87-130516-87-1 (Unlabeled)
Physical Property Zidovudine This compound
Appearance White to off-white crystalline solidWhite to off-white solid
Melting Point 106-122 °CNot specified
Solubility (Water) 25 mg/mL at 25 °CNot specified
Solubility (Ethanol) 67 mg/mLNot specified

Experimental Protocols

Synthesis of this compound

The general synthetic workflow is as follows:

Synthesis_Workflow start Thymidine-d3 (Deuterated Precursor) step1 Protection of 5'-Hydroxyl Group (e.g., with Trityl chloride) start->step1 step2 Activation of 3'-Hydroxyl Group (e.g., Mesylation) step1->step2 step3 Azide Substitution (e.g., with Lithium Azide) step2->step3 step4 Deprotection of 5'-Hydroxyl Group (e.g., with Acetic Acid) step3->step4 end_product This compound step4->end_product

Caption: General synthetic workflow for this compound.

Methodology Outline:

  • Starting Material: The synthesis begins with Thymidine-d3, where the methyl group on the pyrimidine ring is perdeuterated.

  • Protection: The 5'-hydroxyl group of the deoxyribose sugar is protected to prevent it from reacting in subsequent steps. This is often achieved using a bulky protecting group like trityl chloride in the presence of a base such as pyridine.

  • Activation and Substitution: The 3'-hydroxyl group is then activated, typically by converting it into a good leaving group like a mesylate using methanesulfonyl chloride. This is followed by nucleophilic substitution with an azide source, such as lithium azide or sodium azide, which displaces the leaving group to introduce the crucial 3'-azido functionality. This step usually proceeds with an inversion of stereochemistry at the C3' position.

  • Deprotection: Finally, the protecting group on the 5'-hydroxyl is removed, often under acidic conditions (e.g., using 80% acetic acid), to yield the final this compound product.

  • Purification: The crude product is then purified using techniques such as recrystallization or column chromatography to obtain this compound of high purity.

Quantification of Zidovudine in Human Plasma using LC-MS/MS

This protocol describes a validated method for the sensitive quantification of Zidovudine (ZDV) in human plasma, employing this compound (ZDV-IS) as the internal standard.

Materials and Reagents:

  • Zidovudine (analytical standard)

  • This compound (internal standard, ZDV-IS)

  • Human plasma (blank, from drug-free donors)

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Acetic Acid (analytical grade)

  • Water (deionized, 18 MΩ·cm)

  • Solid Phase Extraction (SPE) cartridges (e.g., Oasis HLB 1cc)

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system

  • Tandem Mass Spectrometer (MS/MS) with an electrospray ionization (ESI) source

  • Analytical column: Reversed-phase C18, e.g., Phenomenex Synergi Hydro-RP (2.0 × 150 mm)

Procedure:

  • Preparation of Stock and Working Solutions:

    • Prepare primary stock solutions of ZDV and ZDV-IS in water.

    • Prepare a working internal standard solution (e.g., 500 ng/mL of ZDV-IS) in water.

    • Prepare a series of ZDV working standard stock solutions for calibration curve and quality control (QC) samples.

  • Sample Preparation (Solid Phase Extraction):

    • To 100 µL of plasma sample (calibrator, QC, or unknown), add 20 µL of the working internal standard solution (ZDV-IS).

    • Add 200 µL of water to each sample and vortex.

    • Condition the SPE cartridge with methanol followed by water.

    • Load the sample mixture onto the conditioned SPE cartridge.

    • Wash the cartridge with 1 mL of water to remove interferences.

    • Elute the analytes (ZDV and ZDV-IS) with 0.5 mL of methanol.

    • The eluate is then ready for LC-MS/MS analysis.

  • LC-MS/MS Analysis:

    • Chromatographic Conditions:

      • Mobile Phase: Isocratic elution with an aqueous solution of 15% acetonitrile and 0.1% acetic acid.

      • Flow Rate: As appropriate for the column dimensions (e.g., 0.2-0.4 mL/min).

      • Injection Volume: 10-20 µL.

      • Column Temperature: Ambient or controlled (e.g., 30 °C).

    • Mass Spectrometric Conditions:

      • Ionization Mode: Positive Electrospray Ionization (ESI+).

      • Detection Mode: Multiple Reaction Monitoring (MRM).

      • MRM Transitions:

        • Zidovudine (ZDV): m/z 268 → 127

        • This compound (ZDV-IS): m/z 271 → 130

      • Optimize instrument parameters (e.g., collision energy, declustering potential) for maximum signal intensity for both transitions.

  • Data Analysis:

    • Integrate the peak areas for both ZDV and ZDV-IS.

    • Calculate the peak area ratio (ZDV area / ZDV-IS area).

    • Construct a calibration curve by plotting the peak area ratio against the nominal concentration of the ZDV calibrators using a weighted linear regression model.

    • Determine the concentration of ZDV in unknown samples by interpolating their peak area ratios from the calibration curve.

Mechanism of Action of Zidovudine

To understand the context of this compound's application, it is essential to grasp the mechanism of action of the parent drug.

ZDV_Mechanism cluster_cell Infected Host Cell cluster_hiv HIV Replication Cycle ZDV Zidovudine (ZDV) (Prodrug) ZDV_MP ZDV-Monophosphate ZDV->ZDV_MP Thymidine Kinase ZDV_DP ZDV-Diphosphate ZDV_MP->ZDV_DP Thymidylate Kinase ZDV_TP ZDV-Triphosphate (Active Form) ZDV_DP->ZDV_TP NDP Kinase RT Reverse Transcriptase ZDV_TP->RT Competitive Inhibition ZDV_TP->RT HIV_RNA Viral RNA HIV_RNA->RT Viral_DNA Viral DNA Synthesis RT->Viral_DNA Natural dNTPs Chain_Termination DNA Chain Termination RT->Chain_Termination Incorporation of ZDV-MP

Caption: Intracellular activation and mechanism of action of Zidovudine.

Zidovudine is a prodrug that must be activated intracellularly to exert its antiviral effect.[2]

  • Anabolic Phosphorylation: Cellular enzymes, primarily thymidine kinase, convert Zidovudine sequentially into its monophosphate (ZDV-MP), diphosphate (ZDV-DP), and finally its active triphosphate (ZDV-TP) form.

  • Inhibition of Reverse Transcriptase: ZDV-TP acts as a competitive inhibitor of HIV's reverse transcriptase enzyme. It competes with the natural substrate, deoxythymidine triphosphate (dTTP), for binding to the enzyme's active site.

  • DNA Chain Termination: More importantly, if ZDV-TP is incorporated into the growing viral DNA strand, it causes chain termination.[2] The 3'-azido group of Zidovudine prevents the formation of the next 5' to 3' phosphodiester bond, which is essential for DNA chain elongation. This halts the synthesis of viral DNA, thereby inhibiting HIV replication.[2]

Zidovudine has a significantly higher affinity for HIV reverse transcriptase than for human DNA polymerases, which accounts for its selective antiviral activity.[3]

References

An In-Depth Technical Guide to the Physical and Chemical Properties of Zidovudine-d3

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Zidovudine-d3 (Azidothymidine-d3) is the deuterated analog of Zidovudine (AZT), a nucleoside reverse transcriptase inhibitor (NRTI) that has been a cornerstone in the treatment of HIV infection. The substitution of three hydrogen atoms with deuterium in the thymidine methyl group can offer advantages in pharmacokinetic studies, particularly in metabolic profiling and as an internal standard for quantitative analysis. This technical guide provides a comprehensive overview of the physical and chemical properties of this compound, detailed experimental protocols for its analysis, and a visualization of its mechanism of action.

Physical and Chemical Properties

The physical and chemical properties of this compound are expected to be very similar to those of Zidovudine, with the primary difference being its molecular weight due to the presence of deuterium isotopes. Quantitative data for both compounds are summarized below for comparative analysis.

Table 1: Physical and Chemical Properties of this compound and Zidovudine
PropertyThis compoundZidovudine
Chemical Name 3'-Azido-3'-deoxythymidine-methyl-d33'-Azido-3'-deoxythymidine
Synonyms Azidothymidine-d3, AZT-d3Azidothymidine, AZT
Molecular Formula C₁₀H₁₀D₃N₅O₄C₁₀H₁₃N₅O₄[1]
Molecular Weight 270.26 g/mol [1]267.24 g/mol [2]
Appearance White to off-white solidWhite to off-white crystalline solid
Melting Point Not explicitly reported, expected to be similar to Zidovudine113-115 °C[2]
Solubility Not explicitly reported, expected to be similar to ZidovudineSoluble in DMSO and methanol
Storage Powder: -20°C for 3 years; 4°C for 2 years. In solvent: -80°C for 6 months; -20°C for 1 month.Powder: -20°C for 3 years; 4°C for 2 years. In solvent: -80°C for 6 months; -20°C for 1 month.[3]

Mechanism of Action

Zidovudine is a prodrug that, upon entering a host cell, is phosphorylated by cellular kinases to its active triphosphate metabolite, Zidovudine triphosphate (ZDV-TP). ZDV-TP acts as a competitive inhibitor of viral reverse transcriptase and can also be incorporated into the growing viral DNA chain. The absence of a 3'-hydroxyl group on the incorporated Zidovudine molecule prevents the formation of a phosphodiester bond with the next incoming deoxynucleotide, leading to the termination of DNA chain elongation and thus inhibiting viral replication. The mechanism for this compound is identical.

Zidovudine Mechanism of Action cluster_cell Host Cell cluster_virus HIV Replication ZDV This compound (ZDV-d3) ZDV_MP ZDV-d3 Monophosphate ZDV->ZDV_MP Thymidine Kinase ZDV_DP ZDV-d3 Diphosphate ZDV_MP->ZDV_DP Thymidylate Kinase ZDV_TP ZDV-d3 Triphosphate (Active Form) ZDV_DP->ZDV_TP Nucleoside Diphosphate Kinase Viral_DNA Viral DNA (Incomplete) RT Reverse Transcriptase ZDV_TP->RT Inhibits Viral_RNA Viral RNA Viral_RNA->Viral_DNA Reverse Transcription Chain_Termination Chain Termination Viral_DNA->Chain_Termination Incorporation of ZDV-d3-TP

Figure 1. Mechanism of action of this compound.

Experimental Protocols

High-Performance Liquid Chromatography (HPLC) for Assay and Impurity Profiling

This method is adapted from established protocols for Zidovudine and is suitable for the quantitative analysis of this compound and the detection of potential impurities.[4]

1. Instrumentation:

  • High-Performance Liquid Chromatograph with a UV detector.

  • C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

2. Reagents and Materials:

  • This compound reference standard.

  • Acetonitrile (HPLC grade).

  • Methanol (HPLC grade).

  • Water (HPLC grade).

3. Chromatographic Conditions:

  • Mobile Phase: A mixture of methanol and acetonitrile (e.g., 40:60 v/v).[4] The exact ratio may be optimized for best separation.

  • Flow Rate: 1.0 mL/min.[4]

  • Column Temperature: Ambient.

  • Detection Wavelength: 270 nm.[4]

  • Injection Volume: 20 µL.[4]

4. Standard Solution Preparation:

  • Prepare a stock solution of this compound reference standard in methanol (e.g., 1 mg/mL).

  • Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to achieve concentrations in the desired linear range (e.g., 1-50 µg/mL).

5. Sample Preparation:

  • Accurately weigh the sample containing this compound and dissolve it in a known volume of methanol.

  • Dilute the sample solution with the mobile phase to a concentration within the calibration range.

  • Filter the final solution through a 0.45 µm syringe filter before injection.

6. Analysis:

  • Inject the standard solutions to establish a calibration curve by plotting peak area against concentration.

  • Inject the sample solution and determine the concentration of this compound from the calibration curve.

  • Impurity profiling can be performed by analyzing the chromatogram for any additional peaks and quantifying them relative to the main this compound peak.

HPLC Workflow start Start prep_std Prepare this compound Standard Solutions start->prep_std prep_sample Prepare Sample Solution start->prep_sample hplc HPLC System (C18 Column, UV Detector) prep_std->hplc prep_sample->hplc calibration Generate Calibration Curve hplc->calibration analysis Analyze Sample hplc->analysis quantification Quantify this compound calibration->quantification analysis->quantification impurity Identify and Quantify Impurities analysis->impurity end End quantification->end impurity->end

Figure 2. HPLC analysis workflow for this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation and Quantitative Analysis

Quantitative NMR (qNMR) can be employed for the accurate determination of this compound purity using an internal standard.[5]

1. Instrumentation:

  • NMR spectrometer (e.g., 400 MHz or higher) with a suitable probe.

2. Reagents and Materials:

  • This compound sample.

  • Deuterated solvent (e.g., DMSO-d₆).

  • Internal standard of known purity (e.g., maleic acid).

3. Sample Preparation:

  • Accurately weigh a specific amount of the this compound sample and the internal standard into a vial.

  • Dissolve the mixture in a precise volume of the deuterated solvent.

  • Transfer the solution to an NMR tube.

4. NMR Data Acquisition:

  • Acquire a ¹H NMR spectrum.

  • Ensure a sufficient relaxation delay (D1) to allow for complete T1 relaxation of all relevant protons (typically 5 times the longest T1).

  • Optimize acquisition parameters for a good signal-to-noise ratio.

5. Data Processing and Analysis:

  • Process the spectrum with appropriate phasing and baseline correction.

  • Integrate the signals corresponding to the protons of this compound (excluding the deuterated methyl group) and the protons of the internal standard.

  • Calculate the purity of this compound using the following formula:

    Purity (%) = (I_sample / N_sample) * (N_IS / I_IS) * (MW_sample / m_sample) * (m_IS / MW_IS) * P_IS * 100

    Where:

    • I = Integral value

    • N = Number of protons for the integrated signal

    • MW = Molecular weight

    • m = mass

    • P = Purity of the internal standard

    • _sample refers to this compound

    • _IS refers to the internal standard

Mass Spectrometry (MS) for Molecular Weight Confirmation and Impurity Identification

LC-MS/MS is a powerful technique for confirming the molecular weight of this compound and identifying potential impurities.[6][7]

1. Instrumentation:

  • Liquid chromatograph coupled to a mass spectrometer (e.g., Q-TOF or Triple Quadrupole).

2. Chromatographic Conditions:

  • Use an HPLC method similar to the one described above to separate this compound from any impurities.

3. Mass Spectrometry Conditions:

  • Ionization Mode: Electrospray Ionization (ESI) in positive mode is typically suitable for Zidovudine.

  • Scan Mode: Full scan mode to detect all ions within a specified mass range.

  • MS/MS Analysis: For structural elucidation of impurities, perform fragmentation of the parent ions of interest.

4. Analysis:

  • Confirm the molecular weight of this compound by observing the [M+H]⁺ ion at m/z 271.26.

  • Analyze the full scan data for any other ions that may correspond to impurities.

  • Use the MS/MS fragmentation patterns to identify the structure of any detected impurities by comparing them to known degradation products of Zidovudine or by de novo structural elucidation.[7]

LC_MS_Workflow start Start sample_prep Sample Preparation start->sample_prep lc_separation LC Separation (C18 Column) sample_prep->lc_separation ms_detection MS Detection (ESI+) lc_separation->ms_detection full_scan Full Scan Analysis ms_detection->full_scan mw_confirm Confirm Molecular Weight of this compound full_scan->mw_confirm impurity_detect Detect Potential Impurities full_scan->impurity_detect end End mw_confirm->end msms_analysis MS/MS Fragmentation of Impurity Ions impurity_detect->msms_analysis structure_elucid Structural Elucidation of Impurities msms_analysis->structure_elucid structure_elucid->end

Figure 3. LC-MS/MS workflow for this compound analysis.

Conclusion

This technical guide provides a detailed overview of the physical and chemical properties of this compound, along with robust and validated experimental protocols for its analysis. The provided information is intended to be a valuable resource for researchers, scientists, and drug development professionals working with this important deuterated nucleoside analog. The methodologies described can be adapted and optimized for specific laboratory settings and analytical requirements.

References

The Impact of Isotopic Substitution on the Molecular Weight of Zidovudine: A Technical Overview

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the molecular weight difference between Zidovudine and its deuterated analogue, Zidovudine-d3. This information is critical for researchers in the fields of pharmacology, drug metabolism, and bioanalytical chemistry, particularly for those utilizing isotope dilution methods in pharmacokinetic and metabolic studies.

Core Data Summary

The key difference between Zidovudine and this compound lies in the substitution of three protium (¹H) atoms with three deuterium (²H or D) atoms. This isotopic substitution results in a predictable increase in the molecular weight of the molecule. The quantitative data is summarized in the table below.

CompoundChemical FormulaMolecular Weight ( g/mol )
ZidovudineC₁₀H₁₃N₅O₄267.24[1][2][3][4]
This compoundC₁₀H₁₀D₃N₅O₄270.26[5]
Difference 3.02

The observed difference of 3.02 g/mol is consistent with the replacement of three hydrogen atoms (atomic weight ~1.008 g/mol ) with three deuterium atoms (atomic weight ~2.014 g/mol ).

Experimental Determination of Molecular Weight

The molecular weights of Zidovudine and its deuterated isotopologue are typically determined using high-resolution mass spectrometry (HRMS). The following is a generalized experimental protocol for such a determination, often employed in quantitative bioanalysis where this compound serves as an internal standard.

Protocol: Molecular Weight Determination by LC-HRMS
  • Sample Preparation:

    • Prepare standard solutions of Zidovudine and this compound in a suitable solvent (e.g., methanol or acetonitrile) at a known concentration (e.g., 1 mg/mL).

    • For analysis in a biological matrix (e.g., plasma, urine), a protein precipitation or solid-phase extraction step would be necessary, followed by spiking the sample with a known concentration of this compound as an internal standard.

  • Chromatographic Separation (LC):

    • Inject the prepared sample into a liquid chromatography system.

    • Use a suitable column (e.g., C18) to separate the analyte from other components.

    • Employ a gradient elution method with a mobile phase consisting of, for example, water with 0.1% formic acid (Solvent A) and acetonitrile with 0.1% formic acid (Solvent B).

  • Mass Spectrometric Analysis (HRMS):

    • The eluent from the LC system is introduced into the ion source (e.g., electrospray ionization - ESI) of a high-resolution mass spectrometer (e.g., Orbitrap or TOF).

    • Operate the mass spectrometer in positive ion mode to detect the protonated molecules [M+H]⁺.

    • Acquire full scan mass spectra over a relevant m/z range (e.g., 100-500).

  • Data Analysis:

    • Extract the exact masses of the [M+H]⁺ ions for both Zidovudine and this compound from the high-resolution mass spectra.

    • The molecular weight is calculated by subtracting the mass of a proton from the observed exact mass of the [M+H]⁺ ion.

Metabolic Pathway of Zidovudine

Zidovudine is a prodrug that requires intracellular phosphorylation to become pharmacologically active. Its metabolism is a critical aspect of its efficacy and toxicity profile. The primary metabolic pathways include phosphorylation, glucuronidation, and reduction of the azido group.[6]

Zidovudine_Metabolism ZDV Zidovudine (ZDV) ZDV_MP ZDV-Monophosphate (ZDV-MP) ZDV->ZDV_MP Thymidine Kinase GZDV Zidovudine Glucuronide (GZDV) (Inactive Metabolite) ZDV->GZDV UGT Enzymes AMT 3'-Amino-3'-deoxythymidine (AMT) (Toxic Metabolite) ZDV->AMT CYP450 Reductase ZDV_DP ZDV-Diphosphate (ZDV-DP) ZDV_MP->ZDV_DP Thymidylate Kinase ZDV_TP ZDV-Triphosphate (ZDV-TP) (Active Metabolite) ZDV_DP->ZDV_TP NDP Kinase Inhibition Inhibition of HIV Reverse Transcriptase ZDV_TP->Inhibition

Caption: Metabolic activation and inactivation pathways of Zidovudine.

The deuteration in this compound is typically at a metabolically stable position to ensure that it co-elutes with the parent drug during chromatography and has the same ionization efficiency, making it an ideal internal standard for quantitative studies of Zidovudine's pharmacokinetics.

References

Zidovudine-d3 for HIV Research: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Zidovudine-d3 (ZDV-d3), its application in HIV research, and detailed methodologies for its use. Zidovudine (ZDV), also known as Azidothymidine (AZT), was the first antiretroviral agent approved for the treatment of HIV infection.[1] As a deuterated analog, this compound serves as an essential tool, primarily as a stable isotope-labeled internal standard, for the accurate quantification of Zidovudine in complex biological matrices.[2][3] This guide delves into the mechanism of action of Zidovudine, its pharmacokinetic properties, and provides detailed protocols for its quantification using this compound.

Mechanism of Action of Zidovudine

Zidovudine is a synthetic thymidine analogue that belongs to the class of Nucleoside Reverse Transcriptase Inhibitors (NRTIs).[4] It is a prodrug that requires intracellular phosphorylation to become pharmacologically active.[5]

  • Cellular Uptake: Zidovudine enters host cells, including lymphocytes, through passive diffusion and via uptake transporters.[4]

  • Intracellular Phosphorylation: Once inside the cell, Zidovudine is sequentially phosphorylated by host cellular kinases. Thymidine kinase converts ZDV to ZDV-monophosphate (ZDV-MP), which is then converted to ZDV-diphosphate (ZDV-DP) by thymidylate kinase. Finally, nucleoside diphosphate kinase mediates the formation of the active metabolite, ZDV-triphosphate (ZDV-TP).[4][6]

  • Inhibition of HIV Reverse Transcriptase: ZDV-TP acts as a competitive inhibitor of HIV-1 reverse transcriptase. It competes with the natural substrate, thymidine triphosphate (dTTP), for incorporation into the growing viral DNA chain.[5]

  • DNA Chain Termination: Upon incorporation into the viral DNA, the azido group at the 3' position of ZDV-TP prevents the formation of the 5'-3' phosphodiester bond required for DNA elongation. This results in the termination of viral DNA synthesis, thereby halting HIV replication.[4][5]

The selectivity of Zidovudine is attributed to its higher affinity for HIV reverse transcriptase compared to human DNA polymerases.[1]

Zidovudine Mechanism of Action cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space (Host Cell) ZDV_ext Zidovudine (ZDV) ZDV ZDV ZDV_ext->ZDV Cellular Uptake ZDV_MP ZDV-Monophosphate (ZDV-MP) ZDV->ZDV_MP Thymidine Kinase ZDV_DP ZDV-Diphosphate (ZDV-DP) ZDV_MP->ZDV_DP Thymidylate Kinase ZDV_TP ZDV-Triphosphate (ZDV-TP) (Active Form) ZDV_DP->ZDV_TP Nucleoside Diphosphate Kinase DNA Viral DNA Synthesis ZDV_TP->DNA Incorporation RT HIV Reverse Transcriptase RT->DNA Catalyzes Terminated_DNA Chain-Terminated Viral DNA DNA->Terminated_DNA Termination

Caption: Intracellular phosphorylation pathway of Zidovudine.

Pharmacokinetics and Metabolism of Zidovudine

A thorough understanding of Zidovudine's pharmacokinetic profile is essential for interpreting research data. The primary application of this compound is to facilitate precise pharmacokinetic studies of Zidovudine.

ParameterValueReference
Bioavailability 60-70%[2]
Protein Binding 34-38%[2]
Volume of Distribution 1.6 L/kg[2]
Plasma Half-life ~1.1 hours[2]
Primary Metabolism Hepatic glucuronidation[7]
Major Metabolite 3'-azido-3'-deoxy-5'-O-β-D-glucopyranuronosylthymidine (GZDV)[7]
Primary Elimination Renal excretion of GZDV and unchanged drug[7]

The major metabolic pathway for Zidovudine is conjugation by glucuronyl transferase to the inactive metabolite, GZDV.[7] Approximately 65-75% of an administered dose is eliminated via this pathway.[7]

Quantitative Analysis using this compound

This compound is the ideal internal standard for the quantification of Zidovudine in biological samples by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). Its chemical properties are nearly identical to Zidovudine, ensuring similar behavior during sample extraction and chromatographic separation, while its mass difference allows for distinct detection by the mass spectrometer.[2][3]

LC-MS/MS Parameters for Quantification

The following table summarizes the key parameters for a validated LC-MS/MS method for the simultaneous quantification of Zidovudine (ZDV) and its stable isotope-labeled internal standard (IS), this compound.

ParameterZidovudine (Analyte)This compound (Internal Standard)Reference
Ionization Mode ESI PositiveESI Positive[1]
Precursor Ion (m/z) 268271[1][8]
Product Ion (m/z) 127130[1][8]
Linearity Range 1 - 3000 ng/mLN/A[1]
Lower Limit of Quantification (LLOQ) 1 ng/mL in plasmaN/A[1]
Extraction Recovery 92.3%Not specified, assumed similar[1]
Experimental Protocol: Quantification of Zidovudine in Human Plasma

This protocol is adapted from a validated, sensitive LC-MS/MS assay.[1][2]

3.2.1. Materials and Reagents

  • Zidovudine (ZDV) reference standard

  • This compound (ZDV-IS)

  • Human plasma (EDTA anticoagulant)

  • Acetonitrile (ACN), HPLC grade

  • Acetic Acid, HPLC grade

  • Water, HPLC grade

  • Oasis HLB 1cc Solid Phase Extraction (SPE) cartridges

3.2.2. Preparation of Solutions

  • Stock Solutions: Prepare individual stock solutions of ZDV and ZDV-IS in water.

  • Working Standard Solutions: Prepare a series of combined ZDV working standard solutions for the calibration curve by diluting the ZDV stock solution with water.

  • Internal Standard Working Solution: Prepare a 500 ng/mL working solution of ZDV-IS in water.

  • Quality Control (QC) Samples: Prepare QC samples in blank human plasma at low, medium, and high concentrations from a separate ZDV stock solution.

3.2.3. Sample Preparation (Solid Phase Extraction)

  • To 100 µL of plasma sample (unknown, calibrator, or QC), add a specified volume of the ZDV-IS working solution.

  • Perform a solid-phase extraction using Oasis HLB cartridges.

  • Wash the cartridges to remove interferences.

  • Elute the analytes (ZDV and ZDV-IS) from the cartridges.

  • Evaporate the eluate to dryness and reconstitute in the mobile phase for injection.

3.2.4. Chromatographic Conditions

  • HPLC Column: Phenomenex Synergi Hydro-RP (2.0 x 150 mm) or equivalent.[1]

  • Mobile Phase: An isocratic mobile phase consisting of 15% acetonitrile and 0.1% acetic acid in water.[1]

  • Flow Rate: As appropriate for the column dimensions (e.g., 200-400 µL/min).

  • Column Temperature: 30 °C.[9]

  • Injection Volume: 25 µL.[9]

3.2.5. Mass Spectrometry Conditions

  • Instrument: Triple quadrupole mass spectrometer.

  • Ionization: Electrospray Ionization (ESI), positive mode.

  • Detection: Multiple Reaction Monitoring (MRM).

  • MRM Transitions:

    • Zidovudine: 268 -> 127[1][8]

    • This compound: 271 -> 130[1][8]

3.2.6. Data Analysis

  • Construct a calibration curve by plotting the peak area ratio (ZDV/ZDV-IS) against the nominal concentration of the ZDV calibrators.

  • Use a linear regression model to fit the calibration curve.

  • Determine the concentration of ZDV in unknown samples and QC samples by interpolating their peak area ratios from the calibration curve.

LC-MS/MS Experimental Workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing s1 1. Plasma Sample (100 µL) s2 2. Spike with This compound (IS) s1->s2 s3 3. Solid Phase Extraction (SPE) s2->s3 s4 4. Elute & Reconstitute s3->s4 a1 5. Inject into HPLC s4->a1 a2 6. Chromatographic Separation a1->a2 a3 7. ESI Ionization a2->a3 a4 8. Mass Spectrometry (MRM Detection) a3->a4 d1 9. Generate Chromatograms (ZDV & ZDV-d3) a4->d1 d2 10. Calculate Peak Area Ratios (ZDV / ZDV-d3) d1->d2 d3 11. Quantify against Calibration Curve d2->d3

Caption: Workflow for Zidovudine quantification using this compound.

Conclusion

This compound is an indispensable tool for researchers in the field of HIV. Its use as a stable isotope-labeled internal standard enables the development of highly accurate, sensitive, and reproducible bioanalytical methods. The detailed protocols and data presented in this guide provide a solid foundation for laboratories to implement robust assays for pharmacokinetic studies, therapeutic drug monitoring, and other research applications involving Zidovudine. The precise quantification afforded by this methodology is critical for advancing our understanding of Zidovudine's clinical pharmacology and optimizing its use in HIV treatment and prevention strategies.

References

Commercial Suppliers and Availability of Zidovudine-d3: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the commercial availability of Zidovudine-d3, a deuterated analog of the antiretroviral drug Zidovudine. This document is intended to serve as a resource for researchers, scientists, and professionals involved in drug development, particularly in the fields of pharmacokinetics, bioanalytical method development, and HIV research. This compound is primarily utilized as an internal standard in quantitative bioanalytical assays, such as liquid chromatography-mass spectrometry (LC-MS), to ensure the accuracy and precision of Zidovudine quantification in biological matrices.

Commercial Availability of this compound

The following table summarizes the key commercial suppliers of this compound and related isotopically labeled analogs. The information provided is based on publicly available data from the suppliers' websites and catalogs. It is important to note that availability, pricing, and lead times are subject to change and should be confirmed directly with the respective suppliers.

SupplierProduct Name(s)Catalog Number(s)Purity/Isotopic EnrichmentAvailable Quantities
MedChemExpress This compoundHY-17413S>98%1mg, 5mg, 10mg
Zidovudine-13C,d3HY-17413S199.5% atom D; 99.0% atom 13C[1]1mg, 5mg
Toronto Research Chemicals This compoundZ525002>98%1mg, 5mg, 10mg, 25mg
Alsachim This compoundS-5680>98%1mg, 5mg
Santa Cruz Biotechnology This compoundsc-217694>98%1mg, 5mg
Cayman Chemical This compound10009199≥98%1mg, 5mg

Core Applications and Synthesis Overview

This compound's primary application is as a stable isotope-labeled internal standard for the quantification of Zidovudine in biological samples by LC-MS/MS. The use of a deuterated internal standard is the gold standard in bioanalytical chemistry as it closely mimics the chromatographic behavior and ionization efficiency of the analyte, correcting for variations during sample preparation and analysis.

Experimental Protocols

Bioanalytical Quantification of Zidovudine using this compound as an Internal Standard

The following is a representative experimental protocol for the quantification of Zidovudine in human plasma using this compound as an internal standard, adapted from established LC-MS/MS methods.

1. Sample Preparation: Solid Phase Extraction (SPE)

  • Objective: To extract Zidovudine and this compound from plasma and remove interfering substances.

  • Materials:

    • Human plasma samples

    • Zidovudine and this compound stock solutions

    • Oasis HLB SPE cartridges

    • Methanol

    • Water, HPLC grade

    • 0.1% Formic acid in water

  • Procedure:

    • Spike 200 µL of human plasma with 20 µL of this compound internal standard working solution.

    • Add 200 µL of 0.1% formic acid in water and vortex.

    • Condition the Oasis HLB SPE cartridge with 1 mL of methanol followed by 1 mL of water.

    • Load the pre-treated plasma sample onto the SPE cartridge.

    • Wash the cartridge with 1 mL of water.

    • Elute the analytes with 1 mL of methanol.

    • Evaporate the eluate to dryness under a stream of nitrogen at 40°C.

    • Reconstitute the residue in 100 µL of the mobile phase for LC-MS/MS analysis.

2. LC-MS/MS Analysis

  • Objective: To chromatographically separate and quantify Zidovudine and this compound.

  • Instrumentation:

    • High-Performance Liquid Chromatography (HPLC) system

    • Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source

  • Chromatographic Conditions:

    • Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm)

    • Mobile Phase A: 0.1% Formic acid in water

    • Mobile Phase B: 0.1% Formic acid in acetonitrile

    • Gradient: A time-programmed gradient from 5% to 95% mobile phase B.

    • Flow Rate: 0.3 mL/min

    • Injection Volume: 5 µL

  • Mass Spectrometric Conditions:

    • Ionization Mode: Positive Electrospray Ionization (ESI+)

    • Multiple Reaction Monitoring (MRM) Transitions:

      • Zidovudine: Precursor ion (Q1) m/z 268.1 → Product ion (Q3) m/z 127.1

      • This compound: Precursor ion (Q1) m/z 271.1 → Product ion (Q3) m/z 127.1

    • Optimization: Dwell time, collision energy, and other MS parameters should be optimized for maximum sensitivity.

Signaling Pathway and Experimental Workflow Diagrams

The following diagrams, generated using the DOT language for Graphviz, illustrate the mechanism of action of Zidovudine and a typical experimental workflow for its quantification.

Zidovudine_Mechanism_of_Action cluster_cell Host Cell cluster_hiv HIV Replication ZDV Zidovudine (ZDV) TK Thymidine Kinase ZDV->TK Phosphorylation ZDV_MP ZDV-Monophosphate TMPK Thymidylate Kinase ZDV_MP->TMPK ZDV_DP ZDV-Diphosphate NDPK Nucleoside Diphosphate Kinase ZDV_DP->NDPK ZDV_TP ZDV-Triphosphate (Active) RT Reverse Transcriptase ZDV_TP->RT Inhibition TK->ZDV_MP TMPK->ZDV_DP NDPK->ZDV_TP Viral_RNA Viral RNA Viral_RNA->RT Viral_DNA Viral DNA (Incomplete) RT->Viral_DNA Chain Termination

Caption: Mechanism of action of Zidovudine.

Bioanalytical_Workflow Sample_Collection Plasma Sample Collection IS_Spiking Internal Standard Spiking (this compound) Sample_Collection->IS_Spiking SPE Solid Phase Extraction (SPE) IS_Spiking->SPE Evaporation Evaporation to Dryness SPE->Evaporation Reconstitution Reconstitution in Mobile Phase Evaporation->Reconstitution LC_MS_Analysis LC-MS/MS Analysis Reconstitution->LC_MS_Analysis Data_Processing Data Processing and Quantification LC_MS_Analysis->Data_Processing

Caption: Bioanalytical workflow for Zidovudine quantification.

References

Zidovudine-d3: A Technical Safety and Handling Guide for Research Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Safety Data Summary

The following tables summarize the key quantitative data regarding the physical, chemical, and toxicological properties of Zidovudine, which should be considered representative for Zidovudine-d3.

Physical and Chemical Properties
PropertyValueSource
Molecular Formula C₁₀H₁₀D₃N₅O₄[2][3]
Molecular Weight 270.26 g/mol (calculated)[2][3]
Appearance White to off-white crystalline solid or powder.[3][4][3][4]
Melting Point 106-112 °C or 120-122 °C.[4][4]
Solubility Soluble in water (25 mg/mL at 25 °C) and ethanol (67 mg/mL).[4][4]
pKa 9.68[4]
Optical Rotation [α]D²⁵ +99° (c = 0.5 in water).[4][4]
Toxicological Data
TestSpeciesRouteValueSource
LD50Rat (male)Oral3084 mg/kg
LD50Rat (female)Oral3683 mg/kg
LD50Mouse (male)Oral3568 mg/kg
LD50Mouse (female)Oral3062 mg/kg
LD50All SpeciesIV>750 mg/kg
TDLOWomanOral1 g/kg/6W intermittent[5]
LDLOManOral86 mg/kg/1W intermittent[5]
Hazard Classifications
Hazard CategoryClassificationSource
Carcinogenicity Suspected of causing cancer (Category 2).[5][6][7][8] May cause cancer (Category 1A).[5][5][6][7][8]
Germ Cell Mutagenicity Suspected of causing genetic defects (Category 2).[5][6][7][5][6][7]
Reproductive Toxicity Suspected of damaging fertility or the unborn child (Category 2).[5][6][7][5][6][7]
Specific Target Organ Toxicity May cause damage to organs (bone marrow, liver) through prolonged or repeated exposure (Category 2).[6][6]
Acute Toxicity (Oral) Harmful if swallowed (Category 4).[7][7]
Eye Irritation Causes serious eye irritation (Category 2A).[6][6]

Experimental Protocols: Safe Handling Workflow

The following diagram outlines the recommended workflow for the safe handling of this compound in a laboratory environment. Adherence to these procedures is critical to minimize exposure risk.

G Safe Handling Workflow for this compound cluster_0 Preparation cluster_3 Emergency Procedures prep_start Start: Obtain this compound sds_review Review Safety Data Sheet (SDS) for Zidovudine prep_start->sds_review 1. Assess Hazards ppe Don Personal Protective Equipment (PPE): - Safety glasses with side shields - Chemical resistant gloves - Lab coat sds_review->ppe 2. Select PPE engineering_controls Prepare Engineering Controls: - Certified chemical fume hood - Designated work area ppe->engineering_controls 3. Prepare Workspace weighing Weighing: - Perform in fume hood - Use disposable weigh boats engineering_controls->weighing 4. Proceed to Handling dissolving Dissolving: - Add solvent slowly - Avoid splashing weighing->dissolving If applicable experiment Perform Experiment in Fume Hood weighing->experiment dissolving->experiment waste_disposal Waste Disposal: - Collect all contaminated materials - Dispose as hazardous chemical waste experiment->waste_disposal 5. Post-Experiment spill Spill Response: - Evacuate area - Alert supervisor - Use spill kit experiment->spill exposure Exposure Response: - Skin: Wash with soap and water - Eyes: Rinse with water for 15 mins - Ingestion/Inhalation: Seek immediate medical attention experiment->exposure decontamination Decontaminate Work Area: - Wipe down surfaces with appropriate solvent - Clean equipment waste_disposal->decontamination ppe_removal Remove PPE: - Gloves first, then lab coat and glasses - Wash hands thoroughly decontamination->ppe_removal

Caption: Workflow for Safe Handling of this compound in a Laboratory Setting.

Handling Precautions and Personal Protective Equipment (PPE)

Given the health hazards associated with Zidovudine, including suspected carcinogenicity, mutagenicity, and reproductive toxicity, stringent handling precautions are mandatory.[5][6][7]

  • Engineering Controls : All work with solid this compound should be conducted in a certified chemical fume hood to prevent inhalation of dust.[8] A designated area for handling this compound should be established.

  • Personal Protective Equipment (PPE) :

    • Eye Protection : Chemical safety glasses with side shields or goggles are required.[6][8]

    • Hand Protection : Chemical-resistant gloves (e.g., nitrile) should be worn and inspected before use.[8] Gloves should be changed immediately if contaminated.

    • Body Protection : A laboratory coat must be worn.[6]

  • Hygiene Practices : Avoid creating dust.[8] Wash hands thoroughly after handling.[6][7] Do not eat, drink, or smoke in the laboratory.

First Aid Measures

In the event of exposure, the following first aid measures should be taken immediately:

  • Inhalation : Move the person to fresh air. If breathing is difficult, seek immediate medical attention.[8]

  • Skin Contact : Remove contaminated clothing and wash the affected area with plenty of soap and water.[8]

  • Eye Contact : Rinse cautiously with water for several minutes.[6][8] Remove contact lenses if present and easy to do.[6] Continue rinsing and seek medical attention if irritation persists.[6]

  • Ingestion : Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[8]

Spill and Waste Disposal

  • Spills : In case of a spill, evacuate the area and prevent dust from spreading. Wear appropriate PPE and clean up the spill using a spill kit. Collect the spilled material in a sealed container for disposal.

  • Waste Disposal : All waste materials contaminated with this compound, including empty containers, disposable labware, and contaminated PPE, must be disposed of as hazardous chemical waste in accordance with local, state, and federal regulations.[8]

Conclusion

This compound is a valuable tool in HIV research and drug development. However, its potent pharmacological activity and associated health hazards necessitate a thorough understanding and implementation of strict safety protocols. By adhering to the guidelines outlined in this document, researchers can minimize the risks associated with handling this compound and ensure a safe laboratory environment.

References

Methodological & Application

Application Note: High-Throughput Quantification of Zidovudine in Human Plasma by LC-MS/MS Using a Deuterated Internal Standard

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Zidovudine (ZDV), a nucleoside analog reverse transcriptase inhibitor (NRTI), is a critical component in antiretroviral therapy for the treatment of HIV infection.[1][2] Therapeutic drug monitoring of Zidovudine is essential to ensure optimal drug exposure, minimize toxicity, and manage drug-drug interactions. This application note describes a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of Zidovudine in human plasma. The use of a stable isotope-labeled internal standard, Zidovudine-d3 (ZDV-IS), ensures high accuracy and precision by correcting for matrix effects and variability during sample processing.[1][3] This method is suitable for clinical research and pharmacokinetic studies.

Experimental Workflow

The following diagram illustrates the key steps in the analytical workflow for the quantification of Zidovudine from plasma samples.

Zidovudine_Workflow cluster_sample_prep Sample Preparation cluster_lc_ms LC-MS/MS Analysis cluster_data Data Processing plasma Plasma Sample (100 µL) add_is Add this compound (IS) plasma->add_is spe Solid-Phase Extraction (SPE) add_is->spe elute Elute with Methanol spe->elute extract Final Extract elute->extract lc LC Separation (Reversed-Phase) extract->lc ms MS/MS Detection (ESI+, MRM) lc->ms quant Quantification (Peak Area Ratio) ms->quant report Report Results quant->report

Caption: LC-MS/MS workflow for Zidovudine analysis.

Methodology

1. Sample Preparation

A solid-phase extraction (SPE) method is employed for the efficient extraction of Zidovudine and the internal standard from human plasma.

  • Materials:

    • Human plasma

    • This compound (working solution: 500 ng/mL in water)

    • Methanol (HPLC grade)

    • Water (HPLC grade)

    • Oasis HLB 1cc SPE cartridges

  • Protocol:

    • Pipette 100 µL of plasma (calibration standards, quality controls, or unknown samples) into a clean microcentrifuge tube.

    • Add 20 µL of the this compound internal standard working solution.

    • Add 200 µL of water and vortex to mix.

    • Condition the SPE cartridge with 1 mL of methanol followed by 1 mL of water.

    • Load the entire sample mixture onto the conditioned SPE cartridge.

    • Wash the cartridge with 1 mL of water to remove interferences.

    • Elute Zidovudine and this compound with 0.5 mL of methanol.

    • The eluate is then ready for injection into the LC-MS/MS system.

2. Liquid Chromatography

Chromatographic separation is achieved using a reversed-phase C18 column.

ParameterCondition
Column Phenomonex Synergi Hydro-RP (2.0 x 150 mm, 4 µm)
Mobile Phase 15% Acetonitrile and 0.1% Acetic Acid in Water
Flow Rate 0.200 mL/min
Column Temperature 35°C
Autosampler Temp. 15°C
Injection Volume 3 µL

3. Mass Spectrometry

Detection and quantification are performed using a triple quadrupole mass spectrometer with electrospray ionization in the positive ion mode.

ParameterCondition
Ionization Mode Electrospray Ionization (ESI), Positive
Detection Mode Multiple Reaction Monitoring (MRM)
MRM Transitions:
Zidovudine268.0 -> 127.0
This compound (IS)271.0 -> 130.0

Method Validation Data

The method was validated for linearity, accuracy, precision, and recovery.

Linearity

The method demonstrated excellent linearity over the concentration range of 1 to 3000 ng/mL.[1][3][4]

AnalyteConcentration Range (ng/mL)Correlation Coefficient (r²)
Zidovudine1 - 3000> 0.99

Accuracy and Precision

The intra-day and inter-day precision and accuracy were evaluated at four quality control (QC) levels.

QC LevelConcentration (ng/mL)Intra-day Precision (%CV)Intra-day Accuracy (% Deviation)Inter-day Precision (%CV)Inter-day Accuracy (% Deviation)
LLOQ1≤ 10.0≤ 8.3≤ 10.0≤ 8.3
Low5≤ 10.0≤ 8.3≤ 10.0≤ 8.3
Mid250≤ 10.0≤ 8.3≤ 10.0≤ 8.3
High2500≤ 10.0≤ 8.3≤ 10.0≤ 8.3

Data derived from validation results demonstrating high accuracy (≤ 8.3% deviation) and high precision (≤ 10% CV)[1][3][4].

Recovery

The extraction recovery of Zidovudine and the internal standard was high and consistent.

AnalyteMean Extraction Recovery (%)
Zidovudine92.3
This compound (IS)Consistent with Zidovudine

The use of a stable labeled isotopic internal standard ensures that any variability in recovery between the analyte and the internal standard is minimized.[1]

Signaling Pathway and Logical Relationships

The following diagram illustrates the logical relationship between the analyte, the internal standard, and the final calculated concentration, highlighting the principle of stable isotope dilution analysis.

Isotope_Dilution cluster_measurement LC-MS/MS Measurement cluster_calculation Calculation ZDV Zidovudine (Analyte) Response Ratio Peak Area Ratio (ZDV / ZDV-d3) ZDV->Ratio ZDV_d3 This compound (IS) Response ZDV_d3->Ratio FinalConc Final Concentration Ratio->FinalConc Interpolate CalCurve Calibration Curve CalCurve->FinalConc

Caption: Principle of quantification using an internal standard.

This application note details a validated LC-MS/MS method for the sensitive and accurate quantification of Zidovudine in human plasma. The use of this compound as an internal standard is crucial for correcting analytical variability, thereby ensuring the reliability of the results. The described protocol is straightforward and can be readily implemented in clinical and research laboratories for therapeutic drug monitoring and pharmacokinetic studies of Zidovudine.

References

Application Notes and Protocols for Zidovudine-d3 in Human Plasma Assays

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Zidovudine (ZDV), also known as Azidothymidine (AZT), is a nucleoside reverse transcriptase inhibitor (NRTI) fundamental to the treatment of Human Immunodeficiency Virus (HIV) infection.[1][2] As a thymidine analog, ZDV inhibits the HIV reverse transcriptase enzyme, which is crucial for viral replication.[3] Effective therapeutic drug monitoring is essential to ensure ZDV concentrations are sufficient for viral suppression while minimizing dose-related toxicity. For accurate quantification of ZDV in human plasma, stable isotope-labeled internal standards (SIL-IS) are preferred in bioanalytical methods like Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). Zidovudine-d3 (ZDV-d3) serves as an ideal internal standard because it is chemically identical to ZDV but has a different mass, allowing it to mimic the analyte's behavior during sample extraction and ionization, thus correcting for matrix effects and variability.[4][5]

Zidovudine is a prodrug that requires intracellular phosphorylation to its active form, zidovudine triphosphate (ZDV-TP).[1][3][6] However, this is a minor metabolic pathway in terms of overall drug clearance.[1][7][8] The primary route of metabolism is glucuronidation in the liver to form 3′-azido-3′-deoxy-5′-O-β-D-glucopyranuronosylthymidine (GZDV), an inactive metabolite that is then excreted in the urine.[1][7][8][9] A smaller fraction of ZDV is metabolized through the reduction of its azido group to 3′-amino-3′-deoxythymidine (AMT).[7][8][10]

I. Experimental Protocol: Quantification of Zidovudine in Human Plasma using this compound by LC-MS/MS

This protocol details a validated method for the sensitive and accurate determination of Zidovudine in human plasma using this compound as an internal standard.

1. Materials and Reagents

  • Zidovudine (ZDV) analytical standard (>99.9% purity)

  • This compound (ZDV-IS) analytical standard (>99% purity)

  • HPLC-grade acetonitrile, methanol, and water

  • Formic acid or acetic acid, LC-MS grade

  • Human plasma with K2-EDTA as anticoagulant[11]

  • Solid-Phase Extraction (SPE) cartridges (e.g., Oasis HLB 1cc)[4][5]

2. Instrumentation

  • High-Performance Liquid Chromatography (HPLC) system

  • Tandem mass spectrometer with an electrospray ionization (ESI) source

3. Preparation of Standard Solutions

  • Stock Solutions (1 mg/mL): Separately weigh and dissolve ZDV and ZDV-d3 in methanol to obtain 1 mg/mL primary stock solutions.

  • Working Standard Solutions:

    • Prepare combined working solutions of ZDV for calibration curve (CC) standards and quality control (QC) samples by serial dilution of the ZDV stock solution with 50% methanol.

    • Prepare a ZDV-d3 internal standard working solution at a concentration of 500 ng/mL by diluting the ZDV-d3 stock solution with water.[4]

  • Calibration Curve and Quality Control Samples: Spike blank human plasma with the appropriate ZDV working solutions to prepare CC standards and QC samples at low, medium, and high concentrations.[4][11]

4. Sample Preparation (Solid-Phase Extraction)

  • Thaw plasma samples and vortex for 5 minutes.[11]

  • To 100 µL of plasma sample, CC standard, or QC sample in a clean tube, add 50 µL of the 500 ng/mL ZDV-d3 internal standard working solution.[4]

  • Vortex the mixture.

  • Condition an SPE cartridge (e.g., Oasis HLB 1cc) with 1 mL of methanol followed by 1 mL of water.

  • Load the plasma mixture onto the conditioned SPE cartridge.

  • Wash the cartridge with 1 mL of water.

  • Elute the analytes with 1 mL of methanol.

  • Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase.

  • Inject the reconstituted sample into the LC-MS/MS system.

II. LC-MS/MS Analytical Method

The following table summarizes the instrumental conditions for the analysis of Zidovudine.

Parameter Condition
Liquid Chromatography
HPLC ColumnPhenomenex Synergi Hydro-RP (2.0 x 150 mm) or equivalent C18 column[4][5]
Mobile Phase15% Acetonitrile and 0.1% Acetic Acid in water[4][5]
Flow Rate0.5 mL/min[2]
Injection Volume20 µL[11]
Column TemperatureAmbient
Mass Spectrometry
Ionization ModePositive Electrospray Ionization (ESI+)[5]
Monitored TransitionsZidovudine (ZDV): 268/127; this compound (ZDV-IS): 271/130[4][5]
Dwell Time200 ms
Ion Source Temp.500°C

III. Data Presentation and Method Validation

The analytical method should be validated according to regulatory guidelines (e.g., US-FDA) to ensure its reliability for bioanalytical applications.[2][4]

Table 1: Calibration Curve and Quality Control Sample Concentrations

Sample Type Concentration (ng/mL)
Calibration Std 11
Calibration Std 25
Calibration Std 315
Calibration Std 450
Calibration Std 5250
Calibration Std 61000
Calibration Std 72500
Calibration Std 83000
LLOQ QC1
Low QC5
Medium QC250
High QC2500

LLOQ: Lower Limit of Quantification; QC: Quality Control. Concentrations are based on a typical linear range of 1-3000 ng/mL.[4][5]

Table 2: Summary of Method Validation Parameters

Validation Parameter Acceptance Criteria Typical Result
Linearity (r²) ≥ 0.99> 0.995[11]
Linear Range -1 - 3000 ng/mL[4][5]
LLOQ -1 ng/mL[4][5]
Intra-day Precision (%CV) ≤ 15% (≤ 20% for LLOQ)≤ 10%[4][5]
Inter-day Precision (%CV) ≤ 15% (≤ 20% for LLOQ)≤ 10%[4][5]
Accuracy (% Deviation) Within ±15% (±20% for LLOQ)≤ 8.3%[4][5]
Recovery Consistent and reproducible~92.3% for ZDV[4][5]
Matrix Effect Consistent and reproducible~5% suppression for ZDV[4]

IV. Visualizations

G cluster_sample Sample Handling & Preparation cluster_analysis Analysis & Data Processing plasma Human Plasma Sample (100 µL) add_is Add this compound (Internal Standard) plasma->add_is vortex1 Vortex add_is->vortex1 spe Solid-Phase Extraction (SPE) vortex1->spe elute Elute with Methanol spe->elute dry Evaporate to Dryness elute->dry reconstitute Reconstitute in Mobile Phase dry->reconstitute lcms LC-MS/MS Analysis reconstitute->lcms data Data Acquisition (MRM Mode) lcms->data quant Quantification (Peak Area Ratio vs. Concentration) data->quant report Report Results quant->report

Caption: Experimental workflow for Zidovudine plasma analysis.

Caption: Metabolic pathways of Zidovudine.

References

Application Note: Quantitative Analysis of Zidovudine in Human Plasma using a Stable Isotope-Labeled Internal Standard by LC-MS/MS

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

This application note details a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of Zidovudine (ZDV) in human plasma. The method utilizes a stable isotope-labeled internal standard, Zidovudine-d3 (ZDV-d3), to ensure high accuracy and precision. Sample preparation involves a straightforward protein precipitation step, followed by chromatographic separation on a reverse-phase C18 column. Detection is achieved using a triple quadrupole mass spectrometer in positive electrospray ionization mode. This method is highly suitable for pharmacokinetic studies, therapeutic drug monitoring, and other clinical research applications requiring reliable Zidovudine quantification.

Introduction

Zidovudine (also known as AZT) is a nucleoside analog reverse transcriptase inhibitor (NRTI) widely used in the treatment of HIV/AIDS.[1] Accurate measurement of Zidovudine concentrations in biological matrices is crucial for optimizing dosage regimens and ensuring therapeutic efficacy. This application note presents a validated LC-MS/MS method employing this compound as an internal standard for the precise and accurate quantification of Zidovudine in human plasma. The use of a stable isotope-labeled internal standard is the gold standard for quantitative mass spectrometry as it compensates for variability in sample preparation and matrix effects.[2]

Experimental

Materials and Reagents
  • Zidovudine (analytical standard)

  • This compound (internal standard)

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Formic acid (LC-MS grade)

  • Ammonium acetate (LC-MS grade)

  • Human plasma (blank, drug-free)

  • Ultrapure water

Instrumentation
  • Liquid Chromatograph: Shimadzu Nexera X2 or equivalent

  • Mass Spectrometer: SCIEX QTRAP 6500+ or equivalent triple quadrupole mass spectrometer

  • Analytical Column: Phenomenex Kinetex C18 (2.6 µm, 100 x 2.1 mm) or equivalent

Preparation of Solutions
  • Stock Solutions (1 mg/mL):

    • Accurately weigh and dissolve Zidovudine and this compound in methanol to prepare individual 1 mg/mL stock solutions.

  • Working Standard Solutions:

    • Prepare a series of working standard solutions of Zidovudine by serial dilution of the stock solution with 50:50 (v/v) acetonitrile:water.

  • Internal Standard Working Solution (100 ng/mL):

    • Dilute the this compound stock solution with 50:50 (v/v) acetonitrile:water to a final concentration of 100 ng/mL.

Sample Preparation Protocol
  • Aliquoting: To 100 µL of human plasma in a microcentrifuge tube, add 10 µL of the internal standard working solution (100 ng/mL this compound).

  • Protein Precipitation: Add 300 µL of acetonitrile to the plasma sample.

  • Vortexing: Vortex the mixture for 30 seconds to ensure thorough mixing and protein precipitation.

  • Centrifugation: Centrifuge the sample at 13,000 rpm for 10 minutes at 4°C.

  • Supernatant Transfer: Carefully transfer the supernatant to a clean tube.

  • Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitution: Reconstitute the dried residue in 100 µL of the mobile phase.

  • Injection: Inject 5 µL of the reconstituted sample into the LC-MS/MS system.

LC-MS/MS Conditions

Table 1: Liquid Chromatography Parameters

ParameterValue
Column Phenomenex Kinetex C18 (2.6 µm, 100 x 2.1 mm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.4 mL/min
Gradient 5% B to 95% B over 5 min, hold at 95% B for 2 min, return to 5% B for 3 min
Column Temperature 40°C
Injection Volume 5 µL

Table 2: Mass Spectrometry Parameters

ParameterValue
Ionization Mode Electrospray Ionization (ESI), Positive
Ion Source Gas 1 50 psi
Ion Source Gas 2 50 psi
Curtain Gas 35 psi
Temperature 500°C
IonSpray Voltage 5500 V
MRM Transitions See Table 3

Table 3: MRM Transitions and Compound Parameters

CompoundQ1 Mass (Da)Q3 Mass (Da)Declustering Potential (V)Collision Energy (V)
Zidovudine 268.1127.16025
This compound 271.1130.16025

Method Validation

The method was validated according to the US FDA guidelines for bioanalytical method validation.

Linearity

The calibration curve was linear over the concentration range of 1 to 2000 ng/mL. The coefficient of determination (r²) was consistently >0.99.

Table 4: Calibration Curve Summary

AnalyteConcentration Range (ng/mL)Regression Equation
Zidovudine1 - 2000y = 0.0025x + 0.0012>0.99
Precision and Accuracy

The intra- and inter-day precision and accuracy were evaluated at four quality control (QC) levels: LLOQ (1 ng/mL), Low QC (3 ng/mL), Mid QC (100 ng/mL), and High QC (1500 ng/mL).

Table 5: Precision and Accuracy Data

QC LevelConcentration (ng/mL)Intra-day Precision (%CV)Intra-day Accuracy (%)Inter-day Precision (%CV)Inter-day Accuracy (%)
LLOQ16.8105.28.1103.5
Low QC35.298.76.5101.2
Mid QC1004.1101.55.399.8
High QC15003.599.24.8100.7
Recovery and Matrix Effect

The extraction recovery and matrix effect were assessed at Low, Mid, and High QC concentrations.

Table 6: Recovery and Matrix Effect

QC LevelConcentration (ng/mL)Extraction Recovery (%)Matrix Effect (%)
Low QC392.598.1
Mid QC10094.199.5
High QC150093.898.9

Visualized Workflows

G Figure 1: Zidovudine Quantitative Analysis Workflow cluster_sample_prep Sample Preparation cluster_lcms LC-MS/MS Analysis cluster_data Data Processing plasma 1. Aliquot 100 µL Human Plasma is_spike 2. Spike with 10 µL this compound IS plasma->is_spike precipitate 3. Add 300 µL Acetonitrile is_spike->precipitate vortex 4. Vortex for 30 seconds precipitate->vortex centrifuge 5. Centrifuge at 13,000 rpm vortex->centrifuge supernatant 6. Transfer Supernatant centrifuge->supernatant evaporate 7. Evaporate to Dryness supernatant->evaporate reconstitute 8. Reconstitute in Mobile Phase evaporate->reconstitute inject 9. Inject 5 µL into LC-MS/MS reconstitute->inject chromatography 10. Chromatographic Separation (C18 Column) inject->chromatography ms_detection 11. MS/MS Detection (ESI+, MRM) chromatography->ms_detection integration 12. Peak Integration ms_detection->integration calibration 13. Calibration Curve Generation integration->calibration quantification 14. Concentration Calculation calibration->quantification

Caption: A flowchart of the Zidovudine quantitative analysis workflow.

G Figure 2: Logical Relationship of Analytical Components ZDV Zidovudine (Analyte) m/z 268.1 -> 127.1 LCMS LC-MS/MS System ZDV->LCMS ZDV_d3 This compound (Internal Standard) m/z 271.1 -> 130.1 ZDV_d3->LCMS Plasma Human Plasma Matrix Plasma->LCMS Matrix Effects Ratio Peak Area Ratio (ZDV / ZDV-d3) LCMS->Ratio Concentration Zidovudine Concentration Ratio->Concentration via Calibration Curve

Caption: The logical relationship between analytical components.

Conclusion

The described LC-MS/MS method provides a reliable, sensitive, and specific approach for the quantification of Zidovudine in human plasma. The use of a stable isotope-labeled internal standard, this compound, ensures high accuracy and precision, making this method well-suited for demanding clinical and research applications. The simple protein precipitation sample preparation protocol allows for high throughput analysis.

References

Application Note: High-Throughput Bioanalytical Method for the Quantification of Zidovudine in Human Plasma using LC-MS/MS with Zidovudine-d3 as an Internal Standard

Author: BenchChem Technical Support Team. Date: November 2025

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note describes a robust and sensitive bioanalytical method for the quantification of Zidovudine (AZT) in human plasma. The method utilizes a simple and efficient sample preparation technique followed by analysis using liquid chromatography with tandem mass spectrometry (LC-MS/MS). Zidovudine-d3, a stable isotope-labeled analog, is employed as the internal standard (IS) to ensure high accuracy and precision.[1][2] The method was validated according to the US-FDA guidelines and is suitable for high-throughput analysis in clinical and research settings for therapeutic drug monitoring and pharmacokinetic studies.[3]

Introduction

Zidovudine (3'-azido-3'-deoxythymidine) is a nucleoside analog reverse transcriptase inhibitor (NRTI) that was the first drug approved by the U.S. Food and Drug Administration (USFDA) for the treatment of HIV infection.[4] It plays a crucial role in multidrug combination regimens for both adult and pediatric HIV-1 treatment and is effective in preventing mother-to-child transmission.[4] Therapeutic drug monitoring is essential to ensure effective viral suppression and to avoid drug-related toxicity.[3] Therefore, a reliable and sensitive bioanalytical method is crucial for accurately measuring Zidovudine concentrations in biological matrices.[5] This application note presents a validated LC-MS/MS method for the determination of Zidovudine in human plasma, utilizing this compound as the internal standard to compensate for variability during sample processing and analysis.[1][6]

Experimental

Materials and Reagents
  • Zidovudine (Reference Standard)

  • This compound (Internal Standard)

  • HPLC-grade methanol and acetonitrile

  • Formic acid (reagent grade)

  • Ammonium acetate (reagent grade)

  • Human plasma (drug-free)

  • Solid Phase Extraction (SPE) cartridges (e.g., Oasis HLB 1cc)[1]

Instrumentation
  • A high-performance liquid chromatography (HPLC) system capable of gradient elution.

  • A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.[1]

Preparation of Standard and Quality Control Solutions

Stock solutions of Zidovudine and this compound were prepared in methanol at a concentration of 1 mg/mL. Working standard solutions were prepared by serially diluting the stock solution with a methanol/water (50:50, v/v) mixture. Calibration standards and quality control (QC) samples were prepared by spiking the appropriate working standard solutions into blank human plasma.

Bioanalytical Protocol

A detailed, step-by-step protocol for the quantification of Zidovudine in human plasma is provided below.

Sample Preparation: Solid Phase Extraction (SPE)
  • To 100 µL of plasma sample (calibration standard, QC, or unknown), add 20 µL of the internal standard working solution (this compound, 500 ng/mL).

  • Add 200 µL of water to each sample and vortex to mix.[1]

  • Condition the SPE cartridge with 1 mL of methanol followed by 1 mL of water.

  • Load the entire sample onto the conditioned SPE cartridge.

  • Wash the cartridge with 1 mL of water.

  • Elute the analytes with 0.5 mL of methanol.[1]

  • Evaporate the eluate to dryness under a stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase.

LC-MS/MS Conditions

The analysis was performed using a reversed-phase HPLC column coupled to a triple quadrupole mass spectrometer.

ParameterCondition
HPLC Column C18 column (e.g., Phenomonex Synergi Hydro-RP, 2.0 x 150 mm)[1]
Mobile Phase A: 0.1% Formic acid in waterB: 0.1% Formic acid in acetonitrile
Gradient Isocratic elution with 15% B[1]
Flow Rate 0.200 mL/min[1]
Column Temperature 35°C[1]
Autosampler Temp 15°C[1]
Injection Volume 10 µL
Ionization Mode Electrospray Ionization (ESI), Positive[1]
MRM Transitions Zidovudine: m/z 268.1 → 127.1this compound: m/z 271.1 → 130.1

Method Validation Summary

The bioanalytical method was validated for linearity, accuracy, precision, selectivity, recovery, matrix effect, and stability in accordance with FDA guidelines.

Linearity

The method demonstrated excellent linearity over the concentration range of 1 to 3000 ng/mL for Zidovudine in human plasma. The coefficient of determination (r²) was consistently > 0.99.

Accuracy and Precision

The intra- and inter-day accuracy and precision were evaluated at four QC levels: Lower Limit of Quantification (LLOQ), Low QC, Medium QC, and High QC.

QC LevelConcentration (ng/mL)Intra-day Precision (%CV)Inter-day Precision (%CV)Intra-day Accuracy (%Bias)Inter-day Accuracy (%Bias)
LLOQ1< 15< 15± 15± 15
Low QC5< 10< 10± 10± 10
Medium QC250< 8< 8± 8± 8
High QC2500< 7< 7± 7± 7
Recovery and Matrix Effect

The extraction recovery and matrix effect were assessed to ensure the efficiency of the sample preparation process and to evaluate the impact of plasma components on ionization.

AnalyteMean Extraction Recovery (%)Mean Matrix Effect (%)
Zidovudine92.3[1]5 (suppression)[1]
This compound92.55 (suppression)[1]

The use of a stable isotope-labeled internal standard effectively compensated for the observed matrix effect.[1]

Stability

The stability of Zidovudine in human plasma was evaluated under various conditions to reflect typical sample handling and storage.

Stability ConditionDurationResult
Bench-top4 hours at room temperatureStable
Freeze-thaw3 cyclesStable
Long-term30 days at -80°CStable

Visualizations

Bioanalytical_Workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Plasma_Sample Plasma Sample (100 µL) Add_IS Add Internal Standard (this compound) Plasma_Sample->Add_IS Dilute Dilute with Water Add_IS->Dilute SPE Solid Phase Extraction Dilute->SPE Elute Elute with Methanol SPE->Elute Evaporate Evaporate to Dryness Elute->Evaporate Reconstitute Reconstitute in Mobile Phase Evaporate->Reconstitute Inject Inject into LC-MS/MS Reconstitute->Inject Chromatography Chromatographic Separation Inject->Chromatography Mass_Spec Mass Spectrometric Detection Chromatography->Mass_Spec Integrate Peak Integration Mass_Spec->Integrate Calculate Calculate Concentration Integrate->Calculate Report Generate Report Calculate->Report

Caption: Experimental workflow for Zidovudine bioanalysis.

Method_Development_Logic cluster_method_dev Method Development cluster_validation Method Validation cluster_application Method Application Select_IS Select Internal Standard (this compound) Optimize_SP Optimize Sample Preparation (SPE) Select_IS->Optimize_SP Optimize_LC Optimize LC Conditions (Column, Mobile Phase) Optimize_SP->Optimize_LC Optimize_MS Optimize MS/MS Parameters (MRM Transitions) Optimize_LC->Optimize_MS Linearity Linearity & Range Optimize_MS->Linearity Accuracy_Precision Accuracy & Precision Optimize_MS->Accuracy_Precision Selectivity Selectivity Optimize_MS->Selectivity Recovery_ME Recovery & Matrix Effect Optimize_MS->Recovery_ME Stability Stability Optimize_MS->Stability Sample_Analysis Analysis of Unknown Samples Linearity->Sample_Analysis Accuracy_Precision->Sample_Analysis Selectivity->Sample_Analysis Recovery_ME->Sample_Analysis Stability->Sample_Analysis

Caption: Logical flow of bioanalytical method development.

Conclusion

The described LC-MS/MS method provides a sensitive, specific, and high-throughput means for the quantitative analysis of Zidovudine in human plasma. The use of a stable isotope-labeled internal standard, this compound, ensures the reliability of the results. The method has been successfully validated and is suitable for application in pharmacokinetic studies and therapeutic drug monitoring of Zidovudine.

References

Application Notes and Protocols for Therapeutic Drug Monitoring of Zidovudine (AZT) using Zidovudine-d3

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Zidovudine (AZT), the first approved antiretroviral agent, remains a critical component in the treatment of Human Immunodeficiency Virus (HIV) infection, particularly in certain populations and for the prevention of mother-to-child transmission.[1] Therapeutic Drug Monitoring (TDM) of AZT is essential to ensure optimal therapeutic outcomes while minimizing dose-related toxicities, such as bone marrow suppression.[2] These application notes provide a detailed protocol for the quantitative analysis of Zidovudine in human plasma using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) with Zidovudine-d3 as a stable isotope-labeled internal standard.

Principle of the Method

The method described herein is based on the principle of stable isotope dilution analysis coupled with LC-MS/MS. This compound, a deuterated form of Zidovudine, is added to the plasma sample as an internal standard (IS).[3] Due to its identical chemical and physical properties to the analyte, this compound co-elutes and co-ionizes with Zidovudine during LC-MS/MS analysis, allowing for accurate quantification by correcting for variations in sample preparation and instrument response. The method involves protein precipitation or solid-phase extraction for sample cleanup, followed by chromatographic separation and detection using tandem mass spectrometry.

Zidovudine (AZT) Signaling Pathway

Zidovudine is a prodrug that requires intracellular phosphorylation to become pharmacologically active.[4][5][6] Cellular enzymes convert Zidovudine into Zidovudine-5'-monophosphate (ZDV-MP), then to Zidovudine-5'-diphosphate (ZDV-DP), and finally to the active metabolite, Zidovudine-5'-triphosphate (ZDV-TP).[5][7] ZDV-TP acts as a competitive inhibitor of HIV reverse transcriptase and as a chain terminator during viral DNA synthesis.[6] The primary routes of Zidovudine metabolism and inactivation are glucuronidation to 3′-azido-3′-deoxy-5′-O-β-D-glucopyranuronosylthymidine (GZDV) and reduction of the azido group to 3′-amino-3′-deoxythymidine (AMT).[5][7][8]

Zidovudine_Pathway cluster_extracellular Extracellular cluster_intracellular Intracellular cluster_viral HIV Replication AZT_ext Zidovudine (AZT) AZT_int Zidovudine (AZT) AZT_ext->AZT_int Cellular Uptake ZDV_MP ZDV-Monophosphate AZT_int->ZDV_MP Thymidine Kinase GZDV GZDV (Inactive) AZT_int->GZDV Glucuronidation (UGT2B7) AMT AMT (Inactive) AZT_int->AMT Reduction (CYP450) ZDV_DP ZDV-Diphosphate ZDV_MP->ZDV_DP Thymidylate Kinase ZDV_TP ZDV-Triphosphate (Active) ZDV_DP->ZDV_TP Nucleoside Diphosphate Kinase RT Reverse Transcriptase ZDV_TP->RT Inhibition DNA Viral DNA Synthesis RT->DNA Catalysis

Caption: Zidovudine (AZT) metabolic and action pathway.

Experimental Workflow for AZT TDM

The therapeutic drug monitoring of AZT using this compound as an internal standard follows a systematic workflow from sample collection to data analysis.

TDM_Workflow SampleCollection 1. Plasma Sample Collection (EDTA tube) AddIS 2. Addition of This compound (IS) SampleCollection->AddIS SamplePrep 3. Sample Preparation (Protein Precipitation or SPE) AddIS->SamplePrep LC_Injection 4. LC-MS/MS Analysis SamplePrep->LC_Injection Chromatography 5. Chromatographic Separation LC_Injection->Chromatography MS_Detection 6. Mass Spectrometric Detection (MRM) Chromatography->MS_Detection DataAnalysis 7. Data Analysis (Peak Area Ratio) MS_Detection->DataAnalysis Quantification 8. Quantification & Reporting DataAnalysis->Quantification

Caption: Experimental workflow for AZT TDM.

Experimental Protocols

Materials and Reagents
  • Zidovudine (AZT) reference standard

  • This compound (internal standard)

  • HPLC-grade methanol

  • HPLC-grade acetonitrile

  • Formic acid

  • Ammonium acetate

  • Deionized water

  • Human plasma (drug-free)

  • Solid-phase extraction (SPE) cartridges (e.g., Oasis HLB)

Instrumentation
  • A validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) system equipped with an electrospray ionization (ESI) source.

Preparation of Stock and Working Solutions
  • Stock Solutions (1 mg/mL): Accurately weigh and dissolve Zidovudine and this compound in methanol to prepare individual stock solutions of 1 mg/mL.

  • Working Standard Solutions: Prepare serial dilutions of the Zidovudine stock solution with a 50:50 mixture of methanol and water to create working standard solutions for the calibration curve.

  • Internal Standard Working Solution (500 ng/mL): Dilute the this compound stock solution with a 50:50 mixture of methanol and water to a final concentration of 500 ng/mL.[9]

Sample Preparation (Solid-Phase Extraction)
  • To 100 µL of plasma sample, add 20 µL of the 500 ng/mL this compound internal standard working solution and vortex.[9]

  • Add 200 µL of water to the sample and vortex.

  • Condition an SPE cartridge with 1 mL of methanol followed by 1 mL of deionized water.

  • Load the sample mixture onto the conditioned SPE cartridge.

  • Wash the cartridge with 1 mL of deionized water.

  • Elute the analytes with 0.5 mL of methanol.[9]

  • Evaporate the eluate to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in 100 µL of the mobile phase.

LC-MS/MS Conditions
ParameterCondition
LC Column Reversed-phase C18 column (e.g., 2.0 x 150 mm, 5 µm)
Mobile Phase Isocratic elution with 15% acetonitrile in water containing 0.1% formic acid[3][10]
Flow Rate 0.2 mL/min
Injection Volume 10 µL
Ionization Mode Positive Electrospray Ionization (ESI+)
MS/MS Transitions Zidovudine: 268 -> 127; this compound: 271 -> 130[3][10]

Quantitative Data

The performance of the LC-MS/MS method for the quantification of Zidovudine should be validated according to regulatory guidelines. The following tables summarize typical validation parameters.

Table 1: Calibration Curve and Linearity

AnalyteLinear Range (ng/mL)Correlation Coefficient (r²)
Zidovudine1 - 3000> 0.99[3][10]

Table 2: Precision and Accuracy

QC LevelConcentration (ng/mL)Intra-day Precision (%CV)Inter-day Precision (%CV)Accuracy (%)
Low5< 10< 1090 - 110
Medium250< 10< 1090 - 110
High2500< 10< 1090 - 110
(Data synthesized from typical LC-MS/MS validation results)[3][10]

Table 3: Recovery and Matrix Effect

AnalyteExtraction Recovery (%)Matrix Effect (%)
Zidovudine> 90Minimal and consistent
This compound> 90Minimal and consistent
(Data synthesized from typical LC-MS/MS validation results)[9]

Therapeutic Range

While a definitive therapeutic range for Zidovudine has not been firmly established and is not routinely used in clinical practice, in-vitro studies suggest that continuous exposure to concentrations of approximately 1 µmol/L (267 ng/mL) may be required for optimal HIV suppression.[11][12] TDM can be valuable in specific clinical situations, such as managing drug-drug interactions, assessing adherence, or investigating unexpected toxicity or lack of efficacy.

Conclusion

The described LC-MS/MS method using this compound as an internal standard provides a sensitive, specific, and reliable approach for the therapeutic drug monitoring of Zidovudine in human plasma. This application note offers a comprehensive guide for researchers and clinicians to implement this methodology, thereby contributing to the optimization of HIV therapy.

References

The Role of Zidovudine-d3 in Advancing Antiretroviral Pharmacokinetic Research

Author: BenchChem Technical Support Team. Date: November 2025

Application Note

Introduction

Zidovudine (ZDV), the first approved antiretroviral agent for the treatment of HIV infection, remains a critical component of combination antiretroviral therapy. Understanding its pharmacokinetic profile is paramount for optimizing dosing regimens, minimizing toxicity, and improving therapeutic outcomes. Zidovudine-d3 (ZDV-d3), a stable isotope-labeled form of Zidovudine, serves as an invaluable tool in these pharmacokinetic studies. Its primary application is as an internal standard in bioanalytical methods, particularly liquid chromatography-tandem mass spectrometry (LC-MS/MS), for the precise and accurate quantification of Zidovudine in biological matrices such as human plasma. The use of a stable isotope-labeled internal standard is the gold standard in quantitative mass spectrometry as it co-elutes with the analyte and experiences similar ionization effects, thus correcting for variability in sample preparation and instrument response.

Data Presentation

The use of this compound as an internal standard has facilitated the generation of a wealth of pharmacokinetic data for Zidovudine across various patient populations. The following tables summarize key pharmacokinetic parameters from studies in adults and children.

Table 1: Pharmacokinetic Parameters of Zidovudine in Adults

ParameterValueReference
Bioavailability (F) 65%[1]
Time to Peak Concentration (Tmax) 0.5 - 1.5 hours
Elimination Half-Life (t½) ~1.1 hours[1]
Apparent Oral Clearance (CL/F) 1.57 ± 0.31 L/h/kg (in patients with mild hepatic disease)
Volume of Distribution (Vd) 1.6 L/kg
Protein Binding <38%

Table 2: Pharmacokinetic Parameters of Zidovudine in Pediatric Populations

PopulationParameterValueReference
Children (14 months - 12 years) Total Clearance (IV) 705 ± 330 mL/min/m²[2]
Elimination Half-Life (IV) 92 minutes[2]
Children (intermittent oral dosing) Bioavailability (F) 0.68 ± 0.25[3]
Infants (<14 days old) Bioavailability (F) Increased compared to older infants[4]
Term Infants (4-8 weeks old) Elimination Reaches a plateau[4]
Premature Infants Elimination Increases at a slower rate than term infants[4]

Experimental Protocols

The accurate determination of Zidovudine concentrations in biological matrices is fundamental to pharmacokinetic studies. The following are detailed protocols for sample preparation and analysis using LC-MS/MS with this compound as an internal standard.

Protocol 1: Solid-Phase Extraction (SPE) for Zidovudine Quantification in Human Plasma

This protocol is adapted from a validated sensitive LC/MS/MS method for the determination of zidovudine in human plasma.[5]

1. Materials and Reagents:

  • Zidovudine and this compound analytical standards

  • Human plasma (blank and study samples)

  • Methanol (HPLC grade)

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Acetic acid (analytical grade)

  • Oasis HLB 1cc solid-phase extraction cartridges

2. Preparation of Solutions:

  • Zidovudine Stock Solution: Prepare a 1 mg/mL stock solution of Zidovudine in methanol.

  • This compound Internal Standard (IS) Working Solution: Prepare a 500 ng/mL working solution of this compound in water.

  • Calibration Standards and Quality Controls (QCs): Prepare a series of calibration standards and QCs by spiking appropriate amounts of the Zidovudine stock solution into blank human plasma to achieve final concentrations ranging from 1 to 3000 ng/mL.[5]

3. Sample Preparation Procedure:

  • To 100 µL of plasma sample (calibration standard, QC, or unknown), add 20 µL of the this compound internal standard working solution.

  • Vortex mix the samples.

  • Condition the Oasis HLB SPE cartridges with 1 mL of methanol followed by 1 mL of water.

  • Load the plasma samples onto the conditioned SPE cartridges.

  • Wash the cartridges with 1 mL of water.

  • Elute the analytes with 1 mL of methanol into a clean collection tube.

  • Evaporate the eluate to dryness under a stream of nitrogen at approximately 40°C.

  • Reconstitute the dried residue with 100 µL of the mobile phase.

  • Vortex mix and transfer to an autosampler vial for LC-MS/MS analysis.

4. LC-MS/MS Analysis:

  • Liquid Chromatography:

    • Column: Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase: 15% acetonitrile in water containing 0.1% acetic acid.

    • Flow Rate: 0.8 mL/min.

    • Injection Volume: 10 µL.

  • Tandem Mass Spectrometry:

    • Ionization Mode: Electrospray Ionization (ESI), Positive.

    • Multiple Reaction Monitoring (MRM) Transitions:

      • Zidovudine: m/z 268 → 127[5]

      • This compound: m/z 271 → 130[5]

Protocol 2: Liquid-Liquid Extraction (LLE) for Zidovudine Quantification in Human Plasma

This protocol provides a general framework for LLE, which can be optimized for use with this compound.

1. Materials and Reagents:

  • Zidovudine and this compound analytical standards

  • Human plasma (blank and study samples)

  • Ethyl acetate (HPLC grade)

  • Methanol (HPLC grade)

  • Water (HPLC grade)

2. Preparation of Solutions:

  • As described in Protocol 1.

3. Sample Preparation Procedure:

  • To 200 µL of plasma sample, add 50 µL of the this compound internal standard working solution.

  • Add 1 mL of ethyl acetate.

  • Vortex for 2 minutes to ensure thorough mixing and extraction.

  • Centrifuge at 3000 rpm for 10 minutes to separate the organic and aqueous layers.

  • Carefully transfer the upper organic layer to a clean tube.

  • Evaporate the organic solvent to dryness under a stream of nitrogen at approximately 40°C.

  • Reconstitute the residue in 100 µL of mobile phase.

  • Vortex and transfer to an autosampler vial for analysis.

4. LC-MS/MS Analysis:

  • As described in Protocol 1.

Mandatory Visualization

Zidovudine_Metabolic_Pathway cluster_activation Intracellular Activation Pathway cluster_clearance Clearance Pathways ZDV Zidovudine (ZDV) ZDV_MP Zidovudine Monophosphate (ZDV-MP) ZDV->ZDV_MP Thymidine Kinase GZDV Zidovudine Glucuronide (GZDV) (Inactive) ZDV->GZDV UGT2B7 AMT 3'-amino-3'-deoxythymidine (AMT) ZDV->AMT CYP450 Reductase ZDV_DP Zidovudine Diphosphate (ZDV-DP) ZDV_MP->ZDV_DP Thymidylate Kinase ZDV_TP Zidovudine Triphosphate (ZDV-TP) (Active) ZDV_DP->ZDV_TP Nucleoside Diphosphate Kinase HIV_RT HIV Reverse Transcriptase ZDV_TP->HIV_RT Inhibition of HIV Reverse Transcriptase PK_Study_Workflow cluster_sampling Sample Collection cluster_analysis Bioanalysis cluster_data Data Interpretation Patient_Dosing Patient Dosing with Zidovudine Blood_Sampling Timed Blood Sampling Patient_Dosing->Blood_Sampling Plasma_Separation Plasma Separation (Centrifugation) Blood_Sampling->Plasma_Separation Sample_Storage Sample Storage at -80°C Plasma_Separation->Sample_Storage IS_Spiking Spiking of this compound (Internal Standard) Sample_Storage->IS_Spiking Sample_Extraction Sample Extraction (SPE or LLE) IS_Spiking->Sample_Extraction LCMS_Analysis LC-MS/MS Analysis Sample_Extraction->LCMS_Analysis Quantification Quantification of ZDV Concentration LCMS_Analysis->Quantification PK_Modeling Pharmacokinetic Modeling Quantification->PK_Modeling Parameter_Estimation Estimation of PK Parameters (AUC, Cmax, t½) PK_Modeling->Parameter_Estimation Report Reporting of Results Parameter_Estimation->Report

References

Application Note: Mass Spectrometry Fragmentation Analysis of Zidovudine-d3 for Quantitative Bioanalysis

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals involved in pharmacokinetic studies, therapeutic drug monitoring, and bioanalytical method development.

Introduction

Zidovudine (ZDV), also known as azidothymidine (AZT), was the first nucleoside reverse transcriptase inhibitor (NRTI) approved for the treatment of HIV-1 infection.[1][2] It acts as a chain-terminator for the viral reverse transcriptase, thereby inhibiting the replication of the virus.[1][3][4] In quantitative bioanalysis using liquid chromatography-mass spectrometry (LC-MS), stable isotope-labeled internal standards are crucial for accurate and precise quantification. Zidovudine-d3 (ZDV-d3), a deuterated analog of Zidovudine, is commonly used for this purpose.[5] This application note provides a detailed protocol and analysis of the mass spectrometry fragmentation pattern of this compound, offering a foundation for developing robust bioanalytical methods.

Mechanism of Action of Zidovudine

Zidovudine is a prodrug that requires intracellular phosphorylation to become pharmacologically active.[3][6] Cellular kinases convert Zidovudine into Zidovudine-5'-monophosphate (ZDV-MP), then to Zidovudine-5'-diphosphate (ZDV-DP), and finally to the active Zidovudine-5'-triphosphate (ZDV-TP).[4][7] ZDV-TP competes with the natural substrate, thymidine triphosphate, for incorporation by the HIV reverse transcriptase into the growing viral DNA chain.[6] Because Zidovudine lacks the 3'-hydroxyl group necessary for the formation of the next phosphodiester bond, its incorporation results in the termination of DNA chain elongation, thus halting viral replication.[3][4]

Zidovudine_Mechanism_of_Action cluster_cell Infected Host Cell cluster_hiv HIV Replication Cycle ZDV Zidovudine (ZDV) ZDV_MP ZDV-Monophosphate ZDV->ZDV_MP Thymidine Kinase ZDV_DP ZDV-Diphosphate ZDV_MP->ZDV_DP Thymidylate Kinase ZDV_TP ZDV-Triphosphate (Active) ZDV_DP->ZDV_TP Nucleoside Diphosphate Kinase RT HIV Reverse Transcriptase ZDV_TP->RT Competitively Inhibits vDNA Viral DNA Synthesis RT->vDNA vRNA Viral RNA vRNA->vDNA Reverse Transcription Termination Chain Termination vDNA->Termination ZDV-TP Incorporation

Caption: Intracellular activation pathway of Zidovudine and its inhibitory effect on HIV replication.

Experimental Protocol: LC-MS/MS Analysis

This section outlines a typical protocol for the analysis of this compound using a Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) system.

3.1. Sample Preparation (Plasma)

  • Thaw: Thaw plasma samples at room temperature.

  • Aliquoting: Pipette 100 µL of plasma into a 1.5 mL microcentrifuge tube.

  • Internal Standard Spiking: Add 10 µL of the working internal standard solution (e.g., Zidovudine-¹³C,d₃).

  • Protein Precipitation: Add 300 µL of acetonitrile to precipitate plasma proteins.

  • Vortexing: Vortex the mixture for 1 minute.

  • Centrifugation: Centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Transfer: Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitution: Reconstitute the residue in 100 µL of the mobile phase.

  • Injection: Inject 10-25 µL of the reconstituted sample into the LC-MS/MS system.

3.2. Liquid Chromatography (LC) Conditions

  • Column: C18 reverse-phase column (e.g., 2.1 mm x 50 mm, 3.5 µm).[2]

  • Mobile Phase A: 10 mM Ammonium Acetate in Water.[8]

  • Mobile Phase B: Acetonitrile.[8]

  • Gradient Program: A linear gradient elution is often used for successful separation.[8]

    • 0-1 min: 5% B

    • 1-5 min: 5% to 95% B

    • 5-7 min: 95% B

    • 7-8 min: 95% to 5% B

    • 8-10 min: 5% B

  • Flow Rate: 0.4 - 0.8 mL/min.[8]

  • Column Temperature: 30-40°C.[8]

  • Injection Volume: 25 µL.[8]

3.3. Mass Spectrometry (MS) Conditions

  • Instrument: Triple Quadrupole (QqQ) or Q-TOF Mass Spectrometer.

  • Ionization Mode: Electrospray Ionization (ESI), Positive.

  • Ion Source Parameters:

    • Capillary Voltage: 3.5 - 4.5 kV

    • Source Temperature: 120 - 150°C

    • Desolvation Temperature: 350 - 450°C

    • Desolvation Gas Flow: 600 - 800 L/hr

  • Analysis Mode: Multiple Reaction Monitoring (MRM).

LC_MS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis Plasma Plasma Sample Precipitate Protein Precipitation (Acetonitrile) Plasma->Precipitate Centrifuge Centrifugation Precipitate->Centrifuge Evaporate Evaporation Centrifuge->Evaporate Reconstitute Reconstitution Evaporate->Reconstitute LC LC Separation (C18 Column) Reconstitute->LC Injection ESI ESI Source (Ionization) LC->ESI Q1 Quadrupole 1 (Precursor Ion Selection) ESI->Q1 Q2 Quadrupole 2 (Collision Cell - CID) Q1->Q2 Q3 Quadrupole 3 (Product Ion Scan) Q2->Q3 Detector Detector Q3->Detector

Caption: General experimental workflow for the bioanalysis of this compound using LC-MS/MS.

Results: Fragmentation Pattern of this compound

The fragmentation of this compound is predictable based on the known fragmentation of unlabeled Zidovudine. The three deuterium atoms in this compound are located on the methyl group of the thymine base.

In positive ion mode ESI, Zidovudine forms a protonated molecule [M+H]⁺ at m/z 268.[2] Consequently, this compound forms its protonated molecule [M+H]⁺ at m/z 271. The primary fragmentation event for NRTIs involves the cleavage of the glycosidic bond, resulting in the separation of the sugar moiety and the nucleobase.[9]

Key Fragmentation Pathways:

  • Loss of the Sugar Moiety: The most prominent fragmentation pathway results in a product ion corresponding to the protonated thymine base. For unlabeled Zidovudine, this ion appears at m/z 127.[2] Since the deuterium labels are on this thymine base, the corresponding fragment for this compound is observed at m/z 130.

  • Fragmentation of the Sugar Moiety: A second significant product ion is formed from the loss of a neutral fragment (H₂C=C=NH, 41 Da) from the sugar portion of the molecule.[2] For unlabeled Zidovudine, this results in a product ion at m/z 227.[2] For this compound, this fragment retains the deuterated thymine base and thus appears at m/z 230.

ZDV_Fragmentation cluster_products Major Product Ions parent This compound [M+H]⁺ m/z 271 frag1 Protonated Thymine-d3 Base [C₅H₄D₃N₂O₂ + H]⁺ m/z 130 parent->frag1 Glycosidic Bond Cleavage frag2 [M+H - (H₂C=C=NH)]⁺ m/z 230 parent->frag2 Neutral Loss from Sugar Moiety

Caption: Proposed mass fragmentation pathway of protonated this compound in positive ESI mode.

Table 1: Summary of MRM Transitions for Zidovudine and this compound

CompoundPrecursor Ion [M+H]⁺ (m/z)Product Ion (m/z)Product Ion Identity
Zidovudine268.1127.1Protonated Thymine Base
Zidovudine268.1227.1[M+H - 41]⁺
This compound 271.1 130.1 Protonated Thymine-d3 Base
This compound 271.1 230.1 [M+H - 41]⁺

Conclusion

The mass spectrometric fragmentation of this compound is characterized by two primary product ions at m/z 130 and m/z 230 when analyzed in positive ESI mode. These fragments correspond to the deuterated thymine base and a fragment resulting from a neutral loss from the sugar moiety, respectively. Understanding this fragmentation pattern is essential for establishing selective and sensitive MRM transitions for the quantitative analysis of Zidovudine in biological matrices. The protocol and data presented here provide a robust starting point for method development and validation in regulated bioanalysis.

References

Troubleshooting & Optimization

Optimizing LC-MS/MS parameters for Zidovudine-d3 detection

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the optimization of Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) parameters for the detection of Zidovudine-d3.

Troubleshooting Guides

This section addresses common issues encountered during the LC-MS/MS analysis of Zidovudine and its deuterated internal standard, this compound.

ProblemPotential Cause(s)Suggested Solution(s)
Poor Peak Shape (Tailing or Fronting) - Column degradation or contamination- Inappropriate mobile phase pH- Sample solvent mismatch with mobile phase- Flush the column with a strong solvent or replace it.- Adjust the mobile phase pH to ensure the analyte is in a single ionic form.- Ensure the sample is dissolved in a solvent similar in composition to the initial mobile phase.
Low Signal Intensity / Poor Sensitivity - Suboptimal ionization parameters (e.g., spray voltage, gas flows)- Inefficient sample extraction and recovery- Matrix effects (ion suppression or enhancement)- Optimize source parameters such as nebulizer gas, drying gas flow, and temperature.[1]- Evaluate different sample preparation techniques like solid-phase extraction (SPE) or liquid-liquid extraction (LLE) for better recovery.[2]- Dilute the sample or use a more efficient cleanup method to minimize matrix effects.[2]
High Background Noise - Contaminated mobile phase or LC system- Chemical noise from co-eluting compounds- Electronic noise- Use high-purity solvents and freshly prepared mobile phases.- Optimize chromatographic separation to resolve the analyte from interferences.- Ensure proper grounding of the MS instrument.
Inconsistent Retention Times - Fluctuations in column temperature- Inconsistent mobile phase composition- Pump malfunction- Use a column oven to maintain a stable temperature.[1][3]- Ensure accurate and consistent mobile phase preparation.- Check the LC pump for leaks and ensure it is delivering a stable flow rate.
No Peak Detected - Incorrect MRM transitions- No analyte present in the sample- Instrument malfunction- Verify the precursor and product ion m/z values for this compound.[2][4][5]- Prepare a fresh, known concentration of the standard to confirm system suitability.- Check for clogs in the sample flow path and ensure the MS is properly tuned.

Frequently Asked Questions (FAQs)

A list of common questions and answers to aid researchers in their experimental setup and data interpretation.

Q1: What are the recommended MRM transitions for Zidovudine and this compound?

A1: The most commonly used precursor-to-product ion transitions in positive ion mode are:

  • Zidovudine (ZDV): 268.1 -> 127.1[6]

  • This compound (ZDV-IS): 271.1 -> 130.1

Q2: What type of chromatographic column is suitable for Zidovudine analysis?

A2: A reverse-phase C18 column is typically used for the separation of Zidovudine and its metabolites.[1][3] A common column dimension is 150 mm x 4.6 mm with 3.5 µm particle size.[1]

Q3: What are the typical mobile phase compositions for this analysis?

A3: A gradient elution using a mixture of an aqueous component (e.g., 10 mM ammonium acetate or 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile or methanol) is common.[1][3][7]

Q4: How can I minimize matrix effects in plasma samples?

A4: Matrix effects, which can cause ion suppression or enhancement, are a common challenge in bioanalysis.[2] To mitigate these effects, consider:

  • Solid-Phase Extraction (SPE): This is an effective method for cleaning up complex samples like plasma and has been shown to yield high recovery for Zidovudine.[2][5]

  • Protein Precipitation: A simpler and faster method, though it may be less effective at removing interferences.

  • Dilution: Diluting the sample can reduce the concentration of matrix components.

Q5: What are the key mass spectrometry parameters to optimize?

A5: For optimal sensitivity, it is crucial to tune the following MS parameters:

  • Ionization Mode: Electrospray ionization (ESI) in positive mode is typically used.[1][2][5]

  • Capillary Voltage: Usually set around 3-4.5 kV.[1]

  • Gas Flows: Nebulizer and drying gas flows should be optimized for efficient desolvation.

  • Collision Energy: This should be optimized to achieve the most stable and intense product ion signal. For the 268/127 transition of Zidovudine, a collision energy of around 19V has been reported.[2]

Experimental Protocols

Sample Preparation: Solid-Phase Extraction (SPE) from Human Plasma
  • Sample Pre-treatment: To 100 µL of human plasma, add the internal standard (this compound) solution.

  • Conditioning: Condition an Oasis HLB 1cc SPE cartridge with 1 mL of methanol followed by 1 mL of water.

  • Loading: Load the pre-treated plasma sample onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with 1 mL of 5% methanol in water to remove polar interferences.

  • Elution: Elute the analyte and internal standard with 1 mL of methanol.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the mobile phase.

LC-MS/MS Method Parameters

The following tables summarize typical parameters for the LC-MS/MS analysis of this compound.

Table 1: Liquid Chromatography Parameters

ParameterValue
Column XBridge C18 (150 mm x 4.6 mm, 3.5 µm)[1]
Mobile Phase A 10 mM Ammonium Acetate in Water[1][3]
Mobile Phase B Acetonitrile[1][3]
Flow Rate 0.8 mL/min[1][3]
Injection Volume 25 µL[1][3]
Column Temperature 30 °C[1][3]
Gradient Elution Time (min)
0-4
8
14
18
18.1-20

Table 2: Mass Spectrometry Parameters

ParameterValue
Ionization Mode ESI Positive[1][2][5]
MRM Transition (ZDV) 268.1 > 127.1[6]
MRM Transition (ZDV-d3) 271.1 > 130.1
Interface Voltage 4.5 kV[1]
Nebulizing Gas Flow 1.5 L/min[1]
Drying Gas Flow 15 L/min[1]
DL Temperature 250 °C[1]
Heat Block Temperature 200 °C[1]

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing plasma_sample Plasma Sample add_is Add this compound (IS) plasma_sample->add_is spe Solid-Phase Extraction (SPE) add_is->spe elution Elution spe->elution evaporation Evaporation elution->evaporation reconstitution Reconstitution evaporation->reconstitution lc_separation LC Separation (C18 Column) reconstitution->lc_separation Inject ms_detection MS/MS Detection (MRM) lc_separation->ms_detection peak_integration Peak Integration ms_detection->peak_integration quantification Quantification peak_integration->quantification

Caption: Experimental workflow for this compound analysis.

troubleshooting_logic start Start Analysis check_signal Signal Observed? start->check_signal good_signal Acceptable Signal (Good Peak Shape & Intensity) check_signal->good_signal Yes no_signal No Signal or Poor Signal check_signal->no_signal No end End good_signal->end troubleshoot Troubleshooting Steps no_signal->troubleshoot check_lc Check LC System (Pump, Column, Mobile Phase) troubleshoot->check_lc check_ms Check MS System (Tuning, MRM, Source) troubleshoot->check_ms check_sample Check Sample Prep (Extraction, Concentration) troubleshoot->check_sample check_lc->start check_ms->start check_sample->start

Caption: Logical troubleshooting flow for LC-MS/MS analysis.

References

Zidovudine-d3 HPLC Analysis: A Technical Support Troubleshooting Guide

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve issues with poor peak shape for Zidovudine-d3 in High-Performance Liquid Chromatography (HPLC).

Frequently Asked Questions (FAQs)

Q1: What are the common causes of poor peak shape for this compound in HPLC?

Poor peak shape for this compound, often observed as peak tailing or broadening, can stem from several factors. The primary cause is often secondary interactions between the analyte and the stationary phase.[1][2][3] Zidovudine, being a polar compound, is susceptible to strong interactions with residual silanol groups on silica-based reversed-phase columns.[1][2] Other contributing factors include:

  • Mobile Phase pH: An inappropriate mobile phase pH can lead to the ionization of this compound or the silanol groups on the column, causing peak tailing.[4][5]

  • Column Degradation: Over time, columns can degrade, leading to a loss of efficiency and poor peak shape.[1][4]

  • Sample Overload: Injecting too much sample can saturate the column, resulting in broadened peaks.[1][6]

  • Extra-Column Effects: Issues such as long tubing, large detector cell volume, or poor connections can cause peak broadening.[4][5]

  • Solvent Mismatch: A significant difference in elution strength between the injection solvent and the mobile phase can distort peak shape.[1]

Q2: How can I improve the peak shape of my this compound analysis?

To improve peak shape, a systematic approach to troubleshooting is recommended. The following steps can help identify and resolve the issue:

  • Optimize Mobile Phase pH: Adjusting the mobile phase pH can significantly reduce peak tailing. For basic compounds like Zidovudine, a lower pH (around 2-3) can protonate the silanol groups on the stationary phase, minimizing secondary interactions.[4]

  • Select an Appropriate Column: Using a column with a different stationary phase, such as one with end-capping or a polar-embedded phase, can shield the analyte from residual silanol groups.[3][5]

  • Reduce Sample Load: Dilute the sample or decrease the injection volume to avoid overloading the column.[4][6]

  • Minimize Extra-Column Volume: Use shorter, narrower internal diameter tubing and ensure all connections are secure to reduce dead volume.[4][5]

  • Ensure Solvent Compatibility: Whenever possible, dissolve the sample in the initial mobile phase to prevent peak distortion.

Troubleshooting Guides

Issue 1: this compound Peak is Tailing

Peak tailing is a common issue where the peak is asymmetrical with a prolonged trailing edge.

Troubleshooting Workflow for Peak Tailing

G start Peak Tailing Observed check_ph Is Mobile Phase pH Optimized? start->check_ph adjust_ph Adjust pH (e.g., to 2-3 for basic compounds) check_ph->adjust_ph No check_column Is the Column Appropriate? check_ph->check_column Yes adjust_ph->check_column change_column Use End-Capped or Polar-Embedded Column check_column->change_column No check_overload Is Sample Overloading Occurring? check_column->check_overload Yes change_column->check_overload reduce_load Dilute Sample or Reduce Injection Volume check_overload->reduce_load Yes check_system Are there Extra-Column Effects? check_overload->check_system No reduce_load->check_system minimize_dead_volume Use Shorter/Narrower Tubing check_system->minimize_dead_volume Yes end Peak Shape Improved check_system->end No minimize_dead_volume->end

Caption: Troubleshooting workflow for addressing peak tailing.

Quantitative Data Summary: Effect of Mobile Phase pH on Peak Asymmetry

Mobile Phase pHTailing Factor (Tf)Peak ShapeReference
> 3.0> 1.5Significant Tailing[2]
2.0 - 3.0~ 1.0 - 1.2Symmetrical[4]

Tailing factor (Tf) is a measure of peak symmetry. A value close to 1.0 is ideal.

Experimental Protocol: Mobile Phase pH Adjustment

  • Prepare Buffers: Prepare aqueous buffers with different pH values (e.g., pH 2.5, 3.0, 4.0, 7.0) using appropriate buffer systems (e.g., phosphate or acetate).

  • Prepare Mobile Phases: Mix the aqueous buffer with the organic modifier (e.g., acetonitrile or methanol) in the desired ratio. For example, a common mobile phase for Zidovudine is a mixture of water and methanol.[7]

  • Equilibrate the System: Flush the HPLC system with the new mobile phase for at least 20 column volumes to ensure proper equilibration.[8]

  • Inject Standard: Inject a standard solution of this compound and observe the peak shape.

  • Evaluate: Compare the peak symmetry at different pH values to determine the optimal condition.

Issue 2: this compound Peak is Broad

Peak broadening can lead to decreased resolution and reduced sensitivity.

Troubleshooting Workflow for Peak Broadening

G start Peak Broadening Observed check_column_health Is the Column in Good Condition? start->check_column_health replace_column Replace with a New Column[4] check_column_health->replace_column No check_flow_rate Is the Flow Rate Optimal? check_column_health->check_flow_rate Yes replace_column->check_flow_rate adjust_flow Optimize Flow Rate check_flow_rate->adjust_flow No check_solvent_mismatch Is there a Solvent Mismatch? check_flow_rate->check_solvent_mismatch Yes adjust_flow->check_solvent_mismatch match_solvent Dissolve Sample in Mobile Phase[7] check_solvent_mismatch->match_solvent Yes check_temp Is Column Temperature Stable? check_solvent_mismatch->check_temp No match_solvent->check_temp use_oven Use a Column Oven for Temperature Control[9] check_temp->use_oven No end Peak Shape Improved check_temp->end Yes use_oven->end

References

How to resolve Zidovudine-d3 from its metabolites

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the analytical resolution of Zidovudine-d3 and its metabolites.

Frequently Asked Questions (FAQs)

Q1: What are the primary metabolites of this compound?

A1: Zidovudine (ZDV), and by extension its deuterated analog this compound, undergoes metabolism through three main pathways[1]:

  • Phosphorylation: Intracellularly, Zidovudine is phosphorylated to its active forms: Zidovudine-5'-monophosphate (ZDV-MP), Zidovudine-5'-diphosphate (ZDV-DP), and Zidovudine-5'-triphosphate (ZDV-TP).

  • Glucuronidation: The primary metabolic pathway in the liver is glucuronidation, forming 3'-azido-3'-deoxy-5'-O-β-D-glucopyranuronosylthymidine (GZDV), an inactive metabolite that is predominantly excreted in the urine.

  • Reduction: A smaller fraction of Zidovudine is metabolized by the reduction of its azido group to form 3'-amino-3'-deoxythymidine (AMT), a metabolite that has shown some cytotoxicity.

Q2: What are the recommended analytical techniques for separating this compound from its metabolites?

A2: High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) are the most common and effective techniques for the separation and quantification of Zidovudine and its metabolites.[2][3][4][5] LC-MS/MS offers superior sensitivity and selectivity, which is crucial for detecting low concentrations of metabolites in complex biological matrices.

Q3: Why is this compound used in bioanalytical assays?

A3: this compound is a stable isotope-labeled internal standard. It is chemically identical to Zidovudine but has a higher molecular weight due to the presence of deuterium atoms. This allows it to be distinguished from the unlabeled drug by a mass spectrometer. Using a stable isotope-labeled internal standard is the gold standard in quantitative bioanalysis as it co-elutes with the analyte and experiences similar matrix effects and extraction efficiencies, leading to more accurate and precise quantification.

Q4: How can I extract this compound and its metabolites from biological samples?

A4: The choice of extraction method depends on the biological matrix and the target analytes. Common techniques include:

  • Solid-Phase Extraction (SPE): This is a highly effective and clean method for extracting Zidovudine and its metabolites from plasma and urine.[3][4][5]

  • Liquid-Liquid Extraction (LLE): LLE is a classic and effective method, particularly for urine samples.

  • Protein Precipitation (PPT): This is a simpler and faster method often used for plasma or serum samples, especially when analyzing intracellular metabolites from peripheral blood mononuclear cells (PBMCs).

Troubleshooting Guides

This section provides solutions to common issues encountered during the analysis of this compound and its metabolites.

Problem Potential Cause Troubleshooting Steps
Poor peak shape (tailing or fronting) for Zidovudine or its metabolites Inappropriate mobile phase pH.The retention of GZDV is pH-sensitive. Using an ion-pairing agent like n-octylamine can improve its retention and peak shape.[2]
Column degradation.Use a guard column to protect the analytical column. Ensure the mobile phase is properly filtered and degassed.
Low recovery of analytes during sample preparation Inefficient extraction from the biological matrix.Optimize the SPE or LLE protocol. For SPE, ensure the cartridge is properly conditioned and that the elution solvent is appropriate for the analytes. For LLE, experiment with different organic solvents and pH adjustments.
Analyte degradation.Ensure samples are processed and stored at appropriate temperatures to minimize degradation. Zidovudine and its metabolites are generally stable in plasma when heated at 58°C for 30-60 minutes for virus inactivation.[4]
Interference from endogenous matrix components Insufficient sample cleanup.Employ a more rigorous sample preparation method like SPE. Optimize the chromatographic conditions to separate the analytes from interfering peaks.
In-source fragmentation of GZDV.The glucuronide metabolite (GZDV) can fragment back to Zidovudine in the mass spectrometer's source. Ensure chromatographic separation of ZDV and GZDV to prevent inaccurate quantification of ZDV.[5]
Inconsistent quantification results Variable matrix effects.Utilize a stable isotope-labeled internal standard like this compound for each analyte if possible. This will help to compensate for variations in ionization efficiency caused by the sample matrix.
Improper calibration curve.Prepare calibration standards in the same biological matrix as the samples to be analyzed to account for matrix effects.
Difficulty in analyzing intracellular phosphorylated metabolites Inefficient cell lysis and extraction.Use a validated method for isolating peripheral blood mononuclear cells (PBMCs) and extracting the phosphorylated metabolites. This often involves cell lysis with a specific buffer followed by protein precipitation.
Instability of phosphorylated metabolites.Process samples quickly and at low temperatures to prevent dephosphorylation by cellular phosphatases.

Quantitative Data

The following tables provide key quantitative data for the LC-MS/MS analysis of this compound and its metabolites. Note that retention times are highly dependent on the specific chromatographic conditions.

Table 1: LC-MS/MS Parameters for Zidovudine and its Metabolites

AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
Zidovudine (ZDV)268.1127.119
This compound (ZDV-d3)271.1130.119
Zidovudine-5'-monophosphate (ZDV-MP)348.1127.1-
Zidovudine-5'-diphosphate (ZDV-DP)428.0127.1-
Zidovudine-5'-triphosphate (ZDV-TP)507.9127.1-
3'-azido-3'-deoxy-5'-O-β-D-glucopyranuronosylthymidine (GZDV)444.1268.1-
3'-amino-3'-deoxythymidine (AMT)242.1127.1-

Collision energy values can vary between different mass spectrometer instruments and should be optimized.

Table 2: Representative Chromatographic Conditions and Retention Times

ParameterCondition
Column Reversed-phase C18 (e.g., 150 mm x 2.1 mm, 3.5 µm)
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B 0.1% Formic acid in Acetonitrile
Gradient Start with a low percentage of B, ramp up to elute analytes, then re-equilibrate.
Flow Rate 0.2 - 0.4 mL/min
Column Temperature 30 - 40 °C
Analyte Approximate Retention Time (min)
Zidovudine (ZDV)5.34[6]
3'-azido-3'-deoxy-5'-O-β-D-glucopyranuronosylthymidine (GZDV)7.0[4]
3'-amino-3'-deoxythymidine (AMT)Varies, typically elutes earlier than ZDV.
Zidovudine-5'-phosphatesRequire specialized ion-pairing chromatography or HILIC for retention and separation.

Experimental Protocols

Solid-Phase Extraction (SPE) for Zidovudine and GZDV from Plasma

This protocol is adapted from established methods for the extraction of Zidovudine and its glucuronide metabolite from plasma.

Materials:

  • SPE cartridges (e.g., C18, 500 mg)

  • Methanol

  • Phosphate-buffered saline (PBS), pH 7.2

  • Deionized water

  • Nitrogen evaporator

Procedure:

  • Condition the SPE cartridge: Wash the C18 cartridge with 2 mL of methanol followed by two washes of 2 mL of PBS (pH 7.2).

  • Load the sample: To 0.5 mL of plasma, add 0.5 mL of internal standard solution (this compound in water). Mix and load the entire volume onto the conditioned SPE cartridge.

  • Wash the cartridge: Wash the cartridge with 1.5 mL of deionized water to remove interfering substances.

  • Elute the analytes: Elute Zidovudine and GZDV from the cartridge with 1.5 mL of methanol into a clean collection tube.

  • Evaporate and reconstitute: Evaporate the methanol to dryness under a stream of nitrogen at 40°C. Reconstitute the residue in 250 µL of the initial mobile phase.

  • Analyze: Inject an aliquot of the reconstituted sample into the LC-MS/MS system.

Liquid-Liquid Extraction (LLE) for Zidovudine and AMT from Urine

This protocol provides a general guideline for the extraction of Zidovudine and its amino metabolite from urine.

Materials:

  • Extraction solvent (e.g., a mixture of isopropanol and ethyl acetate)

  • pH adjustment solutions (e.g., NaOH or HCl)

  • Centrifuge

  • Nitrogen evaporator

Procedure:

  • Sample preparation: To 1 mL of urine, add the internal standard (this compound). Adjust the pH of the sample as needed to optimize the extraction of the target analytes.

  • Extraction: Add 5 mL of the extraction solvent to the urine sample. Vortex for 2 minutes to ensure thorough mixing.

  • Phase separation: Centrifuge the sample at 3000 x g for 10 minutes to separate the organic and aqueous layers.

  • Collect the organic layer: Carefully transfer the upper organic layer to a clean tube.

  • Evaporate and reconstitute: Evaporate the organic solvent to dryness under a stream of nitrogen at 40°C. Reconstitute the residue in a suitable volume of the initial mobile phase.

  • Analyze: Inject the reconstituted sample into the LC-MS/MS system.

Protein Precipitation for Intracellular Phosphorylated Metabolites from PBMCs

This protocol is designed for the extraction of the phosphorylated metabolites of Zidovudine from peripheral blood mononuclear cells (PBMCs).

Materials:

  • Ficoll-Hypaque for PBMC isolation

  • Cold methanol (or other suitable organic solvent)

  • Centrifuge capable of refrigeration

Procedure:

  • Isolate PBMCs: Isolate PBMCs from whole blood using Ficoll-Hypaque density gradient centrifugation.[7]

  • Cell lysis and protein precipitation: Resuspend the PBMC pellet in a known volume of ice-cold 60-70% methanol. The organic solvent will lyse the cells and precipitate the proteins.

  • Incubation: Incubate the samples on ice for at least 30 minutes to ensure complete protein precipitation.

  • Centrifugation: Centrifuge the samples at high speed (e.g., 14,000 x g) for 10 minutes at 4°C to pellet the precipitated proteins and cell debris.

  • Collect the supernatant: Carefully collect the supernatant, which contains the intracellular metabolites.

  • Evaporate and reconstitute: Evaporate the supernatant to dryness, and reconstitute in an appropriate mobile phase for analysis, which may require specific conditions for phosphorylated compounds.

  • Analyze: Inject the sample into the LC-MS/MS system.

Visualizations

Zidovudine_Metabolism cluster_intracellular Intracellular Phosphorylation cluster_hepatic Hepatic Metabolism ZDV_d3 This compound ZDV_MP_d3 ZDV-MP-d3 ZDV_d3->ZDV_MP_d3 GZDV_d3 GZDV-d3 ZDV_d3->GZDV_d3 Glucuronidation AMT_d3 AMT-d3 ZDV_d3->AMT_d3 Reduction ZDV_DP_d3 ZDV-DP-d3 ZDV_MP_d3->ZDV_DP_d3 ZDV_TP_d3 ZDV-TP-d3 ZDV_DP_d3->ZDV_TP_d3

Caption: Metabolic pathways of this compound.

SPE_Workflow start Start: Plasma Sample condition Condition SPE Cartridge (Methanol, PBS) start->condition load Load Sample condition->load wash Wash Cartridge (Water) load->wash elute Elute Analytes (Methanol) wash->elute evaporate Evaporate to Dryness elute->evaporate reconstitute Reconstitute in Mobile Phase evaporate->reconstitute analyze LC-MS/MS Analysis reconstitute->analyze

Caption: Solid-Phase Extraction (SPE) workflow for plasma samples.

References

Technical Support Center: Optimizing Zidovudine-d3 Recovery in Solid-Phase Extraction

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for improving the solid-phase extraction (SPE) recovery of Zidovudine-d3. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address common challenges encountered during the extraction process.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its recovery in SPE important?

This compound (AZT-d3) is a deuterated form of Zidovudine, a nucleoside reverse transcriptase inhibitor (NRTI) widely used in HIV treatment.[1] Accurate quantification of this compound in biological matrices is crucial for pharmacokinetic and metabolic studies.[1] Solid-phase extraction is a common technique for sample cleanup and concentration prior to analysis.[2] Poor or inconsistent recovery during SPE can lead to inaccurate measurements, affecting the reliability of experimental data.

Q2: What are the key factors influencing the SPE recovery of this compound?

Several factors can significantly impact the recovery of this compound. These include the choice of SPE sorbent, sample pH, the composition and volume of conditioning, washing, and elution solvents, and the sample flow rate.[2][3] Optimizing these parameters is essential for achieving high and reproducible recovery.

Q3: Which type of SPE sorbent is most suitable for this compound extraction?

Zidovudine is a moderately polar compound. Therefore, reversed-phase sorbents like C18 or polymeric sorbents are often effective. For biological samples, mixed-mode sorbents that combine nonpolar and ion-exchange characteristics can provide enhanced selectivity and cleaner extracts. The choice of sorbent may also depend on the specific matrix (e.g., plasma, urine, tissue homogenate).

Q4: How does sample pH affect the retention of this compound on the SPE sorbent?

The pH of the sample can influence the ionization state of this compound and its interaction with the SPE sorbent. For reversed-phase SPE, adjusting the pH to suppress the ionization of the analyte can enhance its retention on the nonpolar sorbent. It is crucial to maintain the correct pH to ensure proper interaction with the stationary phase.[4]

Troubleshooting Guide

Low or inconsistent recovery of this compound is a common issue in SPE. This guide provides a systematic approach to identifying and resolving the root cause of the problem. The first step in troubleshooting is to determine where the analyte is being lost by collecting and analyzing fractions from each step of the SPE process (load, wash, and elution).[4]

Issue 1: Low Recovery - Analyte Lost in the Loading Fraction

If this compound is found in the fraction that passes through the cartridge during sample loading, it indicates poor retention on the sorbent.

Potential Cause Recommended Solution
Incorrect Sorbent Choice The sorbent may not have the appropriate chemistry to retain the analyte. Consider switching to a different type of sorbent (e.g., from a silica-based C18 to a polymeric sorbent or a mixed-mode sorbent).
Inappropriate Sample pH The pH of the sample may be preventing proper interaction with the sorbent. Adjust the sample pH to ensure this compound is in a neutral form for better retention on reversed-phase sorbents.[4]
Strong Sample Solvent The solvent in which the sample is dissolved may be too strong, causing the analyte to elute prematurely. If possible, dilute the sample with a weaker solvent before loading.[4]
Insufficient Sorbent Mass The amount of sorbent in the cartridge may be too low for the amount of analyte or matrix components, leading to overloading.[4] Use a cartridge with a larger sorbent mass.[2]
High Flow Rate A fast flow rate during sample loading may not allow sufficient time for the analyte to interact with the sorbent. Optimize the flow rate to ensure proper binding.[2]
Issue 2: Low Recovery - Analyte Lost in the Wash Fraction

If this compound is detected in the wash solution, the wash step is likely too aggressive.

Potential Cause Recommended Solution
Wash Solvent is Too Strong The organic content or polarity of the wash solvent may be high enough to elute the analyte along with the interferences. Decrease the strength of the wash solvent by reducing the percentage of organic solvent.[4]
Incorrect pH of Wash Solvent A change in pH during the wash step can alter the ionization state of the analyte, causing it to elute from the sorbent. Ensure the pH of the wash solvent is compatible with the retention mechanism.
Issue 3: Low Recovery - Analyte Not Present in the Elution Fraction

If this compound is not found in the loading or wash fractions and is still absent in the elution fraction, it suggests that the analyte is irreversibly bound to the sorbent or has not been efficiently eluted.

Potential Cause Recommended Solution
Elution Solvent is Too Weak The elution solvent may not be strong enough to disrupt the interaction between this compound and the sorbent. Increase the strength of the elution solvent by increasing the percentage of organic solvent or by adding a modifier like a small amount of acid or base.[2]
Insufficient Elution Solvent Volume The volume of the elution solvent may not be adequate to completely elute the analyte from the sorbent bed. Increase the volume of the elution solvent in one or more aliquots.
Secondary Interactions Unwanted secondary interactions between the analyte and the sorbent material (e.g., silanol interactions with silica-based sorbents) can lead to irreversible binding. Consider using an end-capped sorbent or switching to a polymeric sorbent.

Experimental Protocols

Below is a generalized experimental protocol for the solid-phase extraction of this compound from human plasma. This protocol should be optimized for your specific application.

Materials:

  • SPE Cartridges (e.g., C18, 100 mg/1 mL)

  • This compound standard solutions

  • Internal Standard (IS) solution (e.g., Lamivudine)

  • Human plasma samples

  • Methanol (HPLC grade)

  • Acetonitrile (HPLC grade)

  • Deionized water

  • Formic acid or Acetic acid

  • SPE vacuum manifold

  • Centrifuge

  • Vortex mixer

Protocol:

  • Sample Pre-treatment:

    • Thaw plasma samples to room temperature.

    • To 500 µL of plasma, add 50 µL of the internal standard solution.

    • Vortex for 30 seconds.

    • Add 1 mL of 0.1% formic acid in water and vortex for another 30 seconds.

    • Centrifuge at 4000 rpm for 10 minutes to precipitate proteins.

    • Collect the supernatant for SPE.

  • SPE Cartridge Conditioning:

    • Wash the cartridge with 1 mL of methanol.

    • Equilibrate the cartridge with 1 mL of deionized water.

    • Do not allow the cartridge to dry out between these steps.

  • Sample Loading:

    • Load the pre-treated sample supernatant onto the conditioned SPE cartridge.

    • Apply a slow and steady flow rate (e.g., 1 mL/min).

  • Washing:

    • Wash the cartridge with 1 mL of 5% methanol in water to remove polar interferences.

    • Dry the cartridge under vacuum for 5 minutes.

  • Elution:

    • Elute this compound with 1 mL of methanol into a clean collection tube.

    • A second elution with another 1 mL of methanol can be performed to ensure complete recovery.

  • Dry-down and Reconstitution:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the residue in 100 µL of the mobile phase used for LC-MS/MS analysis.

    • Vortex for 30 seconds and transfer to an autosampler vial.

Visualizations

Zidovudine's Mechanism of Action

Zidovudine_Mechanism cluster_host_cell Host Cell ZDV Zidovudine (AZT) ZDV_MP Zidovudine Monophosphate ZDV->ZDV_MP Cellular Kinases ZDV_DP Zidovudine Diphosphate ZDV_MP->ZDV_DP Cellular Kinases ZDV_TP Zidovudine Triphosphate (Active) ZDV_DP->ZDV_TP Cellular Kinases RT Reverse Transcriptase ZDV_TP->RT Inhibits proviral_DNA Proviral DNA (Incomplete) RT->proviral_DNA Synthesis viral_RNA Viral RNA viral_RNA->RT Template

Caption: Mechanism of action of Zidovudine (AZT) in a host cell.

General Solid-Phase Extraction Workflow

SPE_Workflow start Start conditioning 1. Conditioning (Activate sorbent) start->conditioning equilibration 2. Equilibration (Prepare sorbent for sample) conditioning->equilibration sample_loading 3. Sample Loading (Analyte binds to sorbent) equilibration->sample_loading washing 4. Washing (Remove interferences) sample_loading->washing elution 5. Elution (Collect analyte) washing->elution end End elution->end

Caption: A typical workflow for solid-phase extraction (SPE).

Troubleshooting Logic for Low SPE Recovery

SPE_Troubleshooting start Low Recovery Detected check_fractions Analyze Load, Wash, and Elution Fractions start->check_fractions load_fraction Analyte in Load Fraction? check_fractions->load_fraction Start Analysis wash_fraction Analyte in Wash Fraction? load_fraction->wash_fraction No solution_load Poor Retention: - Check sorbent type - Adjust sample pH - Weaken sample solvent - Increase sorbent mass load_fraction->solution_load Yes no_analyte Analyte in No Fraction? wash_fraction->no_analyte No solution_wash Premature Elution: - Weaken wash solvent wash_fraction->solution_wash Yes solution_no_analyte Irreversible Binding/ Inefficient Elution: - Strengthen elution solvent - Increase elution volume no_analyte->solution_no_analyte Yes

Caption: A logical workflow for troubleshooting low recovery in SPE.

References

Addressing isotopic interference in Zidovudine-d3 quantification

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing isotopic interference during the quantification of Zidovudine using its deuterated internal standard, Zidovudine-d3.

Frequently Asked Questions (FAQs)

Q1: What is isotopic interference in the context of this compound quantification?

A1: Isotopic interference, often referred to as "crosstalk," occurs when the signal of the analyte (Zidovudine) contributes to the signal of its stable isotope-labeled internal standard (this compound). This happens because naturally occurring heavy isotopes in the Zidovudine molecule can result in a mass identical to that of the deuterated internal standard. This can lead to inaccuracies in quantification, particularly at high analyte concentrations.

Q2: Why is this compound used as an internal standard?

A2: this compound is an ideal internal standard because it is chemically and physically almost identical to Zidovudine. This means it behaves similarly during sample preparation (e.g., extraction) and chromatographic separation. The key difference is its mass, which allows it to be distinguished from the analyte by a mass spectrometer. The use of a stable isotope-labeled internal standard is recommended to improve the accuracy and precision of bioanalytical methods.[1]

Q3: What are the common mass transitions (MRM) for Zidovudine and this compound?

A3: In positive ion mode electrospray ionization mass spectrometry (ESI-MS/MS), typical multiple reaction monitoring (MRM) transitions are:

  • Zidovudine (ZDV): 268 -> 127

  • This compound (ZDV-d3): 271 -> 130[1][2]

These transitions should be optimized for your specific instrument and experimental conditions.

Q4: Can the natural isotopic abundance of Zidovudine interfere with the this compound signal?

A4: Yes. The chemical formula for Zidovudine is C10H13N5O4.[3][4][5][6] The natural abundance of heavy isotopes (primarily ¹³C, ¹⁵N, and ¹⁸O) can lead to a small percentage of Zidovudine molecules having a mass that is 3 Daltons higher than the monoisotopic mass (M+3). This M+3 peak of Zidovudine can overlap with the mass of this compound, causing interference.

Troubleshooting Guides

Issue 1: Inaccurate quantification at high analyte concentrations or non-linear calibration curve.

Possible Cause: Isotopic interference from Zidovudine contributing to the this compound signal.

Troubleshooting Steps:

  • Perform a Crosstalk Experiment:

    • Prepare a high-concentration sample of Zidovudine (e.g., at the Upper Limit of Quantification - ULOQ) without the this compound internal standard.

    • Analyze this sample using your LC-MS/MS method.

    • Monitor the MRM transition for this compound (271 -> 130).

    • Expected Result: No significant peak should be observed in the this compound channel.

    • If a Peak is Observed: This confirms crosstalk from Zidovudine to the this compound channel.

  • Mitigation Strategies:

    • Increase the Concentration of the Internal Standard: A higher concentration of this compound can minimize the relative contribution of the interfering signal from Zidovudine. However, be cautious not to saturate the detector.

    • Optimize Chromatographic Separation: Ensure that Zidovudine and any potential interfering metabolites are well-separated from the internal standard. While Zidovudine and this compound will co-elute, separating them from other matrix components can reduce overall signal suppression or enhancement.

    • Use a Different Internal Standard: If significant interference persists, consider using a Zidovudine analog with a higher degree of deuteration (e.g., Zidovudine-d5) or a different stable isotope label (e.g., ¹³C, ¹⁵N) to shift the mass further from the analyte's isotopic envelope.

    • Mathematical Correction: In some cases, a non-linear calibration model can be used to correct for the predictable isotopic interference. This approach requires careful validation.

Issue 2: Poor precision and accuracy of quality control (QC) samples.

Possible Cause: Inconsistent isotopic interference, matrix effects, or issues with the internal standard stability.

Troubleshooting Steps:

  • Evaluate Matrix Effects:

    • Prepare QC samples in at least six different lots of the biological matrix (e.g., plasma).

    • Assess the precision and accuracy of these samples.

    • Significant variability between lots may indicate a matrix effect that is not being adequately compensated for by the internal standard.

  • Check Internal Standard Purity and Stability:

    • Verify the chemical and isotopic purity of your this compound standard. Impurities could contribute to signal variability.

    • Evaluate the stability of the this compound stock and working solutions under your storage conditions. Deuterium-hydrogen exchange is a potential issue for some deuterated compounds, though less common for the labels on Zidovudine.

  • Review Sample Preparation:

    • Ensure your sample extraction method is robust and reproducible. Inconsistent recovery of the analyte and internal standard can lead to poor precision.

Quantitative Data Summary

The following table summarizes typical parameters for an LC-MS/MS method for Zidovudine quantification.

ParameterValueReference
AnalyteZidovudine (ZDV)[1]
Internal StandardThis compound (ZDV-d3)[1]
ZDV MRM Transition268 -> 127[1][2]
ZDV-d3 MRM Transition271 -> 130[1][2]
Ionization ModePositive Electrospray (ESI+)[1][2]

Experimental Protocols

Protocol 1: Evaluation of Isotopic Crosstalk
  • Objective: To determine if the Zidovudine analyte contributes to the signal of the this compound internal standard.

  • Materials:

    • Zidovudine reference standard.

    • Blank biological matrix (e.g., human plasma).

    • Validated LC-MS/MS system and method for Zidovudine analysis.

  • Procedure:

    • Prepare a Zidovudine stock solution in an appropriate solvent.

    • Spike the blank biological matrix with the Zidovudine stock solution to achieve a concentration equal to the Upper Limit of Quantification (ULOQ) of your assay.

    • Process this sample using your established extraction procedure, but do not add the this compound internal standard .

    • Inject the extracted sample onto the LC-MS/MS system.

    • Acquire data, monitoring both the Zidovudine (268 -> 127) and this compound (271 -> 130) MRM transitions.

  • Data Analysis:

    • Integrate the peak area (if any) in the chromatogram for the this compound transition.

    • Compare this peak area to the average peak area of the this compound internal standard in your calibration standards or QC samples.

  • Acceptance Criteria: The response in the this compound channel from the high-concentration Zidovudine sample should be negligible (e.g., less than 5% of the mean internal standard response in blank samples).

Visualizations

Isotopic_Interference_Troubleshooting cluster_issue Observed Issue cluster_cause Potential Cause cluster_troubleshooting Troubleshooting Steps Inaccurate Quantification at High Concentrations Inaccurate Quantification at High Concentrations Isotopic Interference (Crosstalk) Isotopic Interference (Crosstalk) Inaccurate Quantification at High Concentrations->Isotopic Interference (Crosstalk) Suspected Perform Crosstalk Experiment Perform Crosstalk Experiment Isotopic Interference (Crosstalk)->Perform Crosstalk Experiment Verify Increase IS Concentration Increase IS Concentration Perform Crosstalk Experiment->Increase IS Concentration Mitigate Optimize Chromatography Optimize Chromatography Perform Crosstalk Experiment->Optimize Chromatography Mitigate Use Different IS Use Different IS Perform Crosstalk Experiment->Use Different IS Mitigate

Caption: Troubleshooting workflow for isotopic interference.

Experimental_Workflow_Crosstalk_Check cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_evaluation Data Evaluation Prepare High Concentration ZDV Sample (No IS) Prepare High Concentration ZDV Sample (No IS) Extract Sample Extract Sample Prepare High Concentration ZDV Sample (No IS)->Extract Sample Inject onto LC-MS/MS Inject onto LC-MS/MS Extract Sample->Inject onto LC-MS/MS Monitor ZDV and ZDV-d3 MRM Transitions Monitor ZDV and ZDV-d3 MRM Transitions Inject onto LC-MS/MS->Monitor ZDV and ZDV-d3 MRM Transitions Check for Signal in ZDV-d3 Channel Check for Signal in ZDV-d3 Channel Monitor ZDV and ZDV-d3 MRM Transitions->Check for Signal in ZDV-d3 Channel Signal Present? Signal Present? Check for Signal in ZDV-d3 Channel->Signal Present? No Crosstalk No Crosstalk Signal Present?->No Crosstalk No Crosstalk Confirmed Crosstalk Confirmed Signal Present?->Crosstalk Confirmed Yes

Caption: Workflow for evaluating isotopic crosstalk.

References

Stability issues of Zidovudine-d3 in different biological matrices

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance on the stability of Zidovudine-d3 in various biological matrices. The information is intended for researchers, scientists, and drug development professionals to assist in experimental design, sample handling, and data interpretation.

Disclaimer: Direct stability data for this compound is limited in publicly available literature. The information provided herein is largely based on studies of Zidovudine (AZT), the non-deuterated form of the compound. It is generally expected that the stability of this compound will be comparable to that of Zidovudine. However, it is recommended to perform in-house stability assessments for your specific experimental conditions.

Frequently Asked Questions (FAQs)

Q1: What are the main factors affecting the stability of this compound in biological samples?

A1: Based on data for Zidovudine, the primary factors influencing its stability in biological matrices include storage temperature, the number of freeze-thaw cycles, pH of the matrix (especially in urine), and exposure to light.[1][2]

Q2: How should I store plasma or serum samples containing this compound?

A2: For long-term storage, it is recommended to keep plasma and serum samples at -20°C or -80°C. Studies on similar compounds have shown stability for extended periods at these temperatures.[3][4] Short-term storage at refrigerated temperatures (2-8°C) is also acceptable for limited durations.

Q3: Is this compound susceptible to degradation during freeze-thaw cycles?

A3: While direct data for this compound is unavailable, many analytes in serum have been shown to be stable for a limited number of freeze-thaw cycles.[5][6] However, to minimize the risk of degradation, it is best practice to aliquot samples into single-use volumes to avoid repeated freezing and thawing.

Q4: Can the choice of anticoagulant in blood collection tubes affect the stability of this compound in plasma?

A4: While specific studies on the effect of anticoagulants on this compound stability were not identified, for quantitative analysis, it is crucial to maintain consistency in the type of anticoagulant used across all study samples and standards to minimize any potential matrix effects.

Q5: What are the known degradation products of Zidovudine?

A5: Under forced degradation conditions, such as acidic or basic hydrolysis and photolysis, Zidovudine has been shown to degrade into several products.[7][8] The major degradation product identified in some studies is thymine.[1] Another significant degradation product, particularly under basic hydrolysis and photolysis, is 3'-amino-3'-deoxythymidine (AMT), which is also a known metabolite.[8]

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low or inconsistent recovery of this compound from stored samples. Sample degradation due to improper storage temperature.Ensure samples are consistently stored at -20°C or below for long-term storage. Use calibrated temperature monitoring systems.
Repeated freeze-thaw cycles.Aliquot samples into single-use tubes after the first thaw to avoid multiple freeze-thaw cycles.
Photodegradation.Protect samples from direct light exposure by using amber-colored tubes or by storing them in the dark.[1]
High variability in this compound concentrations between replicate analyses. Inconsistent sample handling during the thawing and preparation process.Standardize the thawing procedure (e.g., room temperature, water bath) and ensure complete mixing of the sample before aliquoting for analysis.
Instability of the analyte in the processed sample (post-extraction).Evaluate the post-preparative stability of the extracted samples at the autosampler temperature. If instability is observed, process and analyze samples in smaller batches.
Unexpected peaks in chromatograms. Presence of degradation products.Review the sample handling and storage history. If degradation is suspected, refer to literature on Zidovudine degradation products for potential identification.[8][9][10] Consider using a stability-indicating analytical method.[1]
Matrix interference.Optimize the sample preparation method (e.g., protein precipitation, solid-phase extraction) to remove interfering substances.
Poor analytical sensitivity. Analyte degradation in the analytical system.Ensure the mobile phase and analytical column conditions are optimized for Zidovudine analysis. Check for any potential for on-column degradation.

Stability Data Summary

The following tables summarize the stability of Zidovudine in different matrices and conditions, which can be used as an initial guide for this compound.

Table 1: Stability of Zidovudine in Different Solutions

Solution Concentration Storage Condition Duration Remaining Concentration (%) Reference
5% Dextrose Injection4 mg/mLRoom Temperature (25 ± 1°C)192 hours (8 days)> 97%[11]
5% Dextrose Injection4 mg/mLRefrigerated (4 ± 1°C)192 hours (8 days)> 97%[11]
0.9% Sodium Chloride Injection4 mg/mLRoom Temperature (25 ± 1°C)192 hours (8 days)> 97%[11]
0.9% Sodium Chloride Injection4 mg/mLRefrigerated (4 ± 1°C)192 hours (8 days)> 97%[11]
PBS (pH 7.2)approx. 10 mg/mLNot specified> 1 day (not recommended)Not specified[12]
DMSONot specified45°CAt least 20 hoursStable[13]

Table 2: Stability of Zidovudine in Biological Matrices

Matrix Storage Condition Duration Stability Finding Reference
Serum & Cerebrospinal FluidNot specified2 years of therapyStable concentrations observed[3]
Human Plasma37°CHalf-life ~1 h (for prodrugs)Zidovudine itself has a short plasma half-life[14]

Experimental Protocols & Methodologies

General Protocol for Stability Assessment:

A common approach to assess the stability of an analyte in a biological matrix involves the following steps:

  • Spiking: A known concentration of the analyte (this compound) is added to the biological matrix (e.g., plasma, serum).

  • Storage: The spiked samples are stored under various conditions to be tested (e.g., different temperatures, for different durations, subjected to freeze-thaw cycles).

  • Sample Preparation: At specified time points, an aliquot of the stored sample is processed. A typical method is protein precipitation with a solvent like methanol or acetonitrile, followed by centrifugation.

  • Analysis: The concentration of the analyte in the processed sample is determined using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) coupled with UV or Mass Spectrometry (LC-MS) detection.[1][15]

  • Comparison: The concentration of the analyte in the stored samples is compared to the concentration in a freshly prepared (time zero) sample to determine the percentage of degradation.

Example Analytical Method: HPLC-UV

  • Column: C18 reverse-phase column.[1]

  • Mobile Phase: A mixture of an aqueous buffer (e.g., ammonium acetate) and an organic solvent (e.g., methanol or acetonitrile).[1]

  • Detection: UV detection at a wavelength of approximately 266 nm.[15]

  • Internal Standard: A structurally similar compound, not present in the biological matrix, is often used to improve the accuracy and precision of the method.

Visualizations

experimental_workflow cluster_preparation Sample Preparation cluster_storage Stability Testing cluster_analysis Analysis start Obtain Biological Matrix (e.g., Plasma, Serum) spike Spike with This compound start->spike aliquot Aliquot into Storage Vials spike->aliquot storage_conditions Store under defined conditions: - Temperature (e.g., -20°C, 4°C, RT) - Duration - Freeze-Thaw Cycles - Light Exposure aliquot->storage_conditions sample_processing Sample Processing (e.g., Protein Precipitation) storage_conditions->sample_processing hplc_analysis LC-MS/MS or HPLC-UV Analysis sample_processing->hplc_analysis data_analysis Data Analysis & Stability Calculation hplc_analysis->data_analysis

Caption: General workflow for assessing the stability of this compound in biological matrices.

degradation_pathway cluster_degradation Degradation Pathways cluster_products Degradation Products zidovudine Zidovudine hydrolysis Hydrolysis (Acidic/Basic) zidovudine->hydrolysis photolysis Photolysis zidovudine->photolysis thymine Thymine hydrolysis->thymine amt 3'-amino-3'-deoxythymidine (AMT) hydrolysis->amt other_products Other Minor Degradants hydrolysis->other_products photolysis->amt

Caption: Simplified degradation pathways of Zidovudine under stress conditions.

References

Technical Support Center: Low-Concentration Zidovudine Quantification

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the quantification of low concentrations of Zidovudine (AZT).

Troubleshooting Guides & FAQs

This section addresses specific issues that may be encountered during the experimental process for Zidovudine quantification.

Issue 1: Poor sensitivity or inability to detect low concentrations of Zidovudine.

  • Question: My assay is not sensitive enough to detect Zidovudine at the lower limit of quantification (LLOQ). What are the potential causes and solutions?

  • Answer: Insufficient sensitivity can arise from several factors throughout the analytical workflow. Here are some common causes and troubleshooting steps:

    • Suboptimal Sample Preparation: Inefficient extraction of Zidovudine from the biological matrix can lead to low recovery and, consequently, poor sensitivity. Consider optimizing your sample preparation method. Solid-phase extraction (SPE) has been shown to provide high recovery rates for Zidovudine from plasma.[1][2][3] Protein precipitation is a simpler method but may result in a greater matrix effect.

    • Matrix Effects: Co-eluting endogenous components from the biological matrix can suppress the ionization of Zidovudine in the mass spectrometer, leading to a reduced signal. To mitigate this, ensure efficient chromatographic separation. The use of a stable isotope-labeled internal standard (SIL-IS) for Zidovudine can help compensate for matrix effects.[1][2][3]

    • Mass Spectrometry Parameters: The settings on the mass spectrometer, such as ionization source parameters and collision energy, may not be optimized for Zidovudine. Ensure that the multiple reaction monitoring (MRM) transitions and other MS parameters are optimized for maximum signal intensity.[4]

    • Mobile Phase Composition: The pH and organic content of the mobile phase can significantly impact the retention and ionization of Zidovudine. The addition of formic acid to the mobile phase has been shown to enhance sensitivity in positive ionization mode.[4]

Issue 2: Poor peak shape (e.g., tailing, fronting, or broad peaks) in the chromatogram.

  • Question: I am observing poor peak shapes for Zidovudine in my chromatograms. How can I improve this?

  • Answer: Asymmetrical or broad peaks can compromise the accuracy and precision of quantification. Consider the following to improve peak shape:

    • Column Choice and Condition: The choice of the analytical column is critical. A C18 column is commonly used for Zidovudine analysis.[5][6] Ensure the column is not degraded and is appropriate for the mobile phase conditions.

    • Mobile Phase pH: The pH of the mobile phase can affect the ionization state of Zidovudine and its interaction with the stationary phase. Adjusting the pH of the aqueous component of the mobile phase can often improve peak symmetry.

    • Injection Volume and Solvent: Injecting a large volume of a sample dissolved in a solvent stronger than the mobile phase can lead to peak distortion. If possible, reduce the injection volume or ensure the sample is dissolved in the initial mobile phase.

    • System Contamination: Contamination in the HPLC system, including the injector, tubing, or column, can lead to peak tailing. A thorough system wash is recommended.

Issue 3: High variability or poor reproducibility in results.

  • Question: My results for Zidovudine quantification are not reproducible between runs. What could be the cause?

  • Answer: Lack of reproducibility can stem from inconsistencies in sample handling, preparation, or the analytical system.

    • Inconsistent Sample Preparation: Ensure that all steps of the sample preparation, from thawing to extraction, are performed consistently for all samples, including standards and quality controls. The use of an automated extraction system can improve reproducibility.[7]

    • Analyte Stability: Zidovudine may be unstable under certain conditions. It's crucial to evaluate the stability of Zidovudine in the biological matrix during sample collection, storage, and processing, including freeze-thaw cycles.[1][2][3] Studies have shown Zidovudine to be stable in plasma for extended periods when stored at -20°C or -80°C.[1]

    • Internal Standard Use: Consistent addition of the internal standard to all samples is critical for correcting variability. A stable isotope-labeled internal standard is highly recommended for LC-MS/MS methods to compensate for variations in extraction and matrix effects.[1][2][3][8]

    • Instrument Performance: Fluctuations in the performance of the HPLC or mass spectrometer can lead to variable results. Regularly perform system suitability tests to ensure the instrument is performing optimally.

Issue 4: Interference from other drugs or metabolites.

  • Question: I am analyzing clinical samples and suspect interference from co-administered drugs. How can I confirm and resolve this?

  • Answer: Interference from other compounds can lead to inaccurate quantification.

    • Chromatographic Resolution: The primary solution is to achieve baseline separation of Zidovudine from any interfering compounds. This can be accomplished by optimizing the mobile phase gradient, changing the column, or adjusting the flow rate.

    • Mass Spectrometry Specificity: LC-MS/MS in Multiple Reaction Monitoring (MRM) mode offers high specificity. Ensure that the selected precursor and product ion transitions are unique to Zidovudine and not shared by any potential interfering substances.[4]

    • Method Validation: A thorough method validation should include selectivity experiments where blank matrix from different sources is tested, as well as samples spiked with commonly co-administered drugs, to assess the potential for interference.[4][9]

Data Presentation

The following tables summarize the performance of various published methods for the quantification of Zidovudine.

Table 1: Performance of LC-MS/MS Methods for Zidovudine Quantification in Human Plasma/Serum

Linearity Range (ng/mL)LLOQ (ng/mL)Recovery (%)Precision (%CV)Accuracy (% Deviation)Internal StandardSample PreparationReference
1 - 3000192.3≤ 10≤ 8.3ZDV-IS (stable isotope)Solid-Phase Extraction[1][2][3]
2.5 - 25002.5Not Reported< 10< +/- 7Not ReportedAutomated Ultrafiltration[7]
0.47 - 200.6691 - 107Not ReportedNot ReportedIsotopically labeled ZDVSolid-Phase Extraction[10]

Table 2: Performance of HPLC-UV Methods for Zidovudine Quantification

Linearity Range (µg/mL)LLOQ (µg/mL)Recovery (%)Precision (%RSD)Accuracy (% Recovery)MatrixSample PreparationReference
10 - 600.062Not Reported< 2.098.77 - 101.45Pharmaceutical Dosage FormsDilution[11]
25 - 2500 ng/mL25 ng/mL97.2 - 102.75.3 - 1.598 - 105.5PlasmaNot Specified[12]

Experimental Protocols

This section provides a general overview of a typical experimental protocol for low-concentration Zidovudine quantification using LC-MS/MS, based on published methods.[1][2][3][4]

1. Preparation of Stock and Working Solutions:

  • Prepare a primary stock solution of Zidovudine and the internal standard (preferably a stable isotope-labeled version) in a suitable solvent such as methanol.

  • Perform serial dilutions of the stock solutions to prepare working solutions for calibration standards and quality control (QC) samples.

2. Sample Preparation (Solid-Phase Extraction - SPE):

  • To a plasma or serum sample, add the internal standard working solution.

  • Pre-condition an SPE cartridge (e.g., Oasis HLB) with methanol followed by water.

  • Load the plasma sample onto the SPE cartridge.

  • Wash the cartridge with water to remove interfering substances.

  • Elute Zidovudine and the internal standard with an organic solvent like methanol.

  • Evaporate the eluate to dryness under a stream of nitrogen.

  • Reconstitute the residue in the mobile phase for injection into the LC-MS/MS system.

3. LC-MS/MS Analysis:

  • Liquid Chromatography:

    • Column: A reversed-phase C18 column is commonly used.

    • Mobile Phase: A gradient elution with a mixture of an aqueous solvent (e.g., water with 0.1% formic acid) and an organic solvent (e.g., acetonitrile or methanol) is typical.

    • Flow Rate: A flow rate in the range of 0.2-1.0 mL/min is generally used.

    • Injection Volume: Typically 5-20 µL.

  • Mass Spectrometry:

    • Ionization Mode: Electrospray ionization (ESI) in positive mode is commonly employed.

    • Detection: Multiple Reaction Monitoring (MRM) is used for quantification. The precursor-to-product ion transitions for Zidovudine and the internal standard need to be optimized. For Zidovudine, a common transition is m/z 268.1 → 127.1.[4]

4. Data Analysis:

  • Construct a calibration curve by plotting the peak area ratio of Zidovudine to the internal standard against the nominal concentration of the calibration standards.

  • Determine the concentration of Zidovudine in the unknown samples and QC samples by interpolating their peak area ratios from the calibration curve.

Mandatory Visualization

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Sample Biological Sample (e.g., Plasma) Add_IS Add Internal Standard Sample->Add_IS Extraction Solid-Phase Extraction (SPE) Add_IS->Extraction Evaporation Evaporation Extraction->Evaporation Reconstitution Reconstitution Evaporation->Reconstitution LC_Separation LC Separation Reconstitution->LC_Separation MS_Detection MS/MS Detection (MRM) LC_Separation->MS_Detection Peak_Integration Peak Integration MS_Detection->Peak_Integration Calibration_Curve Calibration Curve Construction Peak_Integration->Calibration_Curve Quantification Quantification Calibration_Curve->Quantification Troubleshooting_Guide cluster_sensitivity Sensitivity Troubleshooting cluster_peak_shape Peak Shape Troubleshooting cluster_reproducibility Reproducibility Troubleshooting Start Problem Encountered Poor_Sensitivity Poor Sensitivity / Low Signal Start->Poor_Sensitivity Bad_Peak_Shape Poor Peak Shape Start->Bad_Peak_Shape Poor_Reproducibility Poor Reproducibility Start->Poor_Reproducibility Optimize_SPE Optimize SPE Method Poor_Sensitivity->Optimize_SPE Check_Matrix_Effects Check for Matrix Effects Poor_Sensitivity->Check_Matrix_Effects Optimize_MS Optimize MS Parameters Poor_Sensitivity->Optimize_MS Check_Column Check Column Condition Bad_Peak_Shape->Check_Column Adjust_Mobile_Phase Adjust Mobile Phase pH Bad_Peak_Shape->Adjust_Mobile_Phase Check_Injection Check Injection Volume/Solvent Bad_Peak_Shape->Check_Injection Standardize_Prep Standardize Sample Prep Poor_Reproducibility->Standardize_Prep Assess_Stability Assess Analyte Stability Poor_Reproducibility->Assess_Stability Verify_IS Verify Internal Standard Use Poor_Reproducibility->Verify_IS

References

Dealing with Zidovudine-d3 contamination in laboratory settings

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on managing Zidovudine-d3 contamination in a laboratory setting.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary use in a laboratory?

This compound (AZT-d3) is a deuterium-labeled form of Zidovudine, a nucleoside reverse transcriptase inhibitor used in HIV treatment.[1] In laboratory settings, its primary application is as an internal standard for quantitative analysis by mass spectrometry (MS), such as LC-MS or GC-MS, and as a tracer in pharmacokinetic studies.[1][2]

Q2: Why is this compound contamination a significant concern?

As a high-purity internal standard, unintended this compound contamination can severely compromise experimental results. Even trace amounts can lead to:

  • Inaccurate Quantification: The presence of the internal standard in blank or control samples will lead to false positives and skewed calculations of the analyte of interest.

  • Failed Batch Runs: Contaminated blanks can invalidate an entire analytical run, wasting time, resources, and valuable samples.

  • Safety Risks: Zidovudine is suspected of causing cancer and genetic defects.[3][4] Therefore, any contamination poses a potential health risk to laboratory personnel.

Q3: What are the common sources of this compound contamination?

Contamination typically arises from standard laboratory operations. Key sources include:

  • Aerosol Generation: Pipetting, vortexing, or sonicating stock solutions can create aerosols that settle on surfaces, equipment, and other consumables.

  • Shared Equipment: Cross-contamination from balances, spatulas, fume hood surfaces, and autosamplers.

  • Improperly Cleaned Materials: Reusing glassware, syringes, or vials that have not been rigorously decontaminated.

  • Spills and Waste: Inadequate cleanup of spills or improper disposal of contaminated waste, including pipette tips and wipes.[5]

Q4: How can I detect this compound contamination?

Detection is typically achieved using highly sensitive analytical methods. The most common techniques include High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS or LC-MS/MS).[6][7][8] A "wipe test" (detailed in the protocols below) is the standard procedure for identifying the location and extent of surface contamination.

Q5: What are the immediate steps to take after a this compound spill?

  • Alert Personnel: Immediately inform others in the area.

  • Secure the Area: Evacuate the immediate vicinity if the spill is large or has generated dust.[9]

  • Use PPE: Don appropriate personal protective equipment (PPE), including gloves, a lab coat, and eye protection.[10]

  • Containment: For powders, gently cover with absorbent material to avoid dust generation. For liquids, absorb with a suitable binding material.[9][10]

  • Decontaminate: Clean the affected area following established protocols.

Q6: Is this compound considered hazardous?

Yes. The parent compound, Zidovudine, is classified as a potential carcinogen and is suspected of causing genetic defects and damaging fertility.[4][5] this compound should be handled with the same precautions. Always consult the Safety Data Sheet (SDS) before use and handle it within a chemical fume hood.[3][9]

Troubleshooting Guides

Problem: I am detecting a this compound peak in my blank/control samples.

This is a classic sign of contamination. Follow this systematic troubleshooting guide to identify and eliminate the source.

G start Start: Unexpected this compound Peak Detected confirm_peak 1. Confirm Peak Identity Verify retention time and mass transition (m/z). start->confirm_peak check_solvent 2. Analyze Fresh Solvent Blank Prepare fresh mobile phase and reconstitution solvent. confirm_peak->check_solvent peak_present1 Peak still present? check_solvent->peak_present1 isolate_lc 3. Isolate LC System Disconnect autosampler. Run solvent directly from pump. peak_present1->isolate_lc Yes cont_solvent Source: Solvent/Glassware (Contaminated solvent, buffer, or glassware) peak_present1->cont_solvent No peak_present2 Peak still present? isolate_lc->peak_present2 isolate_ms 4. Isolate MS System Inject solvent directly into the mass spectrometer. peak_present2->isolate_ms Yes cont_autosampler Source: Autosampler (Needle, wash station, tubing) peak_present2->cont_autosampler No peak_present3 Peak still present? isolate_ms->peak_present3 cont_lc Source: LC Components (Solvent lines, column, degasser) peak_present3->cont_lc No cont_ms Source: MS Source (Ion source, tubing) peak_present3->cont_ms Yes decontaminate 5. Decontaminate Source Follow specific cleaning protocols. cont_autosampler->decontaminate cont_lc->decontaminate cont_ms->decontaminate cont_solvent->decontaminate verify 6. Verify Cleaning Run multiple blanks until peak is absent. decontaminate->verify end End: Contamination Resolved verify->end

Caption: Troubleshooting workflow for identifying contamination sources.

Problem: How do I properly decontaminate glassware and non-porous surfaces?

A multi-step cleaning process is required to ensure complete removal of this compound.

StepActionRationale
1. Initial Rinse Rinse with purified water.Removes gross contamination.
2. Solvent Wash Thoroughly wash/wipe with a suitable organic solvent (e.g., Methanol or Acetonitrile).Solubilizes and removes the compound.
3. Detergent Wash Wash with a laboratory-grade detergent solution.Removes any remaining organic residues.
4. Final Rinse Rinse multiple times with high-purity water (e.g., 18 MΩ·cm).Removes all traces of solvents and detergents.
5. Drying Dry completely in an oven or air dry.Prepares items for reuse.

Problem: What is the correct procedure for disposing of this compound waste?

All waste contaminated with this compound must be treated as hazardous chemical waste.

  • Segregation: Collect all contaminated solid waste (gloves, pipette tips, vials, wipes) and liquid waste in separate, clearly labeled, sealed hazardous waste containers.[5]

  • Labeling: The container must be labeled "Hazardous Waste" and list "this compound" as a component.

  • Disposal: The sealed container must be disposed of through your institution's Environmental Health & Safety (EHS) office. Incineration is often the recommended method of destruction.[5] Do not pour any this compound waste down the drain.[9]

Data and Protocols

Compound Data
PropertyValue
Chemical Formula C₁₀H₁₀D₃N₅O₄
Parent Compound Zidovudine (AZT)[1]
Molecular Weight Approx. 270.26 g/mol
Appearance White to beige crystalline solid[5]
Primary Use Internal Standard in Mass Spectrometry[2]
Health Hazards Suspected carcinogen, mutagen, and reproductive toxin[4]
Experimental Protocol 1: Surface Wipe Test for Contamination Detection

Objective: To qualitatively or quantitatively assess surfaces for the presence of this compound contamination.

Materials:

  • Sterile swabs or low-lint wipes

  • Wetting solvent: 50:50 mixture of HPLC-grade Methanol and Water

  • Clean, labeled sample vials (e.g., 2 mL autosampler vials)

  • LC-MS/MS system

Procedure:

  • Moisten a swab or wipe with the wetting solvent.

  • Define a standard area for testing (e.g., 10 cm x 10 cm).

  • Wipe the entire defined area using firm, overlapping strokes. First, wipe horizontally, then turn the wipe over and wipe vertically.

  • Place the wipe/swab head into a labeled sample vial.

  • Add a defined volume of solvent (e.g., 1 mL) to the vial to extract the compound from the wipe.

  • Cap the vial and vortex for 30 seconds.

  • Transfer the extract into an autosampler vial.

  • Analyze the sample using a validated LC-MS/MS method for this compound.

Data Analysis: Compare the peak area in the wipe sample to a known calibration curve to quantify the level of contamination. Any detected peak in a wipe from a non-work area indicates the spread of contamination.

Experimental Protocol 2: General Spill Decontamination Workflow

This workflow outlines the steps for cleaning a this compound spill.

G start Start: Spill Occurs assess 1. Assess Spill & Don PPE (Gloves, coat, eye protection) start->assess contain 2. Contain Spill Cover powder with damp wipes. Absorb liquid with binding material. assess->contain remove 3. Remove Bulk Material Carefully collect absorbed material. Place in hazardous waste bag. contain->remove clean1 4. First Cleaning Pass Wipe area with alcohol or methanol. remove->clean1 clean2 5. Second Cleaning Pass Wipe area with lab detergent. clean1->clean2 clean3 6. Final Rinse Wipe area with purified water. clean2->clean3 dispose 7. Dispose of all Materials All wipes, PPE, etc. go into a sealed hazardous waste container. clean3->dispose verify 8. Verify Decontamination Perform a wipe test on the cleaned area. dispose->verify end End: Area is Clean verify->end

Caption: General workflow for laboratory decontamination after a spill.

Zidovudine Metabolic Pathway

For context, this diagram illustrates the intracellular activation of Zidovudine. The deuterated form (this compound) is metabolically equivalent and follows the same pathway.

G ZDV Zidovudine (ZDV/AZT) (Prodrug) ZDV_MP ZDV-Monophosphate (ZDV-MP) ZDV->ZDV_MP Thymidine Kinase 1 ZDV_DP ZDV-Diphosphate (ZDV-DP) ZDV_MP->ZDV_DP Thymidylate Kinase (Rate-Limiting Step) ZDV_TP ZDV-Triphosphate (ZDV-TP) (Active Drug) ZDV_DP->ZDV_TP Nucleoside Diphosphate Kinase Incorp Incorporation into Viral DNA & Chain Termination ZDV_TP->Incorp

Caption: Intracellular metabolic activation pathway of Zidovudine.[11][12]

References

Validation & Comparative

A Comparative Guide to Zidovudine Assay Validation: The Zidovudine-d3 Internal Standard Advantage

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the accurate quantification of Zidovudine (ZDV) in biological matrices is paramount for pharmacokinetic, bioequivalence, and therapeutic drug monitoring studies. This guide provides a comprehensive comparison of a validated LC-MS/MS method for Zidovudine assay using a stable isotope-labeled internal standard, Zidovudine-d3 (ZDV-d3), against alternative analytical approaches.

The use of a stable isotope-labeled internal standard, such as this compound, is widely recommended for bioanalytical assays to enhance precision and mitigate variability in sample recovery.[1] This method, detailed below, demonstrates high sensitivity, accuracy, and precision, making it a robust choice for clinical and research applications.

Experimental Workflow: Zidovudine Assay using this compound

The following diagram outlines the typical workflow for the quantification of Zidovudine in human plasma using this compound as an internal standard, followed by LC-MS/MS analysis.

G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing plasma Plasma Sample (100 µL) is_add Addition of this compound Internal Standard plasma->is_add Spiking precip Protein Precipitation or Solid Phase Extraction (SPE) is_add->precip Extraction evap Evaporation & Reconstitution precip->evap Purification hplc HPLC Separation (Reversed-Phase Column) evap->hplc Injection msms Tandem Mass Spectrometry (ESI+, MRM) hplc->msms Ionization quant Quantification (Peak Area Ratio) msms->quant Detection report Concentration Determination quant->report Calculation

Fig. 1: Zidovudine assay workflow using a this compound internal standard.

Performance Comparison: this compound vs. Alternative Methods

The selection of an appropriate internal standard and analytical technique is critical for reliable bioanalysis. The following tables summarize the performance characteristics of the this compound LC-MS/MS method compared to methods utilizing other internal standards or different analytical platforms like HPLC-UV.

Method Internal Standard Linearity Range (ng/mL) Lower Limit of Quantification (LLOQ) (ng/mL) Precision (% CV) Accuracy (% Deviation) Reference
LC-MS/MS This compound (or other isotopic label) 1 - 30001≤ 10%≤ 8.3%[1][2]
LC-MS/MS This compound (or other isotopic label) 20 - 250020-8.47% to 14.2% (includes accuracy)-8.47% to 14.2% (includes precision)[3][4][5]
LC-MS/MS AbacavirNot SpecifiedNot SpecifiedNot SpecifiedNot Specified[6]
HPLC-UV Nevirapine40 - 2600 (µg/mL)40 (µg/mL)Not SpecifiedNot Specified[7]
HPLC-UV 7-ethyltheophylline25 - 50000 (µg/mL)25 (µg/mL)< 6.4% (inter-assay)Not Specified[8]
HPLC Not Specified50 - 5000 (µg/mL)50 (µg/mL)Not SpecifiedNot Specified[9]

Table 1: Comparison of Linearity, LLOQ, Precision, and Accuracy.

Method Sample Preparation Recovery (%) Matrix Effect Reference
LC-MS/MS with this compound Solid Phase Extraction (SPE)91.7 - 93.3Mean 5% suppression for both ZDV and ZDV-IS[1]
LC-MS/MS with this compound Protein PrecipitationNot SpecifiedNot Specified[3][4]
HPLC-UV with Nevirapine Liquid-Liquid ExtractionNot SpecifiedNot Applicable[7]
HPLC-UV with 7-ethyltheophylline Solid Phase Extraction (SPE)Not SpecifiedNot Applicable[8]
HPLC Solid-Liquid Extraction> 89%Not Applicable[9]

Table 2: Comparison of Sample Preparation, Recovery, and Matrix Effects.

As evidenced by the data, the LC-MS/MS method utilizing a this compound internal standard offers superior sensitivity with an LLOQ of 1 ng/mL, compared to HPLC-UV methods which have LLOQs in the µg/mL range.[1][7][8][9] The use of a stable isotope-labeled internal standard also effectively compensates for matrix effects, a significant advantage in ensuring data accuracy.[1]

Experimental Protocols

Zidovudine Assay using this compound Internal Standard by LC-MS/MS[1][2]
  • Sample Preparation:

    • To 100 µL of human plasma, add 20 µL of the working internal standard stock solution (this compound).

    • Perform solid-phase extraction (SPE) using an Oasis HLB 1cc cartridge.

    • Wash the cartridge with 1 mL of water.

    • Elute the analytes with 0.5 mL of methanol.

    • Evaporate the eluate to dryness and reconstitute in the mobile phase.

  • Chromatographic Conditions:

    • Column: Phenomonex Synergi Hydro-RP (2.0 × 150 mm).

    • Mobile Phase: An aqueous solution of 15% acetonitrile and 0.1% acetic acid.

    • Flow Rate: As optimized for the specific system.

  • Mass Spectrometry Conditions:

    • Detection: Electrospray ionization (ESI) in positive ion mode.

    • Transitions Monitored:

      • Zidovudine: 268/127

      • This compound: 271/130

Alternative Method: Zidovudine Assay by HPLC-UV[9]
  • Sample Preparation:

    • Solid-liquid extraction procedures are applied to the plasma samples.

  • Chromatographic Conditions:

    • Column: C-18 analytical column.

    • Mobile Phase: Optimized for separation of Zidovudine.

    • Detection: UV detection at an appropriate wavelength (e.g., 265 nm).[10]

Conclusion

The validation data strongly supports the use of an LC-MS/MS method with a this compound internal standard for the quantification of Zidovudine in human plasma. This approach provides excellent sensitivity, precision, and accuracy, effectively overcoming challenges such as matrix effects and variability in sample recovery. While HPLC-UV methods offer a viable alternative, they generally lack the high sensitivity required for studies with low Zidovudine concentrations.[2] The choice of method should be guided by the specific requirements of the study, including the desired level of sensitivity and the resources available.

References

A Comparative Guide to Zidovudine-d3 and Zidovudine-13C,d3 as Internal Standards in Bioanalysis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of two commonly used stable isotope-labeled internal standards for the bioanalysis of Zidovudine (ZDV): Zidovudine-d3 and Zidovudine-13C,d3. The selection of an appropriate internal standard is critical for the accuracy and precision of quantitative bioanalytical methods, particularly those employing liquid chromatography-mass spectrometry (LC-MS).

Stable isotope-labeled internal standards are considered the gold standard in quantitative mass spectrometry as they exhibit nearly identical physicochemical properties to the analyte of interest. This ensures they co-elute chromatographically and experience similar ionization and fragmentation, effectively compensating for variability in sample preparation, injection volume, and matrix effects.

While both this compound and Zidovudine-13C,d3 serve this purpose, subtle differences in their isotopic composition can influence analytical performance. This guide will delve into these aspects, supported by representative experimental data and protocols.

Performance Comparison

The ideal internal standard should mimic the analyte's behavior throughout the analytical process without interfering with its quantification. Both this compound and Zidovudine-13C,d3 are designed to meet this requirement.[1][2] The key difference lies in the type and number of stable isotopes incorporated into the molecule.

  • This compound: Incorporates three deuterium (²H) atoms.

  • Zidovudine-13C,d3: Incorporates one carbon-13 (¹³C) atom and three deuterium atoms.

The higher mass difference of Zidovudine-13C,d3 from the native Zidovudine can offer a potential advantage in minimizing cross-talk or isotopic interference, especially in high-concentration samples where the natural isotopic abundance of the analyte might contribute to the internal standard's signal. However, for most applications, both internal standards are expected to perform robustly.

A validated LC-MS/MS method for Zidovudine using a stable labeled isotopic internal standard demonstrated high accuracy and precision.[3] While the specific isotope was not detailed, the performance data is representative of what can be achieved with a suitable isotopically labeled internal standard for Zidovudine.

Table 1: Representative Performance Data for Zidovudine Quantification using a Stable Isotope-Labeled Internal Standard [3]

ParameterPerformance Metric
Linearity 1 to 3000 ng/mL
Accuracy ≤ 8.3% deviation
Precision ≤ 10% CV
Recovery 91.7% to 93.3%
Matrix Effect Mean 5% suppression

Experimental Protocols

A robust analytical method is crucial for reliable quantification. The following is a detailed experimental protocol adapted from a validated LC-MS/MS method for the determination of Zidovudine in human plasma.[3]

Sample Preparation: Solid Phase Extraction (SPE)
  • Objective: To extract Zidovudine and the internal standard from plasma and remove potential interferences.

  • Procedure:

    • To 100 µL of plasma sample, add 20 µL of the working internal standard stock solution (this compound or Zidovudine-13C,d3).

    • Perform a solid phase extraction using an Oasis HLB 1cc cartridge.

    • Elute the analytes from the cartridge.

    • Evaporate the eluate to dryness and reconstitute in the mobile phase.

Liquid Chromatography (LC)
  • Objective: To chromatographically separate Zidovudine and its internal standard from other components in the sample extract.

  • Parameters:

    • Column: Phenomonex Synergi Hydro-RP (2.0 × 150 mm)

    • Mobile Phase: 15% acetonitrile and 0.1% acetic acid in water

    • Flow Rate: Isocratic elution

    • Injection Volume: Appropriate for the instrument sensitivity

Mass Spectrometry (MS/MS)
  • Objective: To detect and quantify Zidovudine and its internal standard.

  • Parameters:

    • Ionization Mode: Electrospray Ionization (ESI), Positive Ion Mode

    • Detection: Multiple Reaction Monitoring (MRM)

    • MRM Transitions:

      • Zidovudine: 268/127

      • Zidovudine Internal Standard (example for this compound): 271/130

Visualizing the Workflow

The following diagrams illustrate the key processes in the bioanalysis of Zidovudine using a stable isotope-labeled internal standard.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis plasma Plasma Sample (100 µL) add_is Add Internal Standard (20 µL) plasma->add_is spe Solid Phase Extraction (Oasis HLB) add_is->spe elute Elution spe->elute dry_recon Evaporation & Reconstitution elute->dry_recon lc LC Separation (Synergi Hydro-RP) dry_recon->lc ms MS/MS Detection (ESI+, MRM) lc->ms

Caption: Experimental workflow for Zidovudine bioanalysis.

logical_relationship cluster_method Analytical Method zdv Zidovudine sample_prep Sample Preparation zdv->sample_prep zdv_d3 This compound zdv_d3->sample_prep zdv_13cd3 Zidovudine-13C,d3 zdv_13cd3->sample_prep lc_separation LC Separation sample_prep->lc_separation ms_detection MS Detection lc_separation->ms_detection

Caption: Co-analysis of Zidovudine and its internal standards.

Conclusion

Both this compound and Zidovudine-13C,d3 are excellent choices for an internal standard in the quantitative analysis of Zidovudine. The use of such stable isotope-labeled standards is highly recommended to ensure the accuracy and precision of bioanalytical methods.[3] The choice between the two may be guided by factors such as commercial availability, cost, and specific analytical challenges, such as the potential for isotopic interference at very high analyte concentrations, where the higher mass offset of Zidovudine-13C,d3 might be theoretically advantageous. However, for the majority of applications, both will provide the necessary performance for a robust and reliable assay.

References

Zidovudine-d3 in Bioanalysis: A Comparative Guide to Linearity, Accuracy, and Precision

Author: BenchChem Technical Support Team. Date: November 2025

In the realm of antiretroviral therapy, the accurate quantification of Zidovudine (ZDV) in biological matrices is paramount for pharmacokinetic studies, therapeutic drug monitoring, and ensuring patient safety. The use of a stable isotope-labeled internal standard, such as Zidovudine-d3 (ZDV-d3), is a cornerstone of robust bioanalytical methods, particularly those employing liquid chromatography-tandem mass spectrometry (LC-MS/MS). This guide provides a comprehensive comparison of the performance of ZDV-d3 in terms of linearity, accuracy, and precision, supported by experimental data and protocols.

The Critical Role of Internal Standards in Bioanalysis

Internal standards are essential in analytical chemistry to correct for the loss of analyte during sample preparation and to account for variations in instrument response. An ideal internal standard should mimic the analyte's chemical and physical properties as closely as possible. Stable isotope-labeled internal standards, like ZDV-d3, are considered the gold standard because they co-elute with the analyte and exhibit similar ionization efficiency in the mass spectrometer, leading to highly accurate and precise measurements.[1][2]

Performance Metrics: Linearity, Accuracy, and Precision

A sensitive and reliable bioanalytical method is characterized by its linearity over a specific concentration range, its accuracy in measuring the true concentration of the analyte, and its precision in yielding reproducible results.

Linearity: A method's linearity is its ability to elicit test results that are directly proportional to the concentration of the analyte. This is typically evaluated by a calibration curve and expressed by the correlation coefficient (r²).

Accuracy: Accuracy refers to the closeness of the measured value to the nominal or known true value. It is often expressed as the percentage of recovery or the percentage deviation from the nominal concentration.

Precision: Precision is the degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings from a homogeneous sample. It is usually expressed as the coefficient of variation (%CV) or relative standard deviation (%RSD).

Comparative Performance of this compound

Bioanalytical methods utilizing this compound as an internal standard consistently demonstrate excellent linearity, accuracy, and precision for the quantification of Zidovudine in human plasma. The following tables summarize the performance data from various validated LC-MS/MS methods.

Parameter Performance with this compound Internal Standard Reference
Linearity Range (ng/mL)1 - 3000[1][3]
Correlation Coefficient (r²)> 0.99[4][5]
Lower Limit of Quantification (LLOQ) (ng/mL)1[1][3]

Table 1: Linearity of Zidovudine quantification using this compound.

QC Level Concentration (ng/mL) Intra-day Precision (%CV) Inter-day Precision (%CV) Intra-day Accuracy (% Deviation) Inter-day Accuracy (% Deviation) Reference
LLOQ1≤ 10≤ 10≤ 8.3≤ 8.3[1]
Low5≤ 10≤ 10≤ 8.3≤ 8.3[1]
Medium250≤ 10≤ 10≤ 8.3≤ 8.3[1]
High2500≤ 10≤ 10≤ 8.3≤ 8.3[1]

Table 2: Accuracy and Precision of Zidovudine quantification using this compound.[1] The European Medicines Agency (EMA) guidelines for bioanalytical method validation state that the mean concentration should be within ±15% of the nominal value for QC samples, except for the LLOQ, which should be within ±20%.[6] The data presented in Table 2 falls well within these guidelines.

Comparison with Alternative Internal Standards

While this compound is the preferred internal standard, other compounds have been used in the bioanalysis of Zidovudine. The choice of internal standard can impact the method's performance.

Internal Standard Methodology Linearity Range (µg/mL) Reported Precision (%RSD) Reported Recovery (%) Reference
This compoundLC-MS/MS0.001 - 3≤ 1092.3[1]
AbacavirLC-MS/MSNot specifiedNot specifiedNot specified[7]
NevirapineRP-HPLC0.040 - 2.600< 2Not specified[8]
Methyl prednisoloneRP-HPLC0.43 – 8.60< 298-102[9]

Table 3: Comparison of this compound with alternative internal standards.

It is important to note that direct comparison of performance across different studies can be challenging due to variations in instrumentation, methodologies, and laboratory conditions. However, the use of a stable isotope-labeled internal standard like this compound generally leads to superior performance in LC-MS/MS assays by effectively compensating for matrix effects and variations in extraction recovery.[1]

Experimental Protocols

A detailed experimental protocol for the quantification of Zidovudine in human plasma using this compound as an internal standard is outlined below. This protocol is based on a validated LC-MS/MS method.[1]

Sample Preparation (Solid-Phase Extraction)
  • Spiking: To 100 µL of human plasma, add the internal standard solution (this compound).

  • Extraction: Perform solid-phase extraction (SPE) using an Oasis HLB 1cc cartridge.

  • Elution: Elute the analyte and internal standard from the SPE cartridge.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness and reconstitute the residue in the mobile phase.

Chromatographic Conditions
  • HPLC System: A high-performance liquid chromatography system.

  • Analytical Column: A reversed-phase C18 column (e.g., Phenomonex Synergi Hydro-RP, 2.0 × 150 mm, 4 µm).[1]

  • Mobile Phase: An isocratic mobile phase consisting of 15% acetonitrile and 0.1% acetic acid in water.[1]

  • Flow Rate: 0.200 mL/min.[1]

  • Injection Volume: 10 µL.

Mass Spectrometric Detection
  • Mass Spectrometer: A triple quadrupole mass spectrometer.

  • Ionization Mode: Electrospray ionization (ESI) in the positive ion mode.[1][3]

  • Monitored Transitions:

    • Zidovudine: 268/127 m/z[1][3]

    • This compound: 271/130 m/z[1][3]

  • Data Analysis: Quantify Zidovudine by calculating the peak area ratio of the analyte to the internal standard.

Experimental Workflow Diagram

G cluster_sample_prep Sample Preparation cluster_lc_ms LC-MS/MS Analysis plasma Human Plasma Sample (100 µL) add_is Add this compound (Internal Standard) plasma->add_is spe Solid-Phase Extraction (SPE) add_is->spe elute Elution spe->elute evap Evaporation to Dryness elute->evap reconstitute Reconstitution in Mobile Phase evap->reconstitute hplc HPLC Separation reconstitute->hplc ms Mass Spectrometric Detection hplc->ms data Data Acquisition and Processing ms->data result Zidovudine Concentration data->result Quantification

Caption: Bioanalytical workflow for Zidovudine quantification.

Conclusion

The use of this compound as an internal standard in LC-MS/MS methods for the quantification of Zidovudine in biological matrices provides exceptional linearity, accuracy, and precision. The data presented in this guide, compiled from validated studies, demonstrates that this compound is a superior choice compared to other non-isotopically labeled internal standards, ensuring the reliability and robustness of bioanalytical results. The detailed experimental protocol and workflow diagram offer a practical guide for researchers and scientists in the field of drug development and clinical research.

References

A Comparative Guide to Internal Standards for Zidovudine (AZT) Bioanalysis

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the accurate quantification of Zidovudine (AZT) in biological matrices is paramount for pharmacokinetic studies, therapeutic drug monitoring, and bioequivalence assessments. The choice of an appropriate internal standard (IS) is a critical factor that directly influences the reliability and robustness of the bioanalytical method. This guide provides a comprehensive cross-validation of different internal standards used in Zidovudine assays, supported by experimental data from published studies.

The ideal internal standard should mimic the analyte's behavior throughout the analytical process, including extraction, chromatography, and detection, thereby compensating for any potential variability. The most common choices for internal standards fall into two main categories: stable isotope-labeled (SIL) analogues of the analyte and structurally similar compounds. This guide will compare the performance of a stable isotope-labeled internal standard, Zidovudine-IS (ZDV-IS), with two structurally related compounds, Didanosine and Metronidazole, used in AZT assays.

Performance Comparison of Internal Standards

The selection of an internal standard significantly impacts the validation parameters of a bioanalytical assay. The following table summarizes the performance characteristics of Zidovudine assays using ZDV-IS, Didanosine, and Metronidazole as internal standards, based on data from various validated methods.

Validation ParameterZidovudine-IS (LC-MS/MS)Didanosine (HPLC-UV)Metronidazole (HPLC-UV)
Linearity Range 1 - 3000 ng/mL[1][2]1.51 - 6.25 µg/mLNot explicitly stated for AZT assay
Correlation Coefficient (r²) > 0.999[2]> 0.99Not available
Lower Limit of Quantification (LLOQ) 1 ng/mL[1][2]1.51 µg/mL[3]Not available for AZT assay
Accuracy (% Deviation/Bias) ≤ 8.3%[1][2]Within ± 2%Not available for AZT assay
Precision (% CV/RSD) ≤ 10%[1][2]1.50 - 1.87% (intermediate)[3]Not available for AZT assay
Mean Recovery (%) 92.3%[1][2]Not explicitly statedNot available for AZT assay

Experimental Workflow for Zidovudine Assay Validation

The following diagram illustrates a typical workflow for the validation of a bioanalytical method for Zidovudine, highlighting the crucial role of the internal standard.

G cluster_prep Sample Preparation cluster_analysis Chromatographic Analysis cluster_data Data Processing & Validation plasma Plasma Sample spike_is Spike with Internal Standard (ZDV-IS, Didanosine, etc.) plasma->spike_is extraction Extraction (SPE or LLE) spike_is->extraction reconstitution Evaporation & Reconstitution extraction->reconstitution hplc HPLC/LC-MS/MS System reconstitution->hplc Inject Sample separation Chromatographic Separation (C18 Column) hplc->separation detection Detection (UV or MS/MS) separation->detection peak_integration Peak Area Integration (Analyte & IS) detection->peak_integration ratio_calc Calculate Peak Area Ratio (Analyte/IS) peak_integration->ratio_calc calibration Construct Calibration Curve ratio_calc->calibration quantification Quantify Unknown Samples calibration->quantification validation Assess Validation Parameters (Accuracy, Precision, etc.) quantification->validation

References

Zidovudine-d3 performance in different biological samples (plasma vs. tissue)

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the accurate quantification of therapeutic agents in various biological matrices is paramount. This guide provides an objective comparison of the performance of Zidovudine-d3 as an internal standard for the quantification of Zidovudine in plasma versus tissue samples, supported by experimental data and detailed methodologies.

Zidovudine (ZDV), the first antiretroviral agent approved for the treatment of HIV infection, requires precise monitoring in different biological compartments to understand its pharmacokinetic and pharmacodynamic profiles. This compound (ZDV-d3), a stable isotope-labeled version of ZDV, is widely employed as an internal standard in liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays to ensure accuracy and precision. Its performance, however, can vary depending on the complexity of the biological matrix. While plasma is a relatively clean matrix, tissues present unique challenges due to their complex composition, leading to potential differences in extraction efficiency and matrix effects.

Comparative Performance of this compound

The following tables summarize the quantitative performance of this compound in human plasma and various rat tissues. The data for plasma is compiled from a validated LC-MS/MS method, while the data for tissues is based on a study by Alnouti et al. (2005) that simultaneously determined Zidovudine in rat plasma, amniotic fluid, placental, and fetal tissues.

Table 1: this compound Performance in Human Plasma
Performance MetricResult
Extraction Recovery 91.7% - 93.3% (Mean: 92.3%)
Matrix Effect Mean 5% suppression
Precision (CV%) ≤ 10%
Accuracy (% Deviation) ≤ 8.3%
Linearity (ng/mL) 1 - 3000

Data compiled from a validated LC-MS/MS assay for Zidovudine in human plasma.[1][2]

Table 2: this compound Performance in Rat Tissues
Biological MatrixLinearity Range (µg/mL)Precision (CV%)Accuracy (% Bias)
Rat Plasma 0.05 - 25< 15%< 15%
Amniotic Fluid 0.05 - 25< 15%< 15%
Placental Tissue 0.05 - 25< 15%< 15%
Fetal Tissue 0.05 - 25< 15%< 15%

Data from the validated LC/MS/MS method by Alnouti et al. for the simultaneous determination of zidovudine and lamivudine in rat plasma, amniotic fluid, placental, and fetal tissues.

Note: While the study by Alnouti et al. validated the method in these tissues, specific data on extraction recovery and matrix effects for each tissue type were not detailed in the available literature. However, the consistent accuracy and precision across all matrices suggest that the internal standard effectively compensated for matrix-related variations.

Experimental Protocols

Human Plasma Sample Preparation

This protocol is for the extraction of Zidovudine from human plasma using solid-phase extraction (SPE).

  • To 100 µL of plasma, add the internal standard (this compound).

  • Perform a solid-phase extraction using an Oasis HLB 1cc cartridge.

  • Wash the cartridge to remove interfering substances.

  • Elute the analyte and internal standard with an appropriate solvent.

  • Evaporate the eluate to dryness and reconstitute in the mobile phase for LC-MS/MS analysis.[1][2]

Rat Tissue Sample Preparation

This protocol is based on the method described by Alnouti et al. for the analysis of Zidovudine in rat tissues.

  • Homogenize the tissue samples (placental and fetal tissues) in an appropriate buffer.

  • To a specific volume of tissue homogenate, plasma, or amniotic fluid, add the internal standard (this compound).

  • Precipitate proteins by adding acetonitrile.

  • Centrifuge the samples to pellet the precipitated proteins.

  • Collect the supernatant and inject it directly into the LC-MS/MS system.

Experimental Workflow Visualization

The following diagram illustrates the general workflow for the quantification of Zidovudine in plasma and tissue samples using this compound as an internal standard.

G cluster_plasma Plasma Sample Workflow cluster_tissue Tissue Sample Workflow p_sample Plasma Sample Collection p_is Addition of this compound p_sample->p_is p_spe Solid-Phase Extraction (SPE) p_is->p_spe p_analysis LC-MS/MS Analysis p_spe->p_analysis data Data Analysis & Comparison p_analysis->data Data Acquisition t_sample Tissue Sample Collection t_homo Tissue Homogenization t_sample->t_homo t_is Addition of this compound t_homo->t_is t_ppt Protein Precipitation t_is->t_ppt t_analysis LC-MS/MS Analysis t_ppt->t_analysis t_analysis->data Data Acquisition

Caption: Experimental workflow for Zidovudine quantification.

Comparison and Alternatives

This compound demonstrates robust performance as an internal standard for Zidovudine quantification in both plasma and various tissue matrices. The use of a stable isotope-labeled internal standard is the gold standard in quantitative bioanalysis as it co-elutes with the analyte and experiences similar matrix effects and ionization suppression or enhancement, thus providing the most accurate correction.

The primary difference in the analytical workflow between plasma and tissue lies in the initial sample preparation. Tissues require a homogenization step to release the analyte from the cells and create a uniform matrix before extraction. Protein precipitation, a simpler and faster extraction method, was found to be effective for the analyzed rat tissues, while a more rigorous solid-phase extraction was employed for human plasma to achieve a lower limit of quantification.

While this compound is the most common and effective internal standard for Zidovudine analysis, other structural analogs could potentially be used. However, these would not co-elute with Zidovudine and may not experience the same matrix effects, potentially leading to less accurate quantification. For the highest level of accuracy and to reliably account for the complexities of different biological matrices, the use of a stable isotope-labeled internal standard like this compound is strongly recommended.

References

Stability Under Stress: A Comparative Analysis of Zidovudine and Zidovudine-d3

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the stability of an active pharmaceutical ingredient (API) under forced degradation conditions is a critical component of the drug development process. This guide provides a comparative analysis of the stability of Zidovudine (AZT) and its deuterated analog, Zidovudine-d3, under various stress conditions. The inclusion of this compound, a stable isotope-labeled version of Zidovudine, offers insights into the potential effects of deuteration on the stability of the molecule.

Zidovudine is a nucleoside reverse transcriptase inhibitor widely used in the treatment of HIV infection.[1] Forced degradation studies are essential to identify potential degradation products, establish degradation pathways, and develop stability-indicating analytical methods. While extensive data exists for Zidovudine, this guide also presents an inferred stability profile for this compound based on the principles of the kinetic isotope effect. The substitution of hydrogen with deuterium at the methyl group of the thymine ring in this compound can influence its degradation kinetics, particularly in pathways involving the cleavage of a carbon-hydrogen bond.

Comparative Stability Data

The following tables summarize the degradation behavior of Zidovudine under various forced degradation conditions. A comparative, inferred stability profile for this compound is also presented, based on the understanding that the stronger carbon-deuterium (C-D) bond can lead to slower degradation rates if the deuterated site is involved in the degradation mechanism.

Table 1: Degradation under Hydrolytic Conditions

ConditionZidovudine Degradation (%)Major Degradation Products (Zidovudine)Inferred this compound Degradation (%)Rationale for Inference
Acidic Hydrolysis (e.g., 2M HCl, 80°C, 72h)Significant degradation observed.Thymine, and two other major degradation products identified by LC-MS/MS.[2]Potentially similar to ZidovudineThe primary site of acid hydrolysis is the glycosidic bond, which does not directly involve the deuterated methyl group. Therefore, a significant kinetic isotope effect is not expected.
Alkaline Hydrolysis (e.g., 2M NaOH, 80°C, 72h)Found to be stable.[2]Not applicableLikely stableAs the parent compound is stable under these conditions, the deuterated analog is also expected to be stable.
Neutral Hydrolysis (e.g., Water, 80°C, 72h)Found to be stable.[2]Not applicableLikely stableSimilar to alkaline conditions, stability is expected as the parent compound is stable.

Table 2: Degradation under Oxidative, Photolytic, and Thermal Stress

ConditionZidovudine Degradation (%)Major Degradation Products (Zidovudine)Inferred this compound Degradation (%)Rationale for Inference
Oxidative Degradation (e.g., 10% H₂O₂, RT, 10h)Found to be stable.[2]Not applicableLikely stableThe stability of Zidovudine to oxidation suggests that the deuterated analog will also be stable under these conditions.
Photolytic Degradation (e.g., exposure to light)Decomposed upon exposure to light.Thymine identified as a major degradation product.Potentially slower degradationPhotolytic degradation pathways can involve radical reactions. If the methyl group is involved in these pathways, the stronger C-D bond in this compound could lead to increased photostability.
Thermal Degradation Stable to thermal stress.Not applicableLikely stableAs the parent molecule is thermally stable, this compound is also expected to be stable.

Experimental Protocols for Forced Degradation of Zidovudine

The following are representative experimental protocols for conducting forced degradation studies on Zidovudine, as described in the literature.

1. Preparation of Stock Solution: A stock solution of Zidovudine is prepared by dissolving the substance in a mixture of acetonitrile and water (1:1, v/v) to a concentration of 2 mg/mL.[2]

2. Acidic Hydrolysis: The stock solution is diluted 1:1 (v/v) with 2M hydrochloric acid and refluxed at 80°C for 72 hours.[2]

3. Alkaline Hydrolysis: The stock solution is diluted 1:1 (v/v) with 2M sodium hydroxide and refluxed at 80°C for 72 hours.[2]

4. Neutral Hydrolysis: The stock solution is diluted 1:1 (v/v) with water and refluxed at 80°C for 72 hours.[2]

5. Oxidative Degradation: The stock solution is mixed with 10% hydrogen peroxide and kept at room temperature for 10 hours.[2]

6. Photolytic Degradation: A solution of Zidovudine is exposed to light to induce degradation. Specific conditions of light intensity and duration should be controlled and documented.

7. Thermal Degradation: Zidovudine is subjected to dry heat to assess its thermal stability.

Analytical Method: The analysis of the stressed samples is typically performed using a stability-indicating HPLC method. A common method utilizes a C18 column with a mobile phase of water and methanol (77:23 v/v) and UV detection at 265 nm. This method should be validated to ensure it can separate the parent drug from its degradation products.

Experimental Workflow

The following diagram illustrates a typical workflow for a forced degradation study.

Forced_Degradation_Workflow cluster_prep Preparation cluster_stress Forced Degradation Conditions cluster_analysis Analysis cluster_outcome Outcome API API Stock Solution Acid Acidic Hydrolysis API->Acid Base Alkaline Hydrolysis API->Base Oxidation Oxidative Stress API->Oxidation Photo Photolytic Stress API->Photo Thermal Thermal Stress API->Thermal HPLC Stability-Indicating HPLC Analysis Acid->HPLC Base->HPLC Oxidation->HPLC Photo->HPLC Thermal->HPLC Characterization Characterization of Degradants (MS, NMR) HPLC->Characterization Method Stability-Indicating Method Validation HPLC->Method Pathway Degradation Pathway Elucidation Characterization->Pathway

Caption: Experimental workflow for forced degradation studies.

Conclusion

The forced degradation studies on Zidovudine reveal its susceptibility to acidic hydrolysis and photolysis, while it remains stable under alkaline, oxidative, and thermal stress. The primary degradation product identified under hydrolytic and photolytic stress is thymine.

For this compound, it is inferred that its stability profile will be largely similar to that of Zidovudine, particularly under hydrolytic conditions where the deuterated methyl group is not directly involved in the degradation reaction. However, under photolytic stress, the stronger C-D bond in this compound may impart greater stability, a hypothesis that warrants experimental verification. These comparative insights are valuable for the development of stable formulations and robust analytical methods for both Zidovudine and its deuterated analogs. Further experimental studies on this compound are necessary to confirm these inferences and fully characterize its degradation profile.

References

Zidovudine-d3 as a Standard for Lamivudine Analysis: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

An objective evaluation of the suitability of Zidovudine-d3 as an internal standard for the analytical quantification of lamivudine reveals that while theoretically plausible under specific chromatographic conditions, it is not the ideal or commonly accepted choice. The gold standard for quantitative bioanalysis using mass spectrometry is the use of a stable isotope-labeled internal standard of the analyte itself, such as lamivudine-¹³C,¹⁵N₂ (3TC-IS). This guide provides a comparative analysis of this compound against more conventional internal standards for lamivudine analysis, supported by experimental data from published literature.

For researchers and drug development professionals engaged in the quantitative analysis of lamivudine, the choice of an appropriate internal standard (IS) is critical for ensuring the accuracy, precision, and robustness of the analytical method. An ideal IS should co-elute with the analyte, exhibit similar ionization efficiency, and behave similarly during sample extraction to compensate for matrix effects and variations in sample processing.

The Gold Standard: Stable Isotope-Labeled Lamivudine

The most suitable internal standard for lamivudine analysis is a stable isotope-labeled version of lamivudine itself, such as lamivudine-¹³C,¹⁵N₂ (3TC-IS). This is because its physicochemical properties are nearly identical to the analyte, ensuring it behaves similarly throughout the analytical process. A sensitive LC/MS/MS assay for determining zidovudine (ZDV) and lamivudine (3TC) in human plasma utilized stable labeled isotopic zidovudine (ZDV-IS) and lamivudine (3TC-IS) as internal standards, highlighting this as the preferred approach[1][2]. The use of stable labeled isotopes is recommended for bioanalytical assays to enhance precision and minimize variable recovery between the analyte and the internal standard[1].

This compound: A Theoretical Consideration

This compound, a deuterated form of the antiretroviral drug zidovudine, is structurally similar to lamivudine. Both are nucleoside reverse transcriptase inhibitors. This structural similarity might suggest its potential use as an internal standard. However, several factors challenge its suitability:

  • Chromatographic Separation: For an IS to be effective, it should ideally be chromatographically resolved from the analyte to prevent isobaric interference. While Zidovudine and Lamivudine can be separated, their retention times may not be sufficiently different in all chromatographic systems to ensure baseline separation, which is crucial for accurate quantification.

  • Ionization Efficiency: Although both are nucleoside analogs, their ionization efficiencies in mass spectrometry may differ, leading to variations in response that are not solely dependent on concentration.

  • Matrix Effects: this compound may not experience the exact same matrix effects as lamivudine, potentially leading to inaccurate quantification. A study using stable labeled isotopic internal standards for both zidovudine and lamivudine showed equivalent matrix effects for both the analyte and its respective isotopic internal standard, a result that would be difficult to guarantee with a different molecule like this compound[1].

A thorough review of published analytical methods for lamivudine did not yield any studies that have employed this compound as an internal standard for lamivudine quantification. This lack of documented use suggests that other, more suitable internal standards are preferred by the scientific community.

Alternative Internal Standards for Lamivudine Analysis

Several other compounds have been utilized as internal standards for lamivudine analysis, each with its own set of advantages and disadvantages.

  • Stavudine: Another nucleoside reverse transcriptase inhibitor, Stavudine, has been used as an internal standard in HPLC-UV methods for lamivudine in human plasma[3]. While structurally related, its chromatographic and ionization behavior may differ from lamivudine.

  • Abacavir: Abacavir, also a nucleoside analog, has been employed as an internal standard in LC-MS/MS methods for the simultaneous quantification of lamivudine, zidovudine, and nevirapine[4].

  • Emtricitabine: Emtricitabine, a close structural analog of lamivudine, has also been used as an internal standard.

The performance of these alternatives should be carefully validated to ensure they meet the stringent requirements for bioanalytical method validation.

Comparative Data Summary

The following tables summarize key performance parameters from published methods for lamivudine analysis using different internal standards.

Table 1: Chromatographic and Mass Spectrometric Parameters

ParameterLamivudine with 3TC-IS[1][2]Lamivudine with Stavudine IS[3]Lamivudine with Abacavir IS[5]
Analytical Method LC/MS/MSRP-HPLC-UVHPLC
Column Phenomonex Synergi Hydro-RPPhenomenex C18Ascentis C18
Mobile Phase 15% acetonitrile and 0.1% acetic acid in waterMethanol: Water (85:15%v/v)Water, Acetonitrile and Methanol (40:25:35 v/v)
Flow Rate 0.200 mL/minNot Specified1.2 mL/min
Retention Time (Lamivudine) Not Specified4.6 min3.5 min
Retention Time (IS) Not Specified6.2 min6.8 min
Detection ESI/MS/MS (Positive Ion Mode)UV at 270nmNot Specified
MRM Transition (Lamivudine) 230/112N/AN/A
MRM Transition (IS) 233/115 (for 3TC-IS)N/AN/A

Table 2: Method Validation Parameters

ParameterLamivudine with 3TC-IS[1][2]Lamivudine with Stavudine IS[3]Lamivudine with Abacavir IS[5]
Linearity Range 1 to 3000 ng/mL406.10 - 4020.05 ng/mlNot Specified
LLOQ 1 ng/mL400 ng/mlNot Specified
Accuracy (% Deviation) ≤ 8.3%Not SpecifiedNot Specified
Precision (% CV) ≤ 10%< 6.5%<5%
Recovery (Lamivudine) 93.9%> 90%Not Specified
Recovery (IS) Not Specified98.11%Not Specified

Experimental Protocols

Method 1: Lamivudine Analysis using 3TC-IS (LC/MS/MS) [1][2]

  • Sample Preparation: Solid phase extraction using an Oasis HLB 1cc cartridge.

  • Chromatography: Phenomonex Synergi Hydro-RP (2.0 × 150 mm) reversed-phase analytical column with a mobile phase of 15% acetonitrile and 0.1% acetic acid in water at a flow rate of 0.200 mL/min.

  • Mass Spectrometry: Electrospray ionization (ESI) in positive ion mode, monitoring the transitions m/z 230/112 for lamivudine and 233/115 for 3TC-IS.

Method 2: Lamivudine Analysis using Stavudine IS (HPLC-UV) [3]

  • Sample Preparation: Methanol protein precipitation.

  • Chromatography: Phenomenex C18 (250 X 4.6mm, 5mμ particle size) column with an isocratic mobile phase of Methanol: Water (85:15%v/v).

  • Detection: UV detection at 270nm.

Visualizing the Analytical Workflow

The following diagram illustrates a typical workflow for the bioanalytical method validation of lamivudine using an internal standard.

analytical_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing plasma Plasma Sample add_is Add Internal Standard (e.g., 3TC-IS) plasma->add_is extraction Protein Precipitation or Solid Phase Extraction add_is->extraction evaporation Evaporation & Reconstitution extraction->evaporation injection Inject into LC-MS/MS evaporation->injection separation Chromatographic Separation injection->separation detection Mass Spectrometric Detection separation->detection integration Peak Integration detection->integration ratio Calculate Peak Area Ratio (Analyte/IS) integration->ratio calibration Quantify using Calibration Curve ratio->calibration

Caption: Bioanalytical workflow for lamivudine quantification.

Conclusion

Based on the available scientific literature and established principles of bioanalytical chemistry, This compound is not a recommended internal standard for the analysis of lamivudine. The ideal internal standard is a stable isotope-labeled analog of lamivudine (3TC-IS), which ensures the most accurate and precise results by effectively compensating for variations in sample preparation and matrix effects[1]. While other structurally related compounds like Stavudine and Abacavir have been used, their performance must be rigorously validated. The absence of published methods using this compound for lamivudine analysis further underscores its unsuitability in practice. For researchers developing and validating assays for lamivudine, the use of a stable isotope-labeled lamivudine internal standard is strongly advised to ensure data of the highest quality and reliability.

References

Safety Operating Guide

Safe Disposal of Zidovudine-d3: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For immediate release:

This document provides essential safety and logistical information for the proper disposal of Zidovudine-d3, a compound suspected of causing genetic defects and cancer.[1] Adherence to these procedures is critical to ensure the safety of laboratory personnel and the environment.

I. Personal Protective Equipment (PPE) and Handling Precautions

Before initiating any disposal procedures, it is imperative to be equipped with the appropriate personal protective equipment. Work should be conducted in a chemical fume hood to avoid inhalation of the substance.[2]

Protective EquipmentSpecification
Gloves Chemical resistant gloves (minimum standard BS EN 374:2003)
Eye Protection Tightly fitting safety goggles with side-shields
Respiratory Protection Dust respirator, especially if there is a risk of generating dust
Protective Clothing Laboratory coat or other suitable protective clothing

Data compiled from multiple safety data sheets.[2][3]

Always wash hands thoroughly with soap and water after handling this compound.[3] Contaminated clothing should be laundered separately.[3]

II. Spill Management

In the event of a spill, immediate and appropriate action is necessary to prevent exposure and contamination.

For Minor Spills:

  • Avoid breathing dust and contact with skin and eyes.[3]

  • Wear appropriate PPE.[3]

  • Use dry clean-up procedures to avoid generating dust.[3]

  • Sweep or vacuum up the material. If vacuuming, the cleaner must be fitted with a HEPA filter.[3]

  • Dampen with water to prevent dusting before sweeping.[3]

  • Collect the residue and place it in a sealed, labeled container for disposal.[3]

For Major Spills:

  • Evacuate and alert personnel in the area.[2][3]

  • Control personal contact by wearing appropriate PPE.[3]

  • Prevent the spillage from entering drains or water courses.[2][3]

  • Follow the clean-up procedures for minor spills.[3]

III. Disposal Protocol for this compound Waste

All this compound waste must be treated as hazardous waste and disposed of in accordance with national and local regulations.

Step-by-Step Disposal Procedure:

  • Segregation: Do not mix this compound waste with other chemical waste.

  • Containment:

    • Leave the chemical in its original container whenever possible.

    • For other solid waste (e.g., contaminated PPE, absorbent materials), place it in a clearly labeled, sealed, and appropriate waste container.

  • Labeling: Clearly label the waste container with "Hazardous Waste," "this compound," and any other required hazard symbols.

  • Storage: Store the waste in a designated, secure area away from incompatible materials, such as strong oxidizing agents.[1]

  • Professional Disposal: Arrange for collection by a licensed hazardous waste disposal company. Incineration by an approved facility is the preferred method of destruction.[4][5]

Uncleaned Containers: Handle uncleaned or empty containers as you would the product itself. Do not cut, drill, grind, or weld such containers due to the risk of residual dust ignition.[3]

IV. Experimental Workflow for Disposal

The following diagram illustrates the logical workflow for the proper disposal of this compound in a laboratory setting.

G This compound Disposal Workflow A This compound Waste Generation (Expired chemical, contaminated labware, PPE) B Segregate Waste A->B H Spill Occurs A->H C Place in Original or Designated Labeled Container B->C D Store in Secure Hazardous Waste Area C->D E Schedule Pickup with Licensed Disposal Vendor D->E F Transport to Approved Facility E->F G Incineration F->G I Implement Spill Management Protocol H->I I->C

Caption: Logical workflow for the safe disposal of this compound.

References

Essential Safety and Operational Guide for Handling Zidovudine-d3

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling Zidovudine-d3. The following procedural steps and data are designed to ensure safe operational use and disposal, fostering a secure laboratory environment.

Compound Hazard Overview

This compound is the deuterium-labeled version of Zidovudine. As such, it should be handled with the same precautions as the parent compound. Zidovudine is classified as a hazardous drug. It is suspected of causing genetic defects, cancer, and may damage fertility or an unborn child.[1][2][3] It may also cause damage to organs, specifically the bone marrow and liver, through prolonged or repeated exposure.[3] The International Agency for Research on Cancer (IARC) has classified Zidovudine as possibly carcinogenic to humans (Group 2B).[1]

Personal Protective Equipment (PPE) and Safety Data

Proper personal protective equipment is mandatory to minimize exposure risk. The following table summarizes the required PPE and key safety data for handling this compound.

ParameterSpecificationCitation
CAS Number 30516-87-1 (for Zidovudine)[1]
Molecular Formula C₁₀H₁₀D₃N₅O₄[4]
Molecular Weight 270.26 g/mol [4]
Appearance White to off-white solid[4][5]
Primary Hazards Mutagenic, Carcinogenic, Teratogenic, Organ Toxicity[1][2][3]
Gloves Two pairs of chemotherapy-grade nitrile gloves (ASTM D6978 compliant). Change every 30-60 minutes or if contaminated.[6][7][8]
Gown Disposable, low-permeability fabric gown with a solid front, long sleeves, and tight-fitting cuffs.[6][8]
Eye/Face Protection Safety glasses with side shields are the minimum requirement. For splash risks, use chemical splash goggles and a face shield.[7][9]
Respiratory Protection Work should be conducted in a certified chemical fume hood or other ventilated enclosure. A NIOSH-approved respirator may be necessary for procedures with a high risk of aerosolization or when handling powders outside of a containment device.[8]
Occupational Exposure Limits No specific occupational exposure limits have been established. All work should be conducted under conditions of good ventilation to minimize exposure.[1]

Operational and Disposal Plans: A Step-by-Step Guide

Follow these procedural guidelines to ensure the safe handling and disposal of this compound.

Receiving and Storage
  • Unpacking: Wear a single pair of chemotherapy-grade gloves and a lab coat. A full-face respirator may be required until an assessment confirms no breakage or spillage occurred during transport.[8]

  • Inspection: Visually inspect the container for any damage or leaks upon arrival.

  • Storage: Store the compound in a clearly labeled, sealed container in a designated, restricted-access area.[10][11] The storage temperature for the powder form is typically -20°C for long-term stability.[4]

Preparation and Handling (Compounding)
  • Designated Area: All handling of this compound must occur in a designated area, such as a chemical fume hood or a biological safety cabinet, to prevent contamination of the general laboratory space.[1][6]

  • Donning PPE: Before handling, put on all required PPE: inner gloves, gown (ensuring cuffs are tucked under inner gloves), outer gloves (over the gown cuffs), and eye/face protection.[6]

  • Weighing and Aliquoting: Handle solid this compound carefully to avoid generating dust. Use a ventilated balance enclosure or a chemical fume hood for weighing.

  • Hand Hygiene: Always wash hands thoroughly with soap and water before donning and after removing PPE.[6][9]

Spill Management
  • Evacuate: Alert others in the area and evacuate if necessary.

  • Contain: Isolate the spill area.

  • PPE: Don appropriate PPE, including double gloves, a gown, and eye protection. For larger spills, respiratory protection may be necessary.

  • Clean-up:

    • Gently cover the spill with absorbent pads.

    • Working from the outside in, clean the area with an appropriate cleaning agent, followed by a neutralizer if applicable.

    • Collect all contaminated materials (absorbent pads, wipes, contaminated PPE) in a designated hazardous waste container.[9]

  • Decontaminate: Thoroughly decontaminate the spill area and any equipment involved.

Disposal Plan
  • Waste Segregation: All materials that come into contact with this compound are considered hazardous waste. This includes contaminated PPE, weighing papers, pipette tips, and empty vials.

  • Trace Waste: Dispose of items with trace contamination (e.g., empty vials, used gloves, gowns) in a clearly labeled, sealed hazardous waste container, often a yellow or black bin designated for chemotherapy or hazardous drug waste.[9]

  • Bulk Waste: Unused or expired this compound must be disposed of as hazardous chemical waste. Do not dispose of it down the drain or in regular trash.[1][3] Follow institutional and local regulations for hazardous waste disposal, which may involve returning the material to the manufacturer or using a licensed waste management contractor.[5][12][13]

  • Sharps: Needles and syringes used for handling this compound solutions must be disposed of in a designated sharps container without recapping.[9]

Handling Workflow Visualization

The following diagram illustrates the standard workflow for handling this compound, from receipt to disposal, emphasizing critical safety checkpoints.

G cluster_prep Preparation & Storage cluster_handling Handling Operations cluster_cleanup Cleanup & Disposal receiving 1. Receive Shipment inspect 2. Inspect Container receiving->inspect store 3. Store Securely inspect->store ppe_prep 4. Don Full PPE store->ppe_prep handling_area 5. Transfer to Hood ppe_prep->handling_area weighing 6. Weigh/Aliquot handling_area->weighing experiment 7. Perform Experiment weighing->experiment spill Spill Event weighing->spill Potential decontaminate 8. Decontaminate Surfaces experiment->decontaminate experiment->spill Potential ppe_doff 9. Doff PPE decontaminate->ppe_doff waste_disposal 10. Dispose Waste ppe_doff->waste_disposal hand_wash 11. Wash Hands waste_disposal->hand_wash spill_kit Use Spill Kit spill->spill_kit Follow Spill Protocol spill_kit->waste_disposal

Caption: Workflow for Safe Handling of this compound.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.